5-Thiazoleacetamide, 2,4-dimethyl-
Description
The exact mass of the compound 5-Thiazoleacetamide, 2,4-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Thiazoleacetamide, 2,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazoleacetamide, 2,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(3-7(8)10)11-5(2)9-4/h3H2,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJNJWNVFUJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284698 | |
| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61928-55-0 | |
| Record name | NSC38487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-thiazoleacetamide, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Thiazoleacetamide, 2,4-dimethyl-, a key heterocyclic compound with applications in pharmaceutical research and drug development. Two primary synthesis routes are explored in detail: the carboxylation route, which proceeds through the key intermediate 2,4-dimethylthiazole-5-carboxylic acid, and the acetylthiazole route, which utilizes the commercially available 5-acetyl-2,4-dimethylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the two pathways to inform strategic synthetic planning.
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The specific substitution pattern of 5-Thiazoleacetamide, 2,4-dimethyl- makes it a valuable building block for the synthesis of more complex molecules. The strategic placement of the acetamide group at the C5 position, flanked by methyl groups at C2 and C4, offers a unique combination of steric and electronic properties for molecular design. This guide will elucidate two robust synthetic strategies to access this important molecule, providing the necessary detail for practical laboratory implementation.
Part 1: The Carboxylation Pathway
This pathway is a classical and highly adaptable approach that builds the desired functionality step-by-step, starting with the construction of the thiazole core. It offers excellent control over the introduction of substituents.
Overall Synthetic Scheme (Carboxylation Pathway)
Caption: Carboxylation pathway for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-.
Step 1: Hantzsch Thiazole Synthesis of 2,4-Dimethylthiazole
The cornerstone of this pathway is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of 2,4-dimethylthiazole, chloroacetone and thioacetamide are the preferred starting materials.[1]
Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of chloroacetone in an SN2 reaction.[4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate yields the aromatic 2,4-dimethylthiazole ring.[2]
Experimental Protocol:
-
To a solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetone (1 equivalent).[5]
-
The reaction mixture is then heated to reflux for 2-4 hours.[3]
-
Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a mild base, such as sodium bicarbonate solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 2,4-dimethylthiazole.
-
Purification can be achieved by distillation.
| Parameter | Value | Reference |
| Starting Materials | Chloroacetone, Thioacetamide | [1] |
| Solvent | Ethanol or DMF | [5] |
| Reaction Time | 2-4 hours | [3] |
| Temperature | Reflux | [3] |
| Purification | Distillation | [1] |
Step 2: Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate
While direct carboxylation of 2,4-dimethylthiazole at the 5-position can be challenging, a more reliable method involves the introduction of an ester group, which can then be hydrolyzed. This is typically achieved through acylation.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 2,4-dimethylthiazole (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add ethyl chloroformate (1.2 equivalents) dropwise to the solution, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Saponification to 2,4-Dimethylthiazole-5-carboxylic acid
The ethyl ester is readily converted to the corresponding carboxylic acid by a standard saponification procedure.[6]
Experimental Protocol:
-
Dissolve ethyl 2,4-dimethylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[6]
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with 10% hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 2,4-dimethylthiazole-5-carboxylic acid.[6]
| Parameter | Value | Reference |
| Reagents | NaOH, H₂O/EtOH | [6] |
| Reaction Time | 4 hours | [6] |
| Temperature | Reflux | [6] |
| Purification | Precipitation and Filtration | [6] |
Step 4: Amidation to 5-Thiazoleacetamide, 2,4-dimethyl-
The final step in this pathway is the conversion of the carboxylic acid to the primary amide. A common and effective method is to first convert the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with ammonia.[7]
Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate. A chloride ion then displaces the chlorosulfite group in an SNi mechanism, releasing sulfur dioxide and hydrogen chloride, to yield the acid chloride. The subsequent addition of ammonia, a potent nucleophile, to the acid chloride, followed by the elimination of a chloride ion, produces the final amide product.
Experimental Protocol:
-
In a fume hood, suspend 2,4-dimethylthiazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride.[7]
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4-dimethylthiazole-5-carbonyl chloride.
-
In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.
-
Slowly add the crude acid chloride to the cold ammonia solution with vigorous stirring.
-
A precipitate of 5-Thiazoleacetamide, 2,4-dimethyl- will form.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Part 2: The Acetylthiazole Pathway
This alternative pathway offers a more convergent approach, starting from a commercially available and advanced intermediate, 5-acetyl-2,4-dimethylthiazole.[8] The key transformation in this route is the conversion of the acetyl group to the desired acetamide functionality, for which the Willgerodt-Kindler reaction is a powerful tool.[9][10]
Overall Synthetic Scheme (Acetylthiazole Pathway)
Caption: Acetylthiazole pathway for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-.
Step 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal amide or thioamide with the same number of carbon atoms.[9][11] The Kindler modification, which employs elemental sulfur and a secondary amine like morpholine, is generally preferred due to its milder conditions and higher yields, initially producing a thioamide.[12]
Mechanism: The reaction is believed to proceed through the formation of an enamine from the starting ketone and morpholine.[9] This enamine then reacts with sulfur. The exact mechanism of the subsequent rearrangement is complex and still a subject of some debate, but it is thought to involve a series of[3][9]-hydride shifts and the migration of the sulfur-containing group along the alkyl chain, ultimately leading to a terminal thioamide.[13]
Experimental Protocol:
-
In a round-bottom flask, combine 5-acetyl-2,4-dimethylthiazole (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (as both reactant and solvent, in excess).[12]
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate.
| Parameter | Value | Reference |
| Starting Material | 5-Acetyl-2,4-dimethylthiazole | [8] |
| Reagents | Sulfur, Morpholine | [12] |
| Temperature | Reflux | [12] |
| Key Intermediate | Thioamide | [9] |
Step 2: Hydrolysis of the Thioamide
The thioamide intermediate is then hydrolyzed to the final acetamide product. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acidic Hydrolysis):
-
Dissolve the crude thioamide in a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the solution to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the amide.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.
Comparative Analysis of the Pathways
| Aspect | Carboxylation Pathway | Acetylthiazole Pathway |
| Starting Materials | Readily available, simple starting materials (chloroacetone, thioacetamide). | Requires a more complex starting material (5-acetyl-2,4-dimethylthiazole), which may need to be purchased or synthesized separately. |
| Number of Steps | Longer, multi-step synthesis. | Shorter, more convergent route. |
| Control & Versatility | Offers greater control for introducing diverse substituents at each step. | Less flexible for analogue synthesis unless a variety of substituted acetylthiazoles are available. |
| Key Reactions | Hantzsch synthesis, acylation, saponification, amidation - all well-established and high-yielding reactions. | Relies on the Willgerodt-Kindler reaction, which can sometimes be substrate-dependent and may require optimization. |
| Potential Challenges | Handling of lachrymatory chloroacetone and odorous thioamides. The acylation step requires anhydrous conditions and the use of an organolithium reagent. | The Willgerodt-Kindler reaction can produce side products and the mechanism is complex. |
Characterization of Intermediates and Final Product
Thorough characterization of the intermediates and the final product is crucial to ensure purity and confirm the desired chemical structure. Standard analytical techniques should be employed.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorption (cm⁻¹) |
| 2,4-Dimethylthiazole | ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~6.8 (s, 1H, thiazole-H) | ~19 (CH₃), ~21 (CH₃), ~115 (C5), ~150 (C4), ~165 (C2) | C=N stretch (~1550), C-S stretch (~700) |
| 2,4-Dimethylthiazole-5-carboxylic acid | ~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~12-13 (br s, 1H, COOH) | ~19 (CH₃), ~22 (CH₃), ~125 (C5), ~155 (C4), ~165 (C2), ~170 (C=O) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700) |
| 5-Acetyl-2,4-dimethylthiazole | ~2.5 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, COCH₃) | ~19 (CH₃), ~22 (CH₃), ~30 (COCH₃), ~130 (C5), ~158 (C4), ~168 (C2), ~190 (C=O) | C=O stretch (~1670)[14] |
| 5-Thiazoleacetamide, 2,4-dimethyl- | ~2.1 (s, 3H, COCH₃), ~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~5.5-7.5 (br s, 2H, NH₂) | ~19 (CH₃), ~22 (CH₃), ~24 (COCH₃), ~128 (C5), ~152 (C4), ~165 (C2), ~170 (C=O) | N-H stretch (~3200, ~3350), C=O stretch (~1660) |
Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Conclusion
Both the carboxylation and acetylthiazole pathways offer viable and robust methods for the synthesis of 5-Thiazoleacetamide, 2,4-dimethyl-. The choice of pathway will ultimately depend on the specific needs of the research program, including the availability of starting materials, the desired scale of the synthesis, and the need for analogue production. The carboxylation route provides a more linear and perhaps more fundamentally instructive approach, while the acetylthiazole pathway offers a more rapid and convergent solution if the key intermediate is readily accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this valuable chemical entity.
References
-
Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved March 30, 2026, from [Link]
-
The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]
-
2,4-dimethylthiazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 30, 2026, from [Link]
- Application Notes and Protocols: Hantzsch Synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. (2025). BenchChem.
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The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog. (2020, August 14). Retrieved March 30, 2026, from [Link]
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What Is Willgerodt-Kindler Reaction? - Unacademy. (n.d.). Retrieved March 30, 2026, from [Link]
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2,4-Dimethylthiazole-5-carboxylic acid - LookChem. (n.d.). Retrieved March 30, 2026, from [Link]
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Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved March 30, 2026, from [Link]
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- Boon, W. R. (1945). The Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society (Resumed), 601-603.
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Willgerodt-Kindler Reaction. (n.d.). SynArchive. Retrieved March 30, 2026, from [Link]
- Brown, E. V. (1970). The Willgerodt Reaction.
- A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. (2016). Tetrahedron Letters, 57(16), 1764-1767.
- The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acid. (1945). Journal of the Chemical Society (Resumed), 601.
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The experimental and simulated IR spectra of 5-acetyl-2,4-dimethylthiazole. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]
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Physicochemical Profiling and Analytical Characterization of 2,4-Dimethyl-5-thiazoleacetamide: A Technical Guide for Drug Development
Executive Summary
The compound 2,4-dimethyl-5-thiazoleacetamide (CAS: 61928-55-0), formally known as 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, represents a highly versatile and biologically significant pharmacophore. The fusion of a lipophilic thiazole core with a polar, hydrogen-bonding acetamide moiety makes this class of molecules exceptionally valuable in the design of COX-II inhibitors, antimicrobial agents, and targeted anticancer therapeutics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide explores the causality behind the physicochemical behavior of 2,4-dimethyl-5-thiazoleacetamide and establishes self-validating analytical protocols necessary for rigorous preclinical drug development.
Part 1: Structural and Physicochemical Descriptors
The therapeutic viability of any thiazole-acetamide derivative is dictated by its molecular descriptors. The presence of the 2,4-dimethyl substitutions increases the electron density of the thiazole ring, altering its oxidative stability, while the acetamide group serves as a critical hydrogen-bond donor/acceptor site for target kinase or enzyme active sites.
Table 1: Quantitative Physicochemical Data & Pharmacokinetic Implications
| Property | Value | Causality / Pharmacokinetic Implication |
| Chemical Name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)acetamide | Standard IUPAC nomenclature defining the core scaffold. |
| CAS Registry Number | 61928-55-0 | Unique identifier for regulatory and synthetic tracking. |
| Molecular Formula | C₇H₁₀N₂OS | Baseline for exact mass and isotopic distribution analysis. |
| Molecular Weight | 170.23 g/mol | Well below the 500 Da threshold; highly favorable for passive diffusion and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~73.1 Ų | A TPSA < 90 Ų suggests excellent membrane permeability and a high probability of Blood-Brain Barrier (BBB) penetration. |
| Predicted LogP (Octanol/Water) | 0.8 – 1.2 | This optimal lipophilicity balances aqueous solubility in the GI tract with efficient lipid membrane partitioning. |
| Hydrogen Bond Donors (HBD) | 1 (-NH₂ group) | Having < 5 HBDs minimizes the desolvation energy penalty required when the drug transitions from aqueous plasma to a hydrophobic receptor pocket. |
| Hydrogen Bond Acceptors (HBA) | 3 (Thiazole N, Carbonyl O, Amide N) | Facilitates target-specific anchoring, such as hydrogen bonding with Serine or Tryptophan residues in 1 [1]. |
Part 2: Self-Validating Analytical Workflows
To ensure scientific integrity during the synthesis and formulation of 2,4-dimethyl-5-thiazoleacetamide, analytical protocols cannot exist in isolation. They must form a self-validating system where the physical state, structural connectivity, and chemical purity orthogonally confirm one another.
Protocol 1: Chromatographic Purity Assessment (RP-HPLC-UV)
Objective: Quantify the chemical purity of the synthesized API.
-
Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
-
Stationary Phase: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution utilizing 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Detection: UV absorbance at 254 nm.
Causality & Validation: The thiazole nitrogen acts as a weak base. Adding 0.1% TFA deliberately lowers the mobile phase pH below the pKa of the thiazole ring, ensuring uniform protonation. This prevents the compound from existing in a dynamic equilibrium of ionized and unionized states during elution. A single, sharp, symmetric peak validates both the compound's absolute purity and the method's resolving power, preventing false-positive impurity readings.
Protocol 2: Structural Elucidation via ¹H-NMR Spectroscopy
Objective: Confirm the molecular connectivity and integrity of the acetamide linkage.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H-NMR spectra at 400 MHz at 298 K.
-
Analysis: Identify the two distinct methyl singlets (positions 2 and 4 of the thiazole), the methylene singlet (-CH₂-), and the broad amide (-NH₂) protons.
Causality & Validation: DMSO-d₆ is systematically chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular dimerization of the primary acetamide group. This solvent interaction restricts rotation around the C-N amide bond, allowing the two diastereotopic protons of the -NH₂ group to resolve as distinct signals. This provides self-validating proof of the primary amide's structural integrity, which is critical for2[2].
Protocol 3: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point and crystalline thermodynamic stability.
-
Preparation: Accurately weigh 2-3 mg of the sample into a hermetically sealed aluminum pan.
-
Heating Rate: Ramp at 10°C/min from 25°C to 250°C under a continuous nitrogen purge (50 mL/min).
-
Observation: Record the endothermic melting peak and calculate the enthalpy of fusion (ΔHfus).
Causality & Validation: The continuous nitrogen purge actively displaces oxygen, preventing premature oxidative degradation of the electron-rich thiazole sulfur prior to the melting event. A sharp, narrow endothermic peak validates the crystalline homogeneity of the batch. If the HPLC (Protocol 1) shows high purity but the DSC shows a broad melting point, the system self-diagnoses the presence of polymorphs or amorphous domains.
Part 3: Mandatory Visualization - Analytical Logic
The following diagram illustrates the logical relationships and orthogonal validation pathways required to fully characterize this thiazole derivative.
Fig 1. Orthogonal analytical workflow for physicochemical validation of the thiazole derivative.
Part 4: Formulation Strategies and Pharmacokinetics
While 2,4-dimethyl-5-thiazoleacetamide possesses a favorable LogP, the planar nature of the thiazole ring can lead to strong crystal lattice energies, occasionally hindering rapid aqueous dissolution in the gastrointestinal tract.
Formulation Causality: To circumvent dissolution rate-limited absorption during preclinical in vivo studies, researchers frequently employ cyclodextrin complexation. By utilizing excipients like 2-hydroxypropyl-beta-cyclodextrin, the lipophilic 2,4-dimethylthiazole core is temporarily sequestered within the hydrophobic cavity of the cyclodextrin, while the polar acetamide tail remains exposed to the aqueous bulk phase. This significantly enhances the apparent solubility and bioavailability without permanently altering the intrinsic LogP or the 3 [3]. Furthermore, the acetamide linkage is relatively stable against spontaneous hydrolysis in plasma but serves as a targeted site for hepatic amidases, which ultimately dictates its metabolic half-life and clearance rate [4].
References
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Archives of Pharmacy Practice. "New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review." Available at:[Link]
-
DergiPark. "Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation." Available at:[Link]
-
MDPI - Molecules. "Thiazole Ring—A Biologically Active Scaffold." Available at:[Link]
-
National Institutes of Health (PMC). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Available at:[Link]
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2,4-dimethyl-5-thiazoleacetamide mechanism of action
An In-Depth Technical Guide to the Potential Mechanisms of Action of 2,4-dimethyl-5-thiazoleacetamide
Authored by: A Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. While the specific mechanism of action for 2,4-dimethyl-5-thiazoleacetamide is not yet fully elucidated in publicly available literature, its structural motifs—a substituted thiazole ring and an acetamide group—suggest several plausible biological activities. This guide synthesizes the known mechanisms of action of structurally related thiazole derivatives to propose and explore the potential therapeutic pathways of 2,4-dimethyl-5-thiazoleacetamide. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing a framework for future experimental validation. This document serves as a roadmap for researchers aiming to characterize the pharmacological profile of this and similar thiazole-containing compounds.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it a versatile scaffold for designing compounds that can interact with a wide range of biological targets.[3][4] Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] This extensive history of pharmacological relevance provides a strong foundation for investigating the potential mechanisms of action of novel thiazole-containing molecules like 2,4-dimethyl-5-thiazoleacetamide.
Potential Anticancer Mechanisms of Action
The fight against cancer has been a significant area where thiazole derivatives have shown considerable promise.[1] Several established and experimental anticancer agents incorporate the thiazole ring, and they exert their effects through various mechanisms.
Kinase Inhibition
A prominent mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. The epidermal growth factor receptor (EGFR) is a key target in this regard.[5][6]
Hypothesized Mechanism: 2,4-dimethyl-5-thiazoleacetamide may act as an EGFR kinase inhibitor. The thiazole ring, combined with the acetamide side chain, could potentially bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. Molecular docking studies have shown that thiazole and quinazolinone hybrids can effectively bind to the ATP-binding site of EGFR.[5][6]
Experimental Validation Workflow:
Caption: Workflow for evaluating antimicrobial activity and mechanism.
Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of 2,4-dimethyl-5-thiazoleacetamide in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Action
Chronic inflammation is implicated in a variety of diseases, and thiazole derivatives have been investigated for their anti-inflammatory properties. [2] Hypothesized Mechanism: 2,4-dimethyl-5-thiazoleacetamide could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX). Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Experimental Validation: Commercially available in vitro assay kits can be used to measure the inhibitory activity of the compound against purified COX-1, COX-2, and LOX enzymes.
In Silico Modeling and Structure-Activity Relationships
To further refine these hypotheses, in silico molecular docking studies can be performed. By modeling the three-dimensional structure of 2,4-dimethyl-5-thiazoleacetamide, it is possible to predict its binding affinity and mode of interaction with the active sites of potential protein targets like EGFR, carbonic anhydrase, and CYP51.
| Thiazole Derivative Class | Reported Activity | Potential Target | Reference |
| Thiazole-acetamide hybrids | Anticholinesterase | Acetylcholinesterase | [1] |
| Phenylthiazole-quinolines | Anticancer | Not specified | [1] |
| Thiazole-acetazolamide analogs | Carbonic Anhydrase Inhibition | Carbonic Anhydrase IX/XII | [7] |
| 2-amino-4,5-diarylthiazoles | Anti-Candida | CYP51 | [8] |
| Thiazolidine-2,4-diones | Anticancer | EGFR | [9] |
Conclusion
While the precise mechanism of action of 2,4-dimethyl-5-thiazoleacetamide remains to be definitively established, its chemical structure strongly suggests a high potential for biological activity. Based on the extensive literature on related thiazole derivatives, the most promising avenues for investigation are its potential roles as an anticancer agent (via kinase or carbonic anhydrase inhibition), an antimicrobial compound, or an anti-inflammatory molecule. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path for elucidating the pharmacological profile of this compound. Further research in these areas will be crucial to unlocking the therapeutic potential of 2,4-dimethyl-5-thiazoleacetamide and other novel thiazole derivatives.
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Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
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Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). International Journal of Pharmaceutical Research and Applications, 9(6), 1-10. [Link]
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Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Retrieved March 27, 2026, from [Link]
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2,4-Dimethyl-5-acetylthiazole. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 1-10. [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5286. [Link]
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Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1045-1051. [Link]
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2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. (2020). Current Medicinal Chemistry, 27(42), 7236-7262. [Link]
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(E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. (2018). Molbank, 2018(3), M1009. [Link]
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Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. [Link]
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2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A, 8(8), 1398-1430. [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(18), 10441-10443. [Link]
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3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2018). Chemistry – A European Journal, 24(50), 13148-13153. [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules, 30(8), 1-15. [Link]
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Discovery, synthesis and mechanism study of 2,3,5-substituted-[1][7][10]thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
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2,4-dimethyl-5-ethyl thiazole. (n.d.). The Good Scents Company. Retrieved March 27, 2026, from [Link]
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Targeting the Subpocket Enables the Discovery of Thiadiazole–Pyridazine Derivatives as Glutaminase C Inhibitors. (2023). Journal of Medicinal Chemistry, 66(19), 13349-13370. [Link]
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Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2023). Indian Journal of Pharmaceutical Education and Research, 57(4s), s567-s576. [Link]
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Thiazole derivatives: prospectives and biological applications. (2024). Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 345-372. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). Journal of Chemistry, 2013, 348959. [Link]
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The Biological Activity and Pharmacological Potential of the 2,4-Dimethyl-5-thiazoleacetamide Scaffold: An In-Depth Technical Guide
Executive Summary: The Pharmacophore Rationale
In modern drug design, the 2,4-dimethyl-5-thiazoleacetamide motif serves as a highly privileged and versatile building block. Characterized by a five-membered heterocyclic thiazole ring substituted with electron-donating methyl groups at the 2- and 4-positions, and an acetamide moiety at the 5-position, this scaffold provides an optimal balance of lipophilicity and hydrogen-bonding capacity. The methyl groups offer the necessary steric bulk to occupy hydrophobic pockets within target proteins, while the acetamide side chain acts as a critical hydrogen-bond donor and acceptor[1]. This guide synthesizes the mechanistic biological activities of this scaffold, detailing its applications in antimicrobial, anticancer, and metabolic therapies, alongside self-validating experimental protocols for its synthesis and evaluation.
Mechanistic Profiling of Biological Activities
Antimicrobial Activity via FabH Inhibition
The rise of multidrug-resistant bacterial strains necessitates the exploitation of novel enzymatic targets. The β -ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that catalyzes the initial Claisen condensation in type II fatty acid synthesis (FAS II) in bacteria[2]. Derivatives of 2,4-dimethylthiazole, specifically 5-acetyl and 5-acetamide analogs, act as potent competitive inhibitors of FabH. The thiazole core mimics the transition state of the acetyl-CoA substrate, while the 5-position substituent engages the catalytic triad (Cys112, His244, Asn274) through targeted hydrogen bonding, effectively halting bacterial cell wall synthesis[2]. Similar furan-thiazole hydrazone hybrids have also demonstrated exceptional antitubercular activity against Mycobacterium tuberculosis H37Rv[3].
Epigenetic Modulation and Anticancer Activity
In oncology, the 2,4-dimethyl-5-thiazoleacetamide scaffold has demonstrated high efficacy in targeting the BAZ2A bromodomain, an epigenetic reader overexpressed in aggressive prostate cancer[1]. Structure-activity relationship (SAR) studies reveal that the thiazole nitrogen forms essential water-mediated hydrogen bonds with the protein matrix, while the acetamide tail extends into the solvent-exposed region, forming direct salt bridges with residues like Glu1820[1]. Furthermore, thiazole derivatives exhibit significant inhibitory activity against CYP17A1 and CYP19A1, key enzymes in steroid hormone biosynthesis, making them viable candidates for androgen-dependent prostate and breast cancers[4].
Metabolic Regulation via α -Glucosidase Inhibition
Metabolic disorders, particularly Type 2 Diabetes, are managed by controlling postprandial glucose levels. Thiazole-acetamide hybrids, especially when incorporated into phenoxymethylbenzoimidazole structures, function as potent, uncompetitive inhibitors of α -glucosidase[5]. The bulkiness of the thiazoleacetamide linker perfectly occupies the allosteric site of the enzyme, preventing the conformational changes required for carbohydrate hydrolysis[5].
Quantitative Data Summary
| Compound Scaffold / Derivative | Primary Target | Biological Activity (IC50 / MIC) | Disease Indication |
| 5-Acetyl-2,4-dimethylthiazole | E. coli FabH | MIC: 3.12 - 12.5 µg/mL | Bacterial Infection |
| Thiazole-triazole acetamides | α -Glucosidase | IC50: 6.31 - 49.89 µM | Type 2 Diabetes |
| 2,4-Dimethylthiazole acetamides | BAZ2A Bromodomain | IC50: ~10 - 50 µM | Prostate Cancer |
| Furan-thiazole hydrazones | M. tuberculosis H37Rv | MIC: 3.12 µg/mL | Tuberculosis |
Experimental Workflows & Self-Validating Protocols
Synthesis of the 2,4-Dimethyl-5-thiazoleacetamide Core
The synthesis relies on the classic Hantzsch thiazole formation followed by controlled amidation[6].
Step 1: Hantzsch Thiazole Synthesis
-
Suspend thioacetamide (1.0 eq) in anhydrous ethanol.
-
Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at 0°C to control the highly exothermic cyclization.
-
Reflux the mixture for 2 hours. The reaction is driven by the nucleophilic attack of the sulfur on the alpha-carbon of the haloketone, followed by dehydration.
-
Causality Check: Anhydrous conditions are critical to prevent the premature hydrolysis of the haloketone intermediate, which would drastically reduce the yield.
Step 2: Amidation via EDC/HOBt Coupling
-
Dissolve the intermediate 2,4-dimethylthiazole-5-acetic acid (1.0 eq) in anhydrous DMF.
-
Add EDC·HCl (1.5 eq) and HOBt (1.5 eq).
-
Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over DCC because its urea byproduct is water-soluble, allowing for rapid purification via aqueous workup. This prevents the hydrolysis of the sensitive thiazole-acetamide bond during harsh column chromatography. HOBt suppresses the racemization of any chiral centers and improves the yield of the active ester.
-
-
Introduce ammonium chloride (2.0 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours.
-
Self-Validation: Perform HPLC-MS. The reaction is considered complete only when the starting acid peak disappears and the [M+H]+ peak corresponding to the acetamide emerges. Purity must exceed 95% before proceeding to biological screening.
In Vitro FabH Enzymatic Inhibition Assay
To validate the antimicrobial mechanism, a continuous spectrophotometric assay is employed.
-
Reagent Preparation : Prepare assay buffer (100 mM sodium phosphate, pH 7.0, 1 mM DTT).
-
Causality: DTT (Dithiothreitol) is strictly required to maintain the active site cysteine of FabH in its reduced, nucleophilic state.
-
-
Enzyme Incubation : Pre-incubate 50 nM purified E. coli FabH with varying concentrations of the thiazoleacetamide compound (0.1 - 100 µM) for 15 minutes at 37°C.
-
Reaction Initiation : Add 50 µM Malonyl-ACP and 50 µM Acetyl-CoA.
-
Detection : Introduce 2 mM DTNB (Ellman's reagent).
-
Causality: DTNB reacts quantitatively with the free sulfhydryl group of the released CoA-SH (a byproduct of the Claisen condensation), yielding 2-nitro-5-thiobenzoate (TNB 2− ), which produces a strong yellow color stoichiometrically measurable at 412 nm.
-
-
Self-Validation : Include a positive control (cerulenin) and a negative control (DMSO vehicle). The assay is only valid if the DMSO control shows a linear increase in absorbance over 10 minutes, confirming steady-state enzyme kinetics.
Visualizations
Caption: Mechanism of bacterial FabH inhibition by 2,4-dimethyl-5-thiazoleacetamide derivatives.
Caption: Self-validating synthetic and screening workflow for thiazoleacetamide compounds.
References
- A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies Source: SciELO México URL
- Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing Source: ACS Publications URL
- Design and synthesis of phenoxymethybenzoimidazole incorporating different aryl thiazole-triazole acetamide derivatives as α -glycosidase inhibitors Source: PMC URL
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents Source: RSC Publishing URL
- PHARMACOPHORES, COMPOUNDS AND METHODS HAVING APPLICATION IN THE TREATMENT OF CANCER THROUGH INHIBITION OF CYP17A1 AND CYP19A1 Source: Google Patents URL
- 2,4-dimethylthiazole - Organic Syntheses Procedure Source: Organic Syntheses URL
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The 5-Thiazoleacetamide Pharmacophore: A Comprehensive Guide to Emerging Therapeutic Targets and Mechanistic Profiling
Executive Summary
The 5-thiazoleacetamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its unique electronic distribution, hydrogen-bonding capacity, and steric adaptability, this core structure enables highly specific interactions within the catalytic pockets of diverse enzymes. This technical guide systematically dissects the primary therapeutic targets of 5-thiazoleacetamide derivatives—spanning metabolic disorders, oncology, and neurodegeneration—and provides actionable, self-validating experimental workflows for their pharmacological characterization.
Section 1: Metabolic Targeting via α-Glucosidase Inhibition
Mechanistic Causality
Inhibition of α-glucosidase is a validated strategy for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion and blunting postprandial hyperglycemia. 5-Thiazoleacetamide derivatives, such as AR122 and AR125, have been identified as potent, noncarbohydrate mimetic inhibitors of this enzyme ()[1].
Unlike traditional competitive inhibitors (e.g., acarbose), these derivatives exhibit pseudo-first-order, time-dependent inhibition kinetics. The causality here is rooted in slow-tight binding or covalent modification: initial weak affinity is followed by a conformational lock or irreversible binding event within the enzyme's active site. Without preincubation, these compounds show moderate activity; however, extended preincubation (e.g., 120 minutes) yields up to a 50-fold increase in potency[1]. Furthermore, hybrid molecules incorporating phenoxymethybenzoimidazole and aryl thiazole-triazole acetamide moieties act as uncompetitive inhibitors, binding to the enzyme-substrate complex rather than the free enzyme, thereby enhancing efficacy at high substrate concentrations ()[2].
Quantitative Data Summary
Table 1: Inhibitory Kinetics of 5-Thiazoleacetamide Derivatives against α-Glucosidase
| Compound / Derivative | Mechanism of Inhibition | IC50 (No Preincubation) | IC50 (120 min Preincubation) |
| AR122 | Irreversible / Time-Dependent | > 100 μM | 2.47 μM |
| AR125 | Irreversible / Time-Dependent | > 500 μM | 27.1 μM |
| Compound 9g (Hybrid) | Uncompetitive | N/A | 6.31 μM |
| Compound 9m (Hybrid) | Uncompetitive | N/A | 8.30 μM |
| Acarbose (Standard) | Competitive | 750.0 μM | 750.0 μM |
Protocol: Self-Validating Time-Dependent Inhibition & Dialysis Assay
To distinguish between reversible slow-binding and irreversible inhibition, the following protocol incorporates a dialysis step as a self-validating control. If the enzyme recovers activity post-dialysis, the binding is reversible; if not, it is irreversible.
-
Enzyme-Inhibitor Preincubation: Incubate 0.1 U/mL α-glucosidase with varying concentrations of the 5-thiazoleacetamide derivative (0.1 - 50 μM) in 0.1 M phosphate buffer (pH 6.8) at 37°C.
-
Kinetic Sampling: At precise intervals (0, 30, 60, 90, 120 min), extract 10 μL aliquots and add to 90 μL of 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.
-
Absorbance Measurement: Quench the reaction after 15 minutes with 0.2 M Na2CO3 and measure absorbance at 405 nm to calculate residual activity. Plot ln[residual activity %] vs. time to confirm pseudo-first-order kinetics.
-
Dialysis Validation (The Self-Validation Step): Take the 120-minute enzyme-inhibitor complex and dialyze against 1 L of inhibitor-free phosphate buffer at 4°C for 24 hours (with three buffer changes).
-
Recovery Assessment: Re-assay the dialyzed enzyme. A lack of activity recovery confirms the irreversible mechanism characteristic of AR122/AR125[1].
High-throughput screening workflow for identifying 5-thiazoleacetamide α-glucosidase inhibitors.
Section 2: Oncology and Immunology via Protein Tyrosine Kinase (PTK) Inhibition
Mechanistic Causality
Protein tyrosine kinases (PTKs), particularly the Src-family kinases (e.g., Lck, Fyn, Lyn, Src), are critical regulators of cell proliferation and immune signaling. Lck kinase is indispensable for T-cell receptor (TCR) signaling; its activation leads to the phosphorylation of the TCR zeta chain and subsequent ZAP-70 activation, driving calcium mobilization and T-cell activation ()[3].
5-Thiazoleacetamide derivatives, such as 2-Amino-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazoleacetamide, act as ATP-competitive inhibitors[3]. By occupying the highly conserved ATP-binding pocket of the kinase domain, these compounds block the transfer of the terminal phosphate from ATP to tyrosine residues on target proteins. This halts the downstream signaling cascade, making these derivatives highly valuable for treating T-cell mediated autoimmune disorders (e.g., rheumatoid arthritis) and oncologic malignancies (e.g., chronic myelogenous leukemia via BCR-ABL inhibition)[4].
Mechanism of Lck kinase inhibition by 5-thiazoleacetamide derivatives in T-cell signaling.
Protocol: ATP-Competitive Kinase Profiling Workflow
To prove that a 5-thiazoleacetamide derivative is acting via ATP competition rather than allosteric modulation, the following self-validating ATP-titration assay is required:
-
Kinase Reaction Assembly: In a 384-well plate, combine 10 nM recombinant Lck kinase, 1 μM synthetic peptide substrate (e.g., poly[Glu:Tyr] 4:1), and the 5-thiazoleacetamide inhibitor (serial dilutions from 10 μM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Titration (Causality Check): Run the assay in parallel at three distinct ATP concentrations (e.g., 10 μM, 100 μM, 1 mM). Logic: An ATP-competitive inhibitor will exhibit an increasing apparent IC50 as the ATP concentration increases.
-
Reaction Initiation & Detection: Initiate the reaction by adding ATP spiked with [γ-33P]ATP. Incubate at 30°C for 45 minutes.
-
Quenching & Filtration: Quench the reactions with 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate the Ki using the Cheng-Prusoff equation. The rightward shift in the IC50 curve with increasing ATP concentrations definitively validates the competitive binding mode within the kinase hinge region[3].
Section 3: Neurodegeneration via Cholinesterase Inhibition
Mechanistic Causality
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is driven by the depletion of the neurotransmitter acetylcholine (ACh). Thiazoleacetamide derivatives have been rationally designed as anticholinesterase agents targeting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) ()[5].
The causality of their efficacy lies in their structural mimicry. The thiazole ring mimics the quaternary ammonium group of endogenous acetylcholine, engaging in strong cation-π interactions with the aromatic gorge (e.g., Trp86) of the cholinesterase active site. Simultaneously, the acetamide linker provides optimal length and flexibility to interact with the peripheral anionic site (PAS) at the gorge entrance. This dual-site binding effectively occludes the entry of endogenous substrates, preventing the hydrolysis of ACh and thereby prolonging its half-life in the synaptic cleft[5].
Conclusion
The 5-thiazoleacetamide moiety is a highly programmable pharmacophore. By tuning the steric bulk and electronic properties of the substituents on the thiazole ring and the acetamide nitrogen, researchers can selectively target metabolic enzymes (α-glucosidase via irreversible binding), immune/oncology targets (Lck/Src kinases via ATP competition), or neurodegenerative pathways (AChE/BChE via active site occlusion). Rigorous kinetic profiling and self-validating assays, such as dialysis recovery and ATP-titration, are essential to elucidate their precise mechanisms of action and advance these derivatives through the drug development pipeline.
References
-
Virtual ligand screening of α-glucosidase: Identification of a novel potent noncarbohydrate mimetic inhibitor. PubMed, National Institutes of Health. URL:[Link]
-
Design and synthesis of phenoxymethybenzoimidazole incorporating different aryl thiazole-triazole acetamide derivatives as α-glycosidase inhibitors. PubMed Central, National Institutes of Health. URL:[Link]
- US Patent 6,596,746 B1: Cyclic protein tyrosine kinase inhibitors.Google Patents.
-
O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase. Current Chemistry Letters, Growing Science. URL:[Link]
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Comprehensive Technical Guide on CAS 61928-55-0: 2-(2,4-Dimethylthiazol-5-yl)acetamide
Executive Summary
In contemporary medicinal chemistry, the 1,3-thiazole scaffold serves as a privileged pharmacophore, frequently deployed as a bioisostere for oxazoles, pyridines, and pyrimidines. CAS 61928-55-0 , chemically identified as 2-(2,4-Dimethylthiazol-5-yl)acetamide, is a highly versatile intermediate utilized in the development of advanced therapeutics, including kinase inhibitors and allosteric modulators[1]. This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic synthesis pathways, biological relevance, and the self-validating analytical protocols required for its characterization.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of CAS 61928-55-0 features an electron-rich 1,3-thiazole ring substituted with methyl groups at the C2 and C4 positions, which enhance the lipophilicity and metabolic stability of the core. The C5 position is functionalized with an acetamide moiety, providing critical hydrogen bond donor (N-H) and acceptor (C=O) capabilities essential for target protein interactions.
Table 1: Physicochemical Properties of CAS 61928-55-0
| Property | Value |
| CAS Registry Number | 61928-55-0 |
| IUPAC Name | 2-(2,4-Dimethyl-1,3-thiazol-5-yl)acetamide |
| Molecular Formula | C 7 H 10 N 2 OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Purity Standard | ≥97% (HPLC/NMR validation) |
| Functional Groups | Thiazole heterocycle, Primary Amide |
Table 2: Key Precursors and Intermediates in Synthesis
| Compound Name | CAS Number | Role in Synthesis |
| 2,4-Dimethylthiazole | 541-58-2 | Primary Starting Material |
| 2-(2,4-Dimethylthiazol-5-yl)acetonitrile | 50382-35-9 | Direct Precursor (Nitrile)[2] |
| 2-(2,4-Dimethylthiazol-5-yl)acetamide | 61928-55-0 | Target API Intermediate[1] |
Synthesis Pathways & Mechanistic Insights
The synthesis of CAS 61928-55-0 is typically achieved through a highly logical, three-step linear sequence starting from commercially available 2,4-dimethylthiazole. The critical final step involves the controlled hydration of a nitrile intermediate (CAS 50382-35-9) to the primary amide.
Figure 1: Step-by-step synthesis workflow of CAS 61928-55-0 from 2,4-dimethylthiazole.
Step-by-Step Methodology: Selective Hydration of the Nitrile Precursor
Objective: Convert 2-(2,4-dimethylthiazol-5-yl)acetonitrile to the target acetamide without over-hydrolysis to the corresponding carboxylic acid.
Mechanistic Rationale: Traditional acid or base-catalyzed hydrolysis often fails to stop at the amide stage. By employing the Radziszewski reaction (hydrogen peroxide under mildly basic conditions), the hydroperoxide anion (HOO⁻) acts as a potent alpha-effect nucleophile. It attacks the electrophilic nitrile carbon to form a peroxyimidate intermediate. This intermediate rapidly undergoes an intramolecular oxygen transfer to yield the stable primary amide, effectively halting the reaction cascade[3].
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2-(2,4-dimethylthiazol-5-yl)acetonitrile in a miscible co-solvent system (Ethanol/Water 3:1 v/v). Causality: This specific ratio ensures both the lipophilic thiazole substrate and the aqueous reagents remain in a homogenous single phase, preventing biphasic reaction stalling.
-
Base Addition: Add 0.2 equivalents of Potassium Carbonate (K 2 CO 3 ). Causality: A mild inorganic base is required to deprotonate H 2 O 2 (pKa ~11.6) to the active hydroperoxide nucleophile. Stronger bases (like NaOH) risk base-catalyzed degradation of the thiazole ring or over-hydrolysis.
-
Oxidant Addition: Cool the reaction vessel to 0–5 °C. Dropwise, add 3.0 equivalents of 30% aqueous Hydrogen Peroxide (H 2 O 2 ). Causality: The formation of the peroxyimidate is highly exothermic; controlled thermal management prevents runaway kinetics and minimizes the oxidative degradation (N-oxidation or S-oxidation) of the thiazole heterocycle.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quenching & Workup: Quench excess unreacted peroxide with saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol/heptane to afford pure CAS 61928-55-0.
Biological Relevance & Pharmacophore Utility
Thiazole-containing acetamides are heavily utilized in the design of small-molecule kinase inhibitors and receptor activators. Specifically, derivatives structurally related to CAS 61928-55-0 have been investigated as allosteric activators of the Tie-2 (TEK) receptor tyrosine kinase, a critical pathway for treating vascular eye diseases such as diabetic macular edema[4].
The acetamide side chain mimics endogenous peptide bonds, allowing the molecule to anchor into the kinase hinge region via hydrogen bonding, while the dimethyl-substituted thiazole ring occupies hydrophobic pockets, enhancing target residence time.
Figure 2: Role of thiazole derivatives in modulating the Tie-2 receptor signaling pathway.
Analytical Validation Protocols
To ensure the scientific integrity of the synthesized CAS 61928-55-0, the protocol must act as a self-validating system. The successful conversion from the nitrile to the amide is confirmed through orthogonal analytical techniques.
1. Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Validation Marker: The reaction is deemed complete when the sharp C≡N stretching frequency at ~2250 cm⁻¹ (characteristic of the starting material, CAS 50382-35-9) completely disappears.
-
Product Confirmation: The emergence of a strong Amide I band (C=O stretch) at 1650–1690 cm⁻¹ and an Amide II band (N-H bend) at 1600–1640 cm⁻¹ confirms successful hydration.
2. 1 H NMR Spectroscopy (DMSO- d6 , 400 MHz):
-
Validation Marker: The primary amide protons (-NH 2 ) will appear as two distinct, broad singlets integrating for 1H each between δ 6.8 and 7.5 ppm. This diastereotopic behavior is due to the restricted rotation around the C-N partial double bond.
-
Core Confirmation: The isolated methylene protons (-CH 2 -CO) will present as a sharp singlet around δ 3.5 ppm. The C2 and C4 methyl groups on the thiazole ring will appear as two distinct singlets at approximately δ 2.3 ppm and δ 2.5 ppm.
3. Reverse-Phase HPLC:
-
Validation Marker: The highly polar acetamide product will elute significantly earlier than the lipophilic nitrile precursor on a standard C18 column (using a Water/Acetonitrile gradient with 0.1% TFA), providing a clear, quantifiable metric for reaction conversion and final purity[1].
References
- Google Patents. "ES2766326T3 - Compositions, formulations and methods to treat eye diseases." European Patent Office.
Sources
- 1. CAS:61928-55-0, 2-(2,4-Dimethylthiazol-5-yl)acetamide-毕得医药 [bidepharm.com]
- 2. 2-(2,4-dimethylthiazol-5-yl)acetonitrile | 50382-35-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ES2766326T3 - Compositions, formulations and methods to treat eye diseases - Google Patents [patents.google.com]
In-Silico Modeling of 2,4-Dimethyl-5-Thiazoleacetamide: A Fragment-Based Approach to Epigenetic Targeting
Executive Summary: The Thiazoleacetamide Scaffold
In the landscape of structure-based drug design (SBDD), the 2,4-dimethyl-5-thiazoleacetamide substructure has emerged as a highly privileged fragment, particularly for targeting shallow, solvent-exposed epigenetic binding sites. A prime example is the bromodomain adjacent to zinc finger domain protein 2A (BAZ2A), an epigenetic reader implicated in aggressive and recurrent prostate cancer[1].
Because the BAZ2A bromodomain features a notoriously difficult-to-drug pocket that natively binds acetylated lysine, standard high-throughput virtual screening often fails[2]. Success requires a nuanced in-silico approach that accurately models the tautomeric state of the thiazole ring and explicitly accounts for the tetrahedral water networks bridging the ligand to the protein backbone[3]. This whitepaper outlines a self-validating computational pipeline for the precise in-silico modeling of 2,4-dimethyl-5-thiazoleacetamide derivatives.
Quantum Mechanical (QM) Profiling
Before initiating molecular docking, the electronic structure of the 2,4-dimethyl-5-thiazoleacetamide fragment must be rigorously defined. Standard empirical charge models (like AM1-BCC) frequently misrepresent the electron density around the thiazole sulfur and the polarizability of the acetamide tail, leading to artifactual electrostatic clashes in silico.
Protocol 1: QM Ligand Preparation & Charge Assignment
-
Causality: The thiazole nitrogen acts as a critical hydrogen-bond acceptor. Accurate partial charges are required to model its interaction with conserved structural waters.
-
Step 1: Conformational Search: Generate low-energy conformers using the OPLS4 force field, prioritizing states where the acetamide carbonyl and thiazole nitrogen are anti-coplanar to minimize steric clash.
-
Step 2: Geometry Optimization: Perform Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level.
-
Step 3: Charge Fitting: Calculate Electrostatic Potential (ESP) charges mapped to the nuclei to capture the true polarization of the heterocycle.
-
Self-Validation Mechanism: Calculate the molecular dipole moment. If the QM-derived dipole deviates by >10% from known empirical values for substituted thiazoles (~4.2 Debye), the basis set must be augmented with diffuse functions (e.g., 6-31+G**).
Quantitative Physicochemical Profile
| Property | Value | Computational Method / Significance |
| Molecular Weight | 170.23 g/mol | Ideal fragment size (Rule of 3 compliant) |
| LogP (Consensus) | 0.85 | Optimal for aqueous solubility and pocket partitioning |
| TPSA | 68.1 Ų | High polarity; necessitates explicit solvent modeling |
| Dipole Moment | ~4.2 D | B3LYP/6-31G**; dictates orientation in the binding site |
| HOMO-LUMO Gap | ~5.8 eV | Indicates high chemical stability of the scaffold |
Explicit-Water Molecular Docking
The BAZ2A binding pocket is shallow, and ligand affinity is driven by a complex network of water-mediated interactions[3]. Stripping all waters during protein preparation—a common mistake in automated pipelines—will result in the failure to identify the correct binding pose of the 2,4-dimethyl-5-thiazoleacetamide fragment.
Fig 1: The self-validating structure-based drug design (SBDD) workflow.
Protocol 2: Hydration-Aware High-Throughput Docking
-
Causality: As demonstrated in[3], the thiazole nitrogen must interact with conserved water W4 , while the acetamide terminal amine coordinates with water W5 .
-
Step 1: Protein Preparation: Import the high-resolution BAZ2A holo-structure. Retain structural waters W4, W5, and W6 at the base of the pocket.
-
Step 2: Grid Generation: Center the receptor grid on the W4/W5 network. Enable structural water scoring penalties to allow displacement only if the ligand provides a superior thermodynamic replacement.
-
Step 3: Docking Execution: Run Glide SP (Standard Precision) or AutoDock Vina with explicit hydration parameters enabled.
-
Self-Validation Mechanism: Re-dock the native acetyl-lysine substrate. If the Root Mean Square Deviation (RMSD) of the re-docked pose versus the crystal structure exceeds 1.5 Å, the grid's water retention parameters are flawed and must be recalibrated.
Molecular Dynamics (MD) & Pose Validation
Static docking scores can be misleading when dealing with highly flexible, solvent-exposed tails like the acetamide group. Molecular Dynamics (MD) is mandatory to assess the temporal stability of the water-mediated bridges.
Fig 2: Water-mediated interaction network of the thiazoleacetamide scaffold in BAZ2A.
Protocol 3: Explicit Solvent MD Simulation
-
Causality: The acetamide group acts as an acetyl-lysine mimetic. If the W4/W5 water network collapses during simulation, the ligand will lose its anchor to Pro1817 and Trp1816, indicating a false-positive docking pose[3].
-
Step 1: System Setup: Solvate the ligand-receptor complex in an octahedral TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.
-
Step 2: Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 1000 ps of NPT (constant pressure/temperature) equilibration, applying 10 kcal/mol·Å² position restraints on heavy atoms.
-
Step 3: Production Run: Execute a 100 ns unconstrained MD production run using the AMBER or CHARMM36m force field.
-
Self-Validation Mechanism: Monitor the distance between the Thiazole-N and the oxygen atom of W4. If this distance exceeds 3.5 Å for more than 20% of the trajectory, the hydration network is deemed unstable, and the docked pose is rejected.
MD Trajectory Validation Metrics
| Metric | Threshold for Success | Causality / Interpretation |
| Ligand Heavy-Atom RMSD | < 2.0 Å | Ensures the fragment does not drift from the shallow pocket. |
| W4 / W5 RMSF | < 1.5 Å | Confirms the structural waters remain tightly bound and do not diffuse into bulk solvent. |
| Thiazole-N ↔ W4 H-Bond | > 80% Occupancy | Validates the primary pharmacophore anchor. |
| Acetamide ↔ W5 H-Bond | > 75% Occupancy | Validates the secondary tetrahedral coordination network. |
Conclusion
The in-silico modeling of 2,4-dimethyl-5-thiazoleacetamide requires a departure from standard, rigid-receptor virtual screening. Because its efficacy relies heavily on bridging interactions with structural waters (W4 and W5) in shallow pockets like BAZ2A, computational chemists must employ QM-derived charges and explicit-solvent MD simulations to validate docking poses. By adhering to the self-validating protocols outlined above, researchers can confidently utilize this scaffold as a foundation for fragment-growing campaigns in epigenetic drug discovery.
References
-
Discovery of BAZ2A bromodomain ligands European Journal of Medicinal Chemistry URL:[Link]
-
Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
The Evolution and Discovery of 2,4,5-Trisubstituted Thiazoles: From Historical Syntheses to Modern Drug Development
Executive Summary
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in over 18 FDA-approved drugs[1]. While mono- and disubstituted thiazoles have been extensively studied, 2,4,5-trisubstituted thiazoles represent a highly complex and structurally diverse subclass. Their unique spatial geometry allows for precise multi-target binding, making them invaluable in the development of novel antimicrobial, anticancer, and anti-tubercular agents. This whitepaper provides an in-depth technical analysis of the historical discovery, modern synthetic evolution, and biological applications of 2,4,5-trisubstituted thiazoles, complete with validated, self-correcting experimental protocols.
Historical Context: The Hantzsch Synthesis and Its Limitations
The foundational discovery of the thiazole core dates back to the Hantzsch thiazole synthesis (1889) , which traditionally involves the condensation of an α -halocarbonyl compound with a thioamide or thiourea[2][3].
While revolutionary, the classical Hantzsch approach presented significant bottlenecks for synthesizing 2,4,5-trisubstituted derivatives:
-
Reagent Toxicity: The reliance on lachrymatory and highly reactive α -haloketones posed safety and environmental risks.
-
Regioselectivity Issues: Achieving precise substitution at the 5-position often resulted in complex mixtures and poor yields.
-
Harsh Conditions: The requirement for strong acids and prolonged refluxing limited the functional group tolerance, effectively preventing the incorporation of sensitive biological moieties[2].
To overcome these limitations, modern synthetic chemistry has pivoted toward multicomponent reactions (MCRs) and chemoselective thionation-cyclization strategies.
Modern Synthetic Paradigms
Green Multicomponent Reactions (MCRs)
The shift toward sustainable chemistry has popularized one-pot, three-component condensation reactions. A landmark protocol published in the details the synthesis of 2,4,5-trisubstituted thiazoles using substituted thiourea, aryl glyoxal, and activated C–H acids[4]. By employing a carbonaceous solid acid catalyst (e.g., peanut shell biochar) and microwave irradiation in an aqueous medium, researchers achieved excellent yields (84–93%) while eliminating toxic byproducts[4].
Lawesson’s Reagent-Mediated Chemoselective Thionation-Cyclization
For highly functionalized derivatives, a protocol detailed in utilizes Lawesson's reagent to mediate the one-step thionation–cyclization of enamide precursors[2]. This method provides unprecedented functional group diversity at the 4- and 5-positions by nucleophilic ring-opening of 5-oxazolones prior to cyclization[2].
Multicomponent synthesis workflow of 2,4,5-trisubstituted thiazoles.
Biological Activity and Drug Development
Anti-Tubercular Activity and PyrG Targeting
The dormant and resistant forms of Mycobacterium tuberculosis present a massive challenge in modern pharmacology. A critical breakthrough reported in the identified specific 2,4,5-trisubstituted thiazoles (e.g., compounds 13h and 13p ) as potent anti-tubercular agents[5][6].
Structure-Activity Relationship (SAR): The study revealed that a hydrophobic substituent at C2, an ester functionality at C4, and hydrogen bond acceptors at C5 are mandatory for activity[5]. These compounds operate by targeting PyrG (CTP synthetase) , disrupting intracellular CTP concentrations and selectively killing dormant M. tuberculosis strains[5].
Mechanism of action for anti-tubercular 2,4,5-trisubstituted thiazoles.
Broad-Spectrum Antimicrobial Potential
Beyond tuberculosis, 2,4,5-trisubstituted thiazoles exhibit profound activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA)[1][3]. The presence of a nonpolar, hydrophobic moiety at position 2 is causally linked to enhanced bacterial cell wall penetration, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.7 μg/mL[1].
Quantitative Data Analysis
The following table summarizes the synthetic efficiency and biological efficacy of key 2,4,5-trisubstituted thiazole derivatives discussed in recent literature:
| Compound Series / Lead | Synthetic Methodology | Key Reagents & Catalyst | Yield (%) | Primary Biological Target | Efficacy Metric (MIC / IC50) |
| 4a–4v Series | Microwave MCR (Aqueous) | Thiourea, Aryl glyoxal, SPWB | 84–93% | Agrochemical / Antibacterial | Moderate to High |
| 13a–13b Series | Thionation-Cyclization | Enamides, Lawesson's Reagent | 65–80% | Broad Structural Library | N/A (Synthetic Focus) |
| Compounds 13h, 13p | Rational Drug Design | Various | N/A | M. tuberculosis (PyrG) | Highly Selective (Dormant strains) |
| Compound 7 | Rational Drug Design | Various | N/A | MRSA, VISA, VRSA | 0.7–2.8 μg/mL |
| NNRTI Leads (14, 16) | Rational Drug Design | Various | N/A | HIV-1 Reverse Transcriptase | IC50 = 0.010 μM |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent selection and built-in quality control steps to prevent false-positive yield reporting.
Protocol A: Microwave-Assisted Multicomponent Synthesis
Objective: Green synthesis of 2,4,5-trisubstituted thiazoles (4a-4v) via a one-pot, three-component condensation[4].
Causality Rationale: Microwave dielectric heating is chosen over conventional thermal reflux because it provides uniform, localized superheating of the polar solvent (water). This drastically lowers the activation energy barrier for the intermediate condensation steps, reducing reaction time from 48 hours to 10 minutes and preventing the thermal degradation of sensitive aryl glyoxals[4].
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave initiator vial, combine an equimolar mixture of substituted phenyl thiourea (1.00 mmol), active methylene (e.g., 4-hydroxycoumarin, 1.00 mmol), and aryl glyoxal (1.00 mmol).
-
Catalysis: Add 20 mg of the solid acid catalyst (SPWB) dispersed in 5 mL of distilled water. Self-Validation: Ensure the pH of the dispersion is slightly acidic to confirm catalyst activity prior to irradiation.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for exactly 10 minutes.
-
Monitoring: Extract a 10 μL aliquot, dilute in ethyl acetate, and perform Thin-Layer Chromatography (TLC) using a 30% Ethyl Acetate:Hexane (v/v) eluent. The disappearance of the thiourea spot validates reaction completion[4].
-
Isolation: Filter the resulting off-white solid. Wash with hot ethanol to remove unreacted precursors. Recrystallize to obtain the pure 2,4,5-trisubstituted thiazole (Yield: 84-93%).
Protocol B: Chemoselective Thionation-Cyclization
Objective: Synthesis of 2-phenyl-5-(het)arylthiazole-4-carboxylates via Lawesson's Reagent[2].
Causality Rationale: Lawesson’s reagent is specifically selected for its remarkable chemoselectivity. It preferentially thionates the amide carbonyl of the enamino ester precursor without affecting the ester carbonyl. This selective thionation triggers a spontaneous, thermodynamically driven intramolecular cyclization, forming the thiazole ring without the need for external metal catalysts[2].
Step-by-Step Procedure:
-
Precursor Synthesis: Generate the enamino ester precursor via nucleophilic ring-opening of 4-[(methylthio)-(het)arylmethylene]-5-oxazolones using sodium alkoxides.
-
Thionation: Dissolve the enamino ester (1.00 mmol) in anhydrous toluene (10 mL) under an inert argon atmosphere to prevent oxidative side reactions.
-
Cyclization: Add Lawesson’s reagent (0.6 mmol, a slight excess of the thionating equivalent). Reflux the mixture at 110 °C for 2-4 hours.
-
Validation: Monitor via TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3 to neutralize acidic byproducts.
-
Purification: Extract with dichloromethane, dry over anhydrous Na2SO4 , and purify via silica gel column chromatography to yield the highly functionalized 2,4,5-trisubstituted thiazole (Yield: 65-80%)[2]. Validate the core structure using 13 C NMR (monitoring the characteristic C2, C4, and C5 thiazole carbon shifts at ~165, ~143, and ~121 ppm, respectively)[2].
Conclusion
The trajectory of 2,4,5-trisubstituted thiazoles from the rudimentary, harsh conditions of the 19th-century Hantzsch synthesis to modern, microwave-assisted, and chemoselective methodologies highlights a profound evolution in synthetic organic chemistry. By mastering the regioselective functionalization of the C2, C4, and C5 positions, researchers have unlocked highly specific biological agents capable of targeting resistant pathogens like dormant M. tuberculosis and MRSA. Future drug discovery pipelines will undoubtedly rely on these scalable, green synthetic protocols to generate novel thiazole-based therapeutics.
References
-
Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry (ACS Publications), 2024. URL:[Link]
-
Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry (ACS Publications), 2013. URL:[Link]
-
Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis. European Journal of Medicinal Chemistry (PubMed), 2019. URL:[Link]
-
Thiazole Ring—A Biologically Active Scaffold. Molecules (MDPI), 2021. URL:[Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of the Thiazole Moiety in Rational Drug Design
A Technical Whitepaper by a Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the 1,3-thiazole ring has transcended its status as a simple heterocycle to become a highly privileged pharmacophore[1]. Comprising a five-membered ring with electron-withdrawing nitrogen and electron-donating sulfur atoms, the thiazole scaffold offers a unique balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. This whitepaper dissects the physicochemical rationale behind thiazole integration, explores its mechanistic role in kinase inhibition, and provides self-validating synthetic and biological protocols for drug development professionals.
Physicochemical & Pharmacological Profiling
The ubiquitous presence of the thiazole moiety in clinical candidates is not coincidental; it is driven by precise molecular interactions and structural geometry[2].
-
Bioisosterism & Conformational Locking: Thiazole frequently serves as a bioisostere for oxazole, benzene, and pyridine. The larger van der Waals radius of the sulfur atom imparts enhanced lipophilicity and polarizability compared to oxazole, while the geometry of the ring restricts the rotational degrees of freedom of adjacent bonds, effectively locking the molecule into a bioactive conformation[3].
-
Hydrogen Bonding Vectors: The nitrogen atom at the 3-position is a potent hydrogen-bond acceptor, critical for anchoring molecules within the active sites of target proteins (such as the hinge region of kinases)[3].
-
Metabolic Resistance: Unlike electron-rich aromatic rings that are highly susceptible to oxidative metabolism by cytochrome P450 enzymes, the electron-deficient nature of the thiazole ring provides a metabolic shield, prolonging the drug's half-life in vivo.
Mechanistic Case Study: Dasatinib and Kinase Inhibition
Dasatinib (Sprycel) is an FDA-approved, multi-targeted kinase inhibitor utilized primarily for BCR-ABL-positive leukemias, but it also exhibits potent activity against Salt-Inducible Kinase 2 (SIK2)[4]. The core of Dasatinib features a 2-aminothiazole-5-carboxamide motif that dictates its binding causality.
Binding Causality: Molecular dynamics and docking studies reveal that the thiazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the gatekeeper/hinge region residues of the kinase (e.g., Thr96 in SIK2)[5]. This interaction anchors the drug within the ATP-binding pocket. Simultaneously, the adjacent amide group forms secondary hydrogen bonds, while the sulfur atom engages in favorable van der Waals interactions with the hydrophobic pocket, displacing ATP and locking the kinase in an inactive conformation[3].
Dasatinib-mediated kinase inhibition pathway via thiazole hinge-binding.
Quantitative Profiling of FDA-Approved Thiazole Therapeutics
To illustrate the versatility of the thiazole scaffold, the following table summarizes key quantitative data for prominent FDA-approved drugs containing this moiety[1],[4],[2],[3].
| Drug Name (Trade Name) | Primary Target | Binding Affinity / Activity | Molecular Weight | Clinical Indication |
| Dasatinib (Sprycel) | BCR-ABL, SIK2, SRC | IC₅₀ < 3 nM | 488.01 g/mol | Chronic Myeloid Leukemia |
| Cefiderocol (Fetroja) | PBP3 (Gram-negative) | MIC ≤ 2 µg/mL | 752.22 g/mol | Complicated UTI |
| Dabrafenib (Tafinlar) | BRAF V600E Kinase | IC₅₀ = 0.65 nM | 519.56 g/mol | Metastatic Melanoma |
| Meloxicam (Mobic) | COX-2 Enzyme | IC₅₀ = 0.9 µM | 351.40 g/mol | Osteoarthritis / RA |
Synthetic Methodologies: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains the gold standard for constructing the thiazole core due to its high atom economy, regioselectivity, and scalability[6].
Mechanistic Rationale: The reaction proceeds via the condensation of an α-haloketone with a thioamide. The sulfur atom of the thioamide, being highly nucleophilic, initiates an Sₙ2 attack on the α-carbon of the haloketone[6]. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Finally, thermally driven dehydration yields the thermodynamically stable aromatic thiazole ring[6].
Step-by-step mechanistic workflow of the Hantzsch thiazole synthesis.
Protocol A: Standardized Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
This protocol is designed as a self-validating synthetic loop. The visual cue of precipitation serves as an immediate indicator of successful cyclization and neutralization.
-
Reaction Setup: Dissolve 5.0 mmol of the α-haloketone (e.g., 2-bromoacetophenone) and 5.0 mmol of the thioamide (e.g., thiourea) in 15 mL of absolute ethanol[7].
-
Causality: Ethanol is selected as a polar protic solvent because it stabilizes the polar transition states during the Sₙ2 attack and subsequent cyclization, while maintaining the solubility of both precursors[7].
-
-
Thermal Cyclization: Reflux the mixture under continuous magnetic stirring for 4–6 hours[8].
-
Causality: The thermal energy is required to overcome the activation barrier for the final dehydration step, driving the equilibrium toward the stable aromatic product[7].
-
-
Reaction Monitoring: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system[8].
-
Neutralization & Precipitation: Once complete, cool the reaction to room temperature. Pour the mixture into a beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl vigorously[6].
-
Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, yielding the thiazole as a highly soluble hydrobromide salt. The addition of a weak base neutralizes the acid, converting the product into its free base form. Because the free base lacks an ionic charge, it becomes insoluble in the aqueous matrix and precipitates out immediately, allowing for easy isolation[6],[7].
-
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual inorganic salts, and recrystallize from ethanol to obtain the pure compound.
Protocol B: Self-Validating Kinase Inhibition Assay (In Vitro)
To evaluate the biological efficacy of newly synthesized thiazole derivatives, a robust, self-validating biochemical assay is required.
-
Compound Preparation: Prepare 3-fold serial dilutions of the synthesized thiazole compound in 100% DMSO to generate a 10-point concentration curve.
-
Enzyme Pre-Incubation: In a 384-well microplate, combine the target kinase (e.g., SIK2) with the compound dilutions in assay buffer (HEPES pH 7.5, MgCl₂, Tween-20). Incubate at room temperature for 30 minutes.
-
Causality: Because thiazoles are typically ATP-competitive inhibitors, pre-incubation allows the inhibitor to achieve binding equilibrium within the active site before the highly concentrated ATP substrate is introduced, preventing false-negative results[5].
-
-
Reaction Initiation: Add a master mix containing ATP (at its predetermined Kₘ value) and a fluorescently labeled peptide substrate to initiate the reaction.
-
Detection: After a 60-minute incubation, add a development solution (e.g., a protease that cleaves unphosphorylated peptides) and measure the fluorescence polarization.
-
Self-Validation System: Every plate must include a positive control (Dasatinib, known IC₅₀ ~3 nM) and a negative control (DMSO vehicle only).
-
Logic: If the positive control fails to produce the expected sigmoidal IC₅₀ curve, the assay system is compromised (e.g., enzyme degradation or ATP hydrolysis) and the data for the novel compounds is automatically invalidated.
-
Conclusion
The thiazole moiety remains a cornerstone of rational drug design. Its unique electronic properties allow it to function as a versatile hinge-binder in kinase inhibitors, a metabolic shield in oral therapeutics, and a structural anchor in complex hybrid molecules[3]. By mastering the physicochemical causality of the thiazole ring and employing rigorous, self-validating synthetic and biological protocols, drug development professionals can continue to leverage this privileged scaffold to address unmet clinical needs.
References
-
ChemHelpASAP. "Hantzsch thiazole synthesis - laboratory experiment". Available at: [Link]
-
ACS Omega. "Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations". Available at: [Link]
-
PMC. "Thiazole Ring—A Biologically Active Scaffold". Available at: [Link]
-
Current Topics in Medicinal Chemistry. "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement". Available at:[Link]
-
Taylor & Francis. "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects". Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Assay Development for 5-Thiazoleacetamide Compounds: Profiling Time-Dependent, Irreversible α-Glucosidase Inhibitors
Executive Summary
This application note details the in vitro assay development for evaluating 5-thiazoleacetamide derivatives (e.g., AR122, AR125) as potent, noncarbohydrate mimetic inhibitors of α-glucosidase. Because these compounds exhibit time-dependent, irreversible inhibition, standard end-point screening often yields false-negative or underrepresented potency data. This guide provides a self-validating, multi-phase kinetic protocol to accurately profile their mechanism of action (MoA) and kinetic parameters.
Mechanistic Rationale: The 5-Thiazoleacetamide Paradox
Standard end-point assays often misclassify 5-thiazoleacetamide derivatives as weak or moderate inhibitors. For example, without pre-incubation, compounds like AR122 and AR125 show limited efficacy. However, following a 120-minute pre-incubation, their potency increases up to 50-fold .
This paradox occurs because 5-thiazoleacetamides act as noncarbohydrate mimetics that bind via a pseudo-first-order, irreversible mechanism. Capturing this requires kinetic profiling and dialysis validation rather than simple steady-state measurements.
Strategic Assay Workflow
Figure 1. Phased in vitro assay workflow for evaluating time-dependent 5-thiazoleacetamides.
Self-Validating Experimental Protocols
Reagents & Internal Controls
To ensure the assay is a self-validating system, specific controls must be integrated into every run:
-
Enzyme: α-Glucosidase (0.5 U/mL in 0.1 M phosphate buffer, pH 6.8).
-
Substrate: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Positive Reversible Control: Acarbose. Causality: Validates assay sensitivity and serves as a baseline for reversible, competitive inhibition. It should show no time-dependent IC50 shift.
-
Vehicle Control: DMSO (matched to compound concentration, max 5% v/v). Causality: Ensures the solvent does not denature the enzyme during prolonged incubations.
Protocol A: Time-Dependent IC50 Shift Assay (pNPG Method)
Objective: Determine baseline IC50 and the shift following prolonged enzyme-inhibitor contact. Causality: pNPG cleavage yields p-nitrophenol, which turns yellow at basic pH (absorbance at 405 nm), allowing precise end-point quantification. The 120-minute pre-incubation is critical because 5-thiazoleacetamides require extended time to form the irreversible E−I∗ complex.
Step-by-Step Methodology:
-
Prepare a 96-well microplate. Add 50 µL of 0.1 M phosphate buffer (pH 6.8) to all test wells.
-
Add 10 µL of α-glucosidase (0.5 U/mL) and 20 µL of the 5-thiazoleacetamide compound at varying concentrations (serial dilution).
-
Pre-incubation: Incubate the plate at 37°C. Prepare two parallel plates: one for 0 min pre-incubation (immediate substrate addition) and one for 120 min pre-incubation.
-
Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells.
-
Incubate for exactly 20 minutes at 37°C.
-
Stop Reaction: Add 100 µL of 0.1 M Na2CO3 to terminate the reaction and enhance the colorimetric signal.
-
Read absorbance at 405 nm using a microplate reader. Calculate % inhibition relative to the vehicle control and determine the IC50.
Protocol B: Pseudo-First-Order Inactivation Kinetics
Objective: Calculate the observed rate of inactivation ( kobs ). Causality: A linear decay in a natural log plot confirms pseudo-first-order kinetics, a hallmark of covalent or tight-binding irreversible inhibition .
Step-by-Step Methodology:
-
Incubate α-glucosidase with a fixed concentration of the 5-thiazoleacetamide (e.g., 10 µM).
-
At specific time intervals (0, 15, 30, 60, 90, 120 min), withdraw a 5 µL aliquot and dilute it 100-fold into an assay buffer containing 5 mM pNPG.
-
Measure the initial velocity of the residual enzyme activity continuously at 405 nm.
-
Plot ln[residual activity %] versus pre-incubation time to derive kobs .
Protocol C: Dialysis-Driven Reversibility Assay
Objective: Differentiate between slow-tight binding (reversible) and irreversible binding. Causality: The massive 1000-fold dilution gradient forces reversible inhibitors (like Acarbose) to dissociate, restoring enzyme activity. If the 5-thiazoleacetamide is an irreversible noncarbohydrate mimetic, the enzyme will remain inactive post-dialysis .
Step-by-Step Methodology:
-
Prepare an enzyme-inhibitor mixture containing α-glucosidase and the compound at 10× its pre-determined IC50. Include an Acarbose control.
-
Incubate at 37°C for 120 minutes to allow maximum complex formation.
-
Transfer the mixtures into 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassettes.
-
Dialyze against 1000 volumes of 0.1 M phosphate buffer (pH 6.8) at 4°C for 24 hours, performing three complete buffer exchanges.
-
Recover the retentate and measure residual α-glucosidase activity using the pNPG colorimetric assay.
Quantitative Data Interpretation
The table below summarizes the expected kinetic shifts when profiling 5-thiazoleacetamide derivatives compared to standard reversible inhibitors.
| Compound | Target | IC50 (0 min Pre-incubation) | IC50 (120 min Pre-incubation) | Fold Shift | Reversibility (Post-Dialysis) |
| AR122 | α-Glucosidase | ~123.5 µM | 2.47 µM | 50x | Irreversible (No recovery) |
| AR125 | α-Glucosidase | ~1355.0 µM | 27.1 µM | 50x | Irreversible (No recovery) |
| Acarbose (Control) | α-Glucosidase | 750.0 µM | 750.0 µM | 1x | Reversible (Full recovery) |
Kinetic Mechanism of Action
Figure 2. Two-step pseudo-first-order irreversible inhibition mechanism of 5-thiazoleacetamides.
Troubleshooting Guide
-
Issue: Compound precipitation during the 120-minute pre-incubation.
-
Solution: Ensure DMSO concentration remains strictly below 5% (v/v). If the 5-thiazoleacetamide exhibits high hydrophobicity, add 0.01% Triton X-100 to the assay buffer. This maintains solubility without denaturing the α-glucosidase enzyme.
-
-
Issue: High background absorbance at 405 nm.
-
Solution: 5-thiazoleacetamides containing conjugated ring systems may auto-absorb at 405 nm. Always run a "Compound + Buffer + Substrate (No Enzyme)" blank plate to subtract background absorbance from the final readings.
-
References
-
Title: Virtual ligand screening of α-glucosidase: Identification of a novel potent noncarbohydrate mimetic inhibitor Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]
using 2,4-dimethyl-5-thiazoleacetamide in cell culture studies
Application Note: In Vitro Evaluation of 2,4-Dimethyl-5-Thiazoleacetamide Derivatives as Epigenetic Probes in Prostate Cancer Models
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Mechanistic Rationale & Target Context
In contemporary fragment-based drug discovery (FBDD), low-molecular-weight heterocycles are critical starting points for developing potent inhibitors. 2,4-dimethyl-5-thiazoleacetamide and its structural analogs have emerged as highly valuable fragment hits, particularly in targeting the shallow, difficult-to-drug bromodomain of BAZ2A (Bromodomain adjacent to zinc finger domain 2A)[1].
BAZ2A is a master epigenetic regulator that drives the transcription of ribosomal RNA and is frequently overexpressed in aggressive, recurrent prostate cancers, where it promotes cellular migration[1]. The 2,4-dimethylthiazole core acts as a critical anchor within the BAZ2A binding pocket. The thiazole nitrogen participates in a highly coordinated water-mediated hydrogen bond network (interacting with the main chain of Pro1817), while the acetamide tail projects toward the solvent-exposed rim, allowing for favorable ionic interactions with the side chain of Glu1820—a residue unique to BAZ2A compared to other bromodomains[1].
When transitioning these fragments from biochemical hits to cell culture studies, researchers must bridge the gap between in vitro affinity and in cellulo target engagement. This guide details a self-validating experimental framework for evaluating 2,4-dimethyl-5-thiazoleacetamide derivatives in prostate cancer cell lines (e.g., PC3).
Fig 1. Epigenetic modulation of BAZ2A by thiazoleacetamide derivatives in prostate cancer.
Experimental Design & Causality
To ensure trustworthiness and reproducibility, the evaluation of thiazoleacetamide fragments must follow a strict hierarchy of assays.
-
Biochemical Validation (AlphaScreen): Before introducing the compound to cells, its direct target engagement must be quantified. AlphaScreen is chosen over standard ELISA because it is a homogeneous, no-wash assay, which is crucial for detecting the rapid off-rates typical of low-affinity fragment hits[1].
-
Cellular Target Engagement (CETSA): A common failure point in FBDD is poor membrane permeability. The Cellular Thermal Shift Assay (CETSA) is employed to prove that the thiazoleacetamide not only enters the PC3 cells but physically stabilizes the BAZ2A protein in the complex intracellular milieu.
-
Phenotypic Readout: Finally, the biological consequence of target engagement is measured via a cell migration assay, confirming the compound's therapeutic potential.
Fig 2. Self-validating workflow for evaluating thiazoleacetamide derivatives in cell culture.
Step-by-Step Protocols
Protocol A: Compound Formulation and Quality Control
Causality: Thiazole derivatives can be prone to oxidation or hydrolysis if stored improperly. Furthermore, cellular assays require strict vehicle controls to prevent solvent-induced cytotoxicity.
-
Reconstitution: Dissolve 2,4-dimethyl-5-thiazoleacetamide (or its optimized derivative) in 100% anhydrous DMSO to create a 50 mM master stock. Note: Use anhydrous DMSO; water absorption drastically reduces the solubility of heterocyclic fragments.
-
Aliquotting: Aliquot into single-use volumes (e.g., 10 µL) in amber glass vials to prevent photodegradation. Store at -80°C.
-
Vehicle Constraint: For all downstream cell culture applications, ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher concentrations will artificially alter PC3 cell migration rates, yielding false positives.
Protocol B: AlphaScreen Competitive Binding Assay
Self-Validating System: This assay relies on the competition between the thiazoleacetamide fragment and a known biotinylated reference ligand for the His-tagged BAZ2A bromodomain.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). CHAPS is critical here to prevent non-specific aggregation of the fragment.
-
Protein Titration (The Hook Effect): Pre-titrate His-BAZ2A to find the optimal concentration that avoids the "hook effect" (typically 20-50 nM).
-
Incubation: In a 384-well proxiplate, mix 10 µL of His-BAZ2A with 5 µL of the thiazoleacetamide compound (serial dilutions from 500 µM to 100 nM). Incubate for 30 minutes at room temperature.
-
Tracer Addition: Add 5 µL of the biotinylated reference ligand (e.g., a known acetylated histone H4 peptide).
-
Bead Addition: Under subdued green light, add 5 µL of Streptavidin Donor beads and Ni-NTA Acceptor beads (final concentration 10 µg/mL).
-
Readout: Incubate for 1 hour in the dark and read on an EnVision multimode plate reader. Use GSK2801 as a positive control inhibitor.
Protocol C: Cellular Thermal Shift Assay (CETSA) in PC3 Cells
Causality: Biochemical affinity does not guarantee cellular efficacy. CETSA definitively proves that the acetamide derivative crosses the lipid bilayer and binds BAZ2A.
-
Cell Seeding: Seed PC3 cells in 10 cm dishes and grow to 70-80% confluency in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Treat cells with the thiazoleacetamide derivative at 5x its biochemical IC50 (or 0.1% DMSO vehicle) for 2 hours at 37°C.
-
Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe with anti-BAZ2A antibodies.
-
Validation Control: Probe the same blot for GAPDH. The compound should shift the melting temperature ( Tm ) of BAZ2A (indicating binding) but leave the GAPDH Tm unchanged, proving the effect is target-specific and not due to global protein destabilization.
Data Presentation
The following table summarizes representative quantitative data for the fragment-to-lead optimization of 2,4-dimethyl-5-thiazoleacetamide derivatives, demonstrating the correlation between biochemical affinity, cellular target engagement, and phenotypic outcomes[1][2].
Table 1: Representative Profiling of Thiazoleacetamide Derivatives in BAZ2A Models
| Compound Identifier | Structural Modification | BAZ2A AlphaScreen IC50 (µM) | CETSA ΔTm in PC3 Cells (°C) | PC3 Migration Inhibition (%) |
| Fragment 1 | 2,4-dimethyl-5-thiazole core | > 500 | N/A (No shift) | < 5% |
| Compound 44 | + Acetamide-triazole tail | 145 ± 12 | + 1.2 | 15% |
| Compound 79 | + Cyclopentyl substitution | 42 ± 5 | + 3.5 | 48% |
| Compound 104 | + Ethyl-isoxazole optimization | 7 ± 1.5 | + 6.1 | 82% |
| GSK2801 | Positive Control | 0.13 | + 8.4 | 95% |
Note: The addition of the acetamide-linked tails significantly improves solvent-exposed interactions with Glu1820, driving the transition from a weak fragment to a cell-active probe[1].
References
-
Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing ACS Medicinal Chemistry Letters (2022). URL:[Link]
-
BAZ2A bromodomain in complex with acetylpyrrole derivative compound 79 (PDB: 7QYO) RCSB Protein Data Bank (2022). URL:[Link]
Sources
Application Note: Comprehensive Antimicrobial Profiling and Mechanistic Elucidation of Novel Thiazole Derivatives
Introduction & Mechanistic Rationale
Thiazoles (1,3-thiazoles) are five-membered heterocyclic compounds containing both nitrogen and sulfur. They are highly privileged scaffolds in drug discovery due to their diverse biological activities, particularly against multidrug-resistant (MDR) bacterial and fungal pathogens[1][2].
Unlike conventional antibiotics that often target a single pathway, rationally designed thiazole derivatives frequently exhibit polypharmacology. Mechanistic studies and molecular docking have demonstrated that thiazole hybrids can act as competitive inhibitors of DNA gyrase (GyrB subunit), disrupting DNA supercoiling[3][4]. Additionally, they have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH) and MurB, effectively arresting both fatty acid synthesis (FAS II pathway) and peptidoglycan cell wall biosynthesis[1][5].
To validate these novel compounds, a rigorous, self-validating experimental workflow is required. This guide provides a comprehensive protocol for evaluating the antimicrobial efficacy, pharmacodynamics, and mechanism of action of thiazole derivatives.
Experimental Design & Workflow
The evaluation of novel antimicrobial agents must follow a hierarchical logic. We begin with phenotypic screening to establish baseline efficacy, progress to pharmacodynamic profiling, and conclude with target-specific mechanistic assays.
Fig 1. Hierarchical workflow for the antimicrobial evaluation of thiazole derivatives.
Protocol 1: Broth Microdilution (MIC & MBC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6][7].
Causality & System Validation:
-
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Physiological concentrations of Ca²⁺ and Mg²⁺ ensure proper outer membrane permeability in Gram-negative bacteria and stabilize the activity of reference antibiotics[6].
-
Solvent Control: Thiazole derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is used as a solvent, but its final concentration in the assay must not exceed 1% v/v to prevent solvent-induced bacterial toxicity, which would yield false-positive susceptibility[8].
-
Inoculum Standardization: The bacterial inoculum must be precisely adjusted to 5×105 CFU/mL. A higher inoculum triggers the "inoculum effect" (artificially high MIC), while a lower inoculum risks false susceptibility[7].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized thiazole derivative in 100% DMSO to create a 10.24 mg/mL stock solution.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 0.25 µg/mL to 256 µg/mL[8].
-
Inoculum Preparation: Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the working inoculum of 1×106 CFU/mL.
-
Inoculation: Add 50 µL of the working inoculum to 50 µL of the diluted compound in each well (final inoculum: 5×105 CFU/mL).
-
Controls:
-
Growth Control: CAMHB + Inoculum (No drug).
-
Sterility Control: CAMHB only.
-
Vehicle Control: CAMHB + Inoculum + 1% DMSO.
-
Quality Control (QC): Reference antibiotic (e.g., Ciprofloxacin) against ATCC reference strains (e.g., E. coli ATCC 25922) to validate the assay system[9].
-
-
Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth[3][8].
-
MBC Determination: Plate 10 µL from all optically clear wells onto Mueller-Hinton Agar. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum[3][5].
Protocol 2: Time-Kill Kinetics Assay
Objective: Differentiate between bacteriostatic and bactericidal activity and determine the rate of bacterial killing.
Causality & System Validation: MIC only provides a static endpoint. Time-kill assays map the pharmacodynamic profile over time. A compound is defined as bactericidal if it achieves a ≥3 log₁₀ (99.9%) reduction in viable CFU/mL within 24 hours[3].
Step-by-Step Methodology:
-
Prepare CAMHB containing the thiazole derivative at 1×, 2×, and 4× the determined MIC.
-
Inoculate the broth with the test organism to a final concentration of 5×105 CFU/mL.
-
Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform exposure.
-
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile saline to neutralize compound carryover.
-
Plate 20 µL of each dilution onto agar plates. Incubate for 24 hours and enumerate colonies.
-
Plot Log₁₀ CFU/mL versus time to visualize the killing kinetics.
Protocol 3: Mechanistic Validation (DNA Gyrase Inhibition)
Objective: Confirm the molecular target of the thiazole derivative using an in vitro DNA supercoiling assay.
Causality & System Validation: Many highly active thiazole-pyrazole hybrids exert their bactericidal effect by inhibiting the GyrB subunit of DNA gyrase[3][4]. By using relaxed plasmid DNA and purified E. coli DNA gyrase, we can visually quantify the inhibition of supercoiling via gel electrophoresis.
Fig 2. Dual-target mechanistic pathway of antimicrobial thiazole derivatives.
Step-by-Step Methodology:
-
Prepare a reaction mixture (30 µL) containing assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).
-
Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli DNA gyrase.
-
Introduce the thiazole derivative at varying concentrations (e.g., 1, 5, 10, 50 µM). Use Ciprofloxacin as a positive control[4].
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye.
-
Resolve the DNA topologies on a 1% agarose gel in 1× TAE buffer at 80 V for 2 hours.
-
Stain with ethidium bromide and quantify the supercoiled DNA band intensity to calculate the IC₅₀.
Quantitative Data Presentation
To ensure clear interpretation of structure-activity relationships (SAR), aggregate all phenotypic and target-based data into structured tables.
Table 1: Representative Antimicrobial Efficacy of Thiazole Derivatives
| Compound ID | Substitution | S. aureus ATCC 25923 MIC / MBC (µg/mL) | E. coli ATCC 25922 MIC / MBC (µg/mL) | Biofilm Reduction (%) |
| Thiazole-1a | -CH₃ | 16 / 32 | 32 / 64 | 45.2 ± 2.1 |
| Thiazole-1b | -Cl (para) | 4 / 8 | 8 / 16 | 72.4 ± 1.8 |
| Thiazole-1c | -NO₂ (para) | 0.5 / 1 | 2 / 4 | 88.9 ± 1.5 |
| Ciprofloxacin | Control | 0.25 / 0.25 | 0.015 / 0.03 | 92.1 ± 1.0 |
Table 2: Mechanistic Profiling (Enzyme Inhibition)
| Compound ID | DNA Gyrase IC₅₀ (µM) | FabH IC₅₀ (µM) | Hemolytic Activity (%) |
| Thiazole-1a | > 50.0 | 42.1 ± 1.5 | < 5.0 |
| Thiazole-1b | 12.4 ± 0.8 | 18.2 ± 1.1 | < 5.0 |
| Thiazole-1c | 1.8 ± 0.2 | 5.4 ± 0.6 | < 5.0 |
| Ciprofloxacin | 0.4 ± 0.1 | N/A | < 1.0 |
Conclusion
The rational design of thiazole derivatives presents a robust strategy for combatting antimicrobial resistance. By strictly adhering to CLSI-standardized microdilution protocols[6][7], validating bactericidal kinetics, and confirming intracellular targets like DNA gyrase[4], researchers can confidently advance lead compounds through the preclinical pipeline. The self-validating nature of these assays—anchored by rigorous QC strains and vehicle controls—ensures high data integrity and reproducibility.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. clsi.org [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nih.org.pk [nih.org.pk]
Application Note: Expedited Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Libraries
Executive Summary
Five-membered heterocyclic skeletons, particularly thiazoles, are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties[1]. Specifically, 2,4,5-trisubstituted thiazole derivatives have emerged as potent modulators of sphingosylphosphorylcholine (SPC) signaling[1]. To accelerate structure-activity relationship (SAR) campaigns, Solid-Phase Organic Synthesis (SPOS) offers a high-throughput, purification-free alternative to traditional solution-phase chemistry[1]. This application note details a validated, self-monitoring solid-phase protocol for generating diverse 2,4,5-trisubstituted thiazole libraries using a carbamimidothioate linker strategy[2].
Scientific Rationale & Mechanistic Insights
Why Solid-Phase Synthesis for Thiazoles?
Solution-phase synthesis of highly substituted thiazoles often suffers from complex purification steps due to highly polar intermediates and the generation of closely related side products. By anchoring the core scaffold to a Merrifield resin via a cleavable linker, excess reagents and impurities can be removed through simple filtration and washing. This drives reactions to completion using excess reagents without the penalty of difficult downstream purification.
The Carbamimidothioate Linker Strategy (Causality of Design)
The choice of a carbamimidothioate linker is highly deliberate and serves three critical functions:
-
Reactivity & Cyclization: It acts as a potent binucleophile, primed for a Hantzsch-type cyclization with α -bromoketones to form the thiazole core.
-
Traceless/Semi-Traceless Cleavage: It allows for orthogonal diversification on the solid support before final cleavage using a standard acidic cocktail[1].
-
Maximized Diversity: The sequence permits three distinct points of diversity: 1-acetophenone derivatives (R1), 2-urea/amines (R2), and 4-alkyl halides or acid chlorides (R3/R4)[1].
Synthetic Workflow Visualization
Figure 1: Step-by-step solid-phase synthesis workflow for 2,4,5-trisubstituted thiazoles.
Step-by-Step Experimental Protocol
The Self-Validating System: A cornerstone of this protocol is its self-validating nature. In solid-phase synthesis, intermediate purification is impossible. Therefore, we integrate non-destructive Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy directly on the resin beads at each critical junction. This ensures 100% conversion before advancing, eliminating the risk of truncations or complex mixture generation.
Phase 1: Preparation of the Solid-Supported Linker
-
Resin Swelling: Suspend Merrifield resin (1.0 equiv, typical loading 1.0 mmol/g) in anhydrous DMF for 30 minutes to maximize pore accessibility.
-
Isothiocyanate Functionalization: React the resin with carbon disulfide (CS 2 ) and a primary amine in the presence of N,N-Diisopropylethylamine (DIPEA) to yield the isothiocyanate-terminated resin.
-
Validation Check: ATR-FTIR must reveal a strong, distinct broad band around 2100 cm⁻¹ (N=C=S stretch).
-
-
Carbamimidothioate Formation: Treat the isothiocyanate resin with cyanamide (NH 2 CN) and a mild base in DMF at room temperature for 12 hours[1].
-
Validation Check: Confirm the complete disappearance of the 2100 cm⁻¹ peak and the appearance of guanidine-like C=N stretching bands (~1650 cm⁻¹).
-
Phase 2: Core Cyclization & Diversification
-
Thiazole Core Cyclization: Add an α -bromoketone (R1 diversity element) to the carbamimidothioate resin in DMF. Heat to 60 °C for 8 hours. This forms the 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone core[2].
-
N-Alkylation (R2/R3 Diversity): React the resulting 2-alkylamino-4-urea(thiazol-5-yl) resin with an alkyl halide (or acid chloride) in the presence of potassium tert-butoxide (t-BuOK) in THF at 60 °C for 16 hours[1].
-
Validation Check (Critical): Monitor via ATR-FTIR. The successful N-alkylation is confirmed by the complete absence of the secondary amide/urea band at 1684 cm⁻¹[1]. If this band persists, re-subject the resin to the alkylation conditions.
-
Phase 3: Cleavage and Recovery
-
Resin Washing: Wash the functionalized resin sequentially with DMF, MeOH, and CH 2 Cl 2 (3 × 10 mL each) to remove all unreacted monomers and salts.
-
Acidic Cleavage: Treat the resin with a cleavage cocktail of 20% Trifluoroacetic acid (TFA) in CH 2 Cl 2 for 2 hours at room temperature[2].
-
Product Isolation: Filter the resin, wash with additional CH 2 Cl 2 , and concentrate the filtrate under reduced pressure to yield the crude 2,4,5-trisubstituted thiazole.
Quantitative Data & Library Profiling
To demonstrate the robustness of this protocol, a representative sub-library was synthesized. The resulting compounds were evaluated for yield, purity (via LC-MS), and adherence to Lipinski's Rule of Five, ensuring their viability as oral drug candidates[2]. Calculated physicochemical properties of the library members are well-distributed within acceptable drug-like ranges for oral medications[1].
| Diversity Element (R1) | Diversity Element (R2) | Diversity Element (R3) | Overall Yield (%) | LC-MS Purity (%) | MW ( g/mol ) | cLogP |
| Phenyl | Methylamine | Benzyl chloride | 78 | >95 | 385.4 | 3.8 |
| 4-F-Phenyl | Ethylamine | Acetyl chloride | 82 | >94 | 337.3 | 2.9 |
| 4-OMe-Phenyl | Isopropylamine | Benzyl chloride | 75 | >92 | 443.5 | 4.1 |
| Phenyl | Cyclopentylamine | Propionyl chloride | 80 | >96 | 371.4 | 3.5 |
Biological Application: SPC Receptor Antagonism
2,4,5-trisubstituted thiazoles synthesized via this route have been identified as potent inhibitors of sphingosylphosphorylcholine (SPC)[1]. SPC is a bioactive lipid that plays a multifunctional role in cell growth, calcium signaling, and tissue remodeling[1]. Cell-based assays of the synthesized library revealed that the nature of the secondary amine introduced during the solid-phase synthesis plays a critical role in determining the SPC receptor inhibition rate[1].
Figure 2: Mechanism of action for thiazole library hits antagonizing the SPC signaling pathway.
References
-
Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker | ACS Combinatorial Science. ACS Publications. 1
-
Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker - PubMed. National Institutes of Health (NIH). 2
-
Traceless Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-dione Derivatives. ACS Publications.3
Sources
Application Note: Methodology for Assessing c-Met Kinase Inhibition by Thiazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its natural ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades (PI3K/AKT, RAS/MAPK, STAT3) critical for cell proliferation, survival, and metastasis. Dysregulation of c-Met is a well-documented driver in various human solid tumors, making it a highly validated target for oncology drug discovery[1].
Recently, thiazole and thiadiazole derivatives have emerged as privileged scaffolds in the design of small-molecule kinase inhibitors[2]. The causality behind this preference lies in the thiazole ring's inherent bioisosteric properties: its nitrogen atom acts as a potent hydrogen-bond acceptor, while substituted amine groups act as hydrogen-bond donors. This dual capability allows thiazole derivatives to perfectly mimic the adenine ring of ATP, anchoring the inhibitor deep within the c-Met kinase hinge region (Type I inhibition)[1]. Furthermore, the five-membered heterocyclic core provides optimal vector trajectories to access the adjacent hydrophobic pocket, enabling highly potent, nanomolar-range inhibition[3].
Caption: HGF/c-Met signaling pathway and its targeted inhibition by ATP-competitive thiazole derivatives.
Assay Methodology Selection: Causality and Design
When screening heterocyclic compounds like thiazoles, assay selection is critical. Thiazole derivatives often exhibit intrinsic auto-fluorescence, which can lead to high false-positive rates in standard prompt-fluorescence assays. To mitigate this, two primary assay modalities are recommended: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent ADP Detection (e.g., ADP-Glo) [4].
TR-FRET is particularly advantageous because it introduces a temporal delay (gating) before measurement, allowing short-lived compound auto-fluorescence to decay completely before capturing the long-lived emission of the lanthanide chelate (Europium or Terbium). Conversely, ADP-Glo measures the universal byproduct of the kinase reaction (ADP) via luminescence, completely bypassing fluorescence interference[5].
Table 1: Comparison of c-Met Kinase Assay Technologies
| Assay Technology | Detection Modality | Causality for Thiazole Screening | Limitations |
| TR-FRET | Time-Resolved Fluorescence | Eliminates thiazole auto-fluorescence via temporal gating; highly sensitive. | Requires specific phospho-antibodies; susceptible to heavy metal quenching. |
| ADP-Glo | Luminescence | Universal readout (measures ADP); zero fluorescence interference. | Lower dynamic range at very low ATP concentrations. |
| Radiometric (SPA) | Scintillation | Gold standard for true enzymatic activity; no optical interference[4]. | Radioactive waste generation; low throughput. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate rigorous controls and statistical validation checkpoints (e.g., Z'-factor calculations) to ensure that any observed c-Met inhibition is a genuine pharmacological effect rather than an assay artifact.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
Rationale: This biochemical assay directly measures the ability of a thiazole derivative to prevent the recombinant c-Met kinase domain from phosphorylating a synthetic substrate (Poly Glu:Tyr).
Reagents Required:
-
Recombinant human c-Met (Kinase Domain, amino acids 956-1390)[5].
-
ATP (prepared at the Km value for c-Met to ensure sensitive competitive inhibition profiling).
-
Biotinylated Poly(Glu:Tyr, 4:1) substrate.
-
Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve thiazole derivatives in 100% DMSO. Perform a 3-fold serial dilution in a 384-well source plate.
-
Expert Insight: The final DMSO concentration in the assay must not exceed 1%[5]. Higher concentrations strip the hydration shell from the kinase hinge region, artificially altering the ATP-binding pocket conformation and skewing IC50 data.
-
-
Enzyme-Inhibitor Pre-incubation: Transfer 100 nL of the compound into a 384-well low-volume assay plate. Add 5 µL of c-Met enzyme (diluted in assay buffer) to each well. Incubate at room temperature for 15 minutes. This step allows slow-binding thiazole derivatives to reach equilibrium.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at the predetermined Km (typically ~10-20 µM for c-Met).
-
Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Termination & Detection: Add 10 µL of the TR-FRET detection mixture (EDTA to stop the reaction by chelating Mg2+ , Eu-anti-pTyr, and SA-APC). Incubate for 60 minutes at room temperature.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the FRET ratio (665/615).
Caption: Step-by-step high-throughput screening workflow for assessing c-Met kinase inhibition.
Protocol 2: Cellular Phospho-c-Met Target Engagement Assay
Rationale: A potent biochemical IC50 does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition (intracellular ATP is ~1-5 mM). This assay validates target engagement in living cells using A549 human non-small cell lung cancer cells, which express high levels of functional c-Met[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Serum Starvation: Wash cells with PBS and replace with serum-free media for 16 hours. Causality: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon HGF stimulation.
-
Compound Treatment: Treat cells with the thiazole derivatives (serial dilutions) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL human recombinant HGF for 10 minutes to induce robust c-Met auto-phosphorylation.
-
Lysis & Detection: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Quantify p-c-Met (Tyr1234/1235) levels using a sandwich ELISA or In-Cell Western blot, normalizing to total c-Met protein levels.
Data Analysis and Validation Standards
To ensure the trustworthiness of the screening campaign, the assay must be statistically validated before calculating compound potency.
1. Z'-Factor Calculation: Calculate the Z'-factor for every assay plate using the formula:
Z′=1−∣μpos−μneg∣3(σpos+σneg)A robust kinase assay must yield a Z'-factor ≥0.6 . If the Z'-factor falls below 0.5, the plate data must be discarded due to high variability.
2. IC50 Determination: Normalize the FRET ratios to the positive control (100% inhibition, e.g., 1 µM Cabozantinib or Foretinib) and negative control (0% inhibition, DMSO only). Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC50 .
Table 2: Representative Activity of Thiazole-Based c-Met Inhibitors
Note: Data synthesized from recent literature demonstrating the efficacy of the thiazole/thiadiazole scaffold.
| Compound Class | Cellular Target | Biochemical IC50 (c-Met) | Cellular IC50 (Proliferation) | Reference |
| Pyrazolo[3,4-d]thiazole derivatives | HepG-2 / MCF-7 | 4.27 – 7.95 nM | 3.42 – 17.16 µM | [6] |
| Thiazole/Thiadiazole carboxamides | A549 / HT29 | 0.14 – 10.24 µM | 2.03 – 2.54 µM | [1],[2] |
| Foretinib (Positive Control) | Universal c-Met | ~1.5 nM | ~0.19 µM | [7] |
References
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information (PMC).
- Thiazole Ring—A Biologically Active Scaffold. National Center for Biotechnology Information (PMC).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. National Center for Biotechnology Information (PMC).
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. National Center for Biotechnology Information (PMC).
- The IC50 heatmap of common control kinase inhibitors against over 200 kinases. ResearchGate.
- c-Met Kinase Assay Kit. BPS Bioscience.
- Uses of Cyclohexan-1,4-dione for the Synthesis of 2-Amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one Derivatives with Anti-proliferative and Pim-1 Kinase Activities. J-Stage.
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Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thiazole Compounds
Introduction: The Significance of Thiazole Compounds in Oncology Research
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting the therapeutic potential of this chemical class.[4] Thiazole-containing compounds exert their antiproliferative effects through diverse mechanisms of action, including the inhibition of critical cellular targets like kinases, tubulin polymerization, and the induction of apoptosis.[1][2][5]
Given the immense interest in developing novel thiazole-based anticancer agents, it is imperative for researchers in drug discovery and development to employ robust and reliable methods for evaluating their antiproliferative activity. This guide provides a comprehensive overview of key in vitro assays, complete with detailed protocols and expert insights, to empower scientists in their quest to identify and characterize the next generation of thiazole-derived cancer therapeutics.
Part 1: Foundational Assays for Quantifying Cytotoxicity and Cytostatic Effects
The initial assessment of a compound's antiproliferative activity typically involves assays that measure cell viability and proliferation. These assays provide a quantitative measure of a compound's ability to either kill cancer cells (cytotoxicity) or inhibit their growth (cytostatic effects).
MTT Assay: A Colorimetric Approach to Assess Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Causality Behind Experimental Choices:
-
Serum-Free Medium during Incubation: The use of serum-free medium during the MTT incubation step is crucial to minimize background interference, as serum components can sometimes reduce MTT.
-
Solubilization of Formazan Crystals: The insoluble formazan crystals must be fully dissolved to ensure accurate absorbance readings. Dimethyl sulfoxide (DMSO) is a common and effective solubilizing agent.[8]
Experimental Workflow for MTT Assay
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Detailed Protocol for MTT Assay: [6][7][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Quantitative Data Summary Table for Antiproliferative Assays
| Thiazole Compound | Cancer Cell Line | Assay | IC₅₀ (µM) |
| Compound A | MCF-7 | MTT | 5.2 ± 0.4 |
| Compound A | HepG2 | MTT | 8.9 ± 0.7 |
| Compound B | MCF-7 | SRB | 3.8 ± 0.3 |
| Compound B | HepG2 | SRB | 6.1 ± 0.5 |
Sulforhodamine B (SRB) Assay: A Protein-Based Measurement of Cell Density
The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity.[10][11] Unlike the MTT assay, which measures metabolic activity, the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12][13] The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.[10][12]
Causality Behind Experimental Choices:
-
Cell Fixation: Trichloroacetic acid (TCA) is used to fix the cells and precipitate proteins to the plate surface, ensuring that the SRB dye binds specifically to cellular proteins.[10][11]
-
Washing with Acetic Acid: Washing with 1% acetic acid removes unbound SRB dye, reducing background noise and increasing the accuracy of the measurement.[11][12]
Experimental Workflow for SRB Assay
Caption: A step-by-step workflow of the SRB assay for cytotoxicity testing.
Detailed Protocol for SRB Assay: [10][11][12][13][14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ value.
Part 2: Delving Deeper: Assays for Long-Term Survival and Mechanism of Action
While MTT and SRB assays provide valuable information on short-term cytotoxicity, it is often necessary to assess the long-term effects of a compound and elucidate its mechanism of action.
Colony Formation Assay: Assessing Clonogenic Survival
The colony formation assay, or clonogenic assay, is an in vitro method to determine the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells).[15] This assay is considered the gold standard for measuring the long-term survival of cancer cells after treatment with cytotoxic agents.[15]
Causality Behind Experimental Choices:
-
Low Seeding Density: A low cell seeding density is crucial to ensure that individual colonies arise from single cells and do not merge.
-
Long Incubation Period: A prolonged incubation period (typically 7-14 days) is necessary to allow sufficient time for single cells to proliferate and form visible colonies.[16]
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay for long-term cell survival.
Detailed Protocol for Colony Formation Assay: [15][16]
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500 cells) into 6-well plates containing complete culture medium.
-
Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of the thiazole compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Gently wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs, including some thiazole derivatives, exert their effects by inducing cell cycle arrest.[1][3] Flow cytometry using a DNA-binding dye like propidium iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Causality Behind Experimental Choices:
-
Ethanol Fixation: Cold 70% ethanol is used to fix the cells and permeabilize the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.[17][18]
-
RNase Treatment: RNase treatment is essential to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[17]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Detailed Protocol for Cell Cycle Analysis: [17][18][19]
-
Cell Treatment and Harvesting: Treat cells with the thiazole compound for the desired time. Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add it dropwise to 4 mL of cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[20][21] Several assays can be used to detect and quantify apoptosis.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable dye that stains the nucleus of late apoptotic and necrotic cells.[22]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide a quantitative measure of apoptosis induction.[22]
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Western Blotting for Signaling Pathway Analysis
To understand the molecular mechanisms underlying the antiproliferative activity of thiazole compounds, it is often necessary to investigate their effects on key cellular signaling pathways. Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins involved in these pathways.[23][24] For example, researchers can examine the effects of thiazole compounds on the expression of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2 family proteins, caspases), and key signaling cascades like the PI3K/Akt/mTOR pathway.[5]
Experimental Workflow for Western Blotting
Caption: A general workflow for Western blotting analysis.
Conclusion
The evaluation of the antiproliferative activity of thiazole compounds requires a multi-faceted approach, employing a combination of assays to assess both short-term cytotoxicity and long-term survival, as well as to elucidate the underlying mechanisms of action. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to conduct robust and reproducible studies, ultimately accelerating the discovery and development of novel thiazole-based anticancer therapies.
References
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Soft Agar Assay for Colony Formation Protocol. (n.d.). Retrieved from [Link]
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Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958–5009. Retrieved from [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]
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The Human Colony Forming Cell (CFC) Assay using Methylcellulose-based Media. (n.d.). Retrieved from [Link]
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Cell Cycle Protocol. (n.d.). UT Health San Antonio. Retrieved from [Link]
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Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (2003). PubMed. Retrieved from [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Retrieved from [Link]
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Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PMC. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). Molecules, 24(2), 324. Retrieved from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]
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The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. (n.d.). Frontiers. Retrieved from [Link]
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Soft Agar Colony Formation Assay. (2014). JoVE Journal. Retrieved from [Link]
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A Review On Thiazole As Anticancer Agents. (2018). Neliti. Retrieved from [Link]
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Flow Cytometry Protocols. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. Retrieved from [Link]
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Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (2003). PubMed. Retrieved from [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). PMC. Retrieved from [Link]
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CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved from [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved from [Link]
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Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Retrieved from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PMC. Retrieved from [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis. Retrieved from [Link]
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Comprehensive Application Note: Structure-Activity Relationship (SAR) Studies on Thiazole Derivatives
Introduction & Strategic Rationale
The thiazole scaffold—a five-membered heterocyclic ring containing sulfur and nitrogen—is a privileged pharmacophore in medicinal chemistry[1]. It is a structural cornerstone in numerous FDA-approved therapeutics, ranging from the anticancer agent Dasatinib to the antimicrobial Sulfathiazole and the anti-ulcer medication Famotidine[2][3].
Conducting a rigorous Structure-Activity Relationship (SAR) study on thiazoles requires a highly systematic approach. As a Senior Application Scientist, I emphasize that an effective SAR campaign is not merely about synthesizing random analogs; it is an iterative, causality-driven process. We must understand why a specific substituent alters the electronic distribution of the ring, how the nitrogen acts as a hydrogen-bond acceptor, and how the sulfur atom contributes to lipophilicity and target binding[1].
This application note provides a comprehensive, field-proven methodology for designing, synthesizing, and evaluating thiazole derivatives to establish robust SAR models.
The SAR Iterative Workflow
The development of potent thiazole derivatives follows a cyclical workflow of computational design, chemical synthesis, and biological validation.
Iterative SAR workflow for thiazole derivative optimization.
Phase 1: Chemical Synthesis via the Hantzsch Protocol
To conduct a meaningful SAR study, you need a synthetic route that allows for rapid, modular diversification. The Hantzsch Thiazole Synthesis remains the most productive and reliable method[4]. It involves the cyclocondensation of an α-haloketone with a nucleophilic reagent such as a thioamide or thiourea[2][5].
Mechanistic Causality: The reaction is driven by a nucleophilic attack of the thioamide's sulfur atom onto the α-carbon of the haloketone (an SN2 mechanism). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the highly stable, aromatic thiazole ring[2].
Standard Protocol: Synthesis of 2-Aminothiazole Derivatives
This protocol is designed to be self-validating, ensuring high purity for downstream biological assays.
Reagents:
-
Substituted Thiourea or Thioamide (0.1 mol)
-
Substituted α-haloketone (e.g., chloroacetaldehyde or phenacyl bromide) (0.1 mol)
-
Solvent: Ethanol or Water (50 mL)
-
Neutralizing Agent: 5% Na2CO3 aqueous solution[2].
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thiourea derivative (0.1 mol) in 50 mL of the chosen solvent (water or ethanol) with gentle warming.
-
Addition: Cool the solution to room temperature. Slowly add the α-haloketone (0.1 mol) dropwise over 15 minutes. Causality: The reaction is highly exothermic; dropwise addition prevents solvent boil-off and minimizes the formation of polymeric side products.
-
Cyclocondensation: Heat the mixture to reflux for 2–4 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting haloketone spot confirms complete conversion.
-
-
Neutralization & Precipitation: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing 50 mL of 5% Na2CO3 solution and swirl vigorously[2].
-
Causality: The initial product forms as a hydrobromide/hydrochloride salt. The mild base neutralizes the acid, precipitating the free 2-aminothiazole base without degrading the newly formed ring[2].
-
Self-Validation Step: Verify the pH of the solution is ~7.5 - 8.0 using pH paper to ensure complete precipitation.
-
-
Isolation: Collect the solid product via vacuum filtration using a Buchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts[2].
-
Purification: Recrystallize the crude product from hot ethanol to achieve >95% purity, which is strictly required for accurate biological evaluation.
Phase 2: Biological Evaluation & SAR Data Analysis
Thiazole derivatives are frequently evaluated for antimicrobial efficacy and neuroprotective properties (e.g., Cholinesterase inhibition for Alzheimer's disease)[1][6]. To establish SAR, we systematically vary the substituents (R-groups) and measure the quantitative biological response.
Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
To evaluate antimicrobial activity (e.g., against S. aureus or E. coli), the broth microdilution method is utilized[3][7].
-
Preparation: Dissolve the synthesized thiazole derivatives in DMSO to create a 10 mg/mL stock solution.
-
Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 500 µg/mL down to 0.98 µg/mL. Causality: Serial dilution ensures a precise logarithmic scale to pinpoint the exact threshold of bacterial inhibition.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well.
-
Incubation & Reading: Incubate at 37°C for 18–24 hours. Add resazurin dye (an oxidation-reduction indicator) to each well.
-
Self-Validation Step: A color change from blue to pink indicates bacterial growth. The lowest concentration well that remains blue is recorded as the MIC.
-
Representative SAR Data Presentation
The following table synthesizes typical SAR findings for 4-phenyl-2-aminothiazole derivatives, demonstrating how electron-donating groups (EDG) and electron-withdrawing groups (EWG) influence biological targets[3][6][7].
| Compound | Substituent on Phenyl Ring (R) | Electronic Property | AChE Inhibition ( IC50 , µM) | Antibacterial MIC (S. aureus, µg/mL) | SAR Insight / Causality |
| TZ-01 | -H (Unsubstituted) | Neutral | 8.45 ± 0.20 | 125.0 | Baseline activity of the core scaffold. |
| TZ-02 | -CH₃ (para) | Weak EDG | 11.10 ± 0.30 | 250.0 | Increased steric bulk and electron density reduces target affinity[6]. |
| TZ-03 | -OCH₃ (para) | Strong EDG | 14.20 ± 0.10 | >500.0 | Strong EDGs disrupt critical hydrogen bonding at the active site. |
| TZ-04 | -Cl (para) | Weak EWG / Lipophilic | 4.15 ± 0.15 | 31.25 | Halogens increase lipophilicity, enhancing cell wall penetration[7]. |
| TZ-05 | -NO₂ (para) | Strong EWG | 2.10 ± 0.05 | 7.8 | Strong EWGs decrease electron density on the thiazole ring, optimizing dipole-dipole interactions with the target enzyme[3]. |
| Control | Donepezil / Ciprofloxacin | N/A | 2.16 ± 0.12 | 1.25 | Standard reference drugs for validation[6][8]. |
Key SAR Takeaways:
-
Halogenation enhances efficacy: The introduction of lipophilic, electron-withdrawing halogens (like -Cl or -Br) at the para-position of the phenyl ring significantly improves both antimicrobial and anti-cholinesterase activities by facilitating membrane permeation and occupying hydrophobic pockets in the target enzymes[6][7].
-
Electronic Modulation: Strong electron-withdrawing groups (e.g., -NO2) polarize the molecule, strengthening the hydrogen-bond donor capacity of the 2-amino group, leading to tighter enzyme binding[3].
Conclusion
Conducting an SAR study on thiazoles requires a seamless integration of synthetic chemistry and biological validation. By leveraging the robust Hantzsch synthesis protocol and systematically modifying substituents based on their electronic and steric profiles, researchers can rationally design highly potent lead compounds. The self-validating steps embedded within the protocols ensure that the resulting SAR data is built upon a foundation of chemical purity and assay reproducibility.
References
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives PubMed Central (PMC) URL: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) MDPI / Pharmaceutics URL: [Link]
-
Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives PubMed Central (PMC) URL: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Journal of Chemistry Reviews (JChemRev) URL: [Link]
-
A comprehensive review on thiazole derivatives as multifunctional therapeutics ResearchGate / Discover Chemistry URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
troubleshooting inconsistent results in bioassays with thiazole compounds
Welcome to the Advanced Assay Diagnostics Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent bioassay results when screening thiazole-containing libraries. While the thiazole ring is a highly privileged pharmacophore in drug discovery, it is also a notorious culprit for assay interference.
This guide bypasses superficial fixes and dives directly into the physicochemical and mechanistic root causes of thiazole assay discrepancies. We will systematically troubleshoot the three primary failure modes: Aqueous Precipitation , Photophysical Interference , and Chemical Promiscuity (PAINS) .
Core Diagnostic Architecture
Before altering your assay parameters, you must isolate the specific mechanism of interference. Follow the diagnostic logic below to determine which troubleshooting module applies to your compound.
Fig 1: Diagnostic workflow for isolating the root cause of thiazole bioassay interference.
Module 1: The Thermodynamics of Dilution (Solubility & Aggregation)
Q: My thiazole compound shows high activity in one batch but zero activity in another, despite using the exact same 10 mM DMSO stock. What is happening? A: You are experiencing "precipitation upon dilution"[1]. Thiazoles are highly lipophilic and dissolve readily in strong organic solvents like DMSO. However, when you spike this stock into an aqueous assay buffer, the thermodynamic equilibrium shifts violently. The compound "crashes out" of solution, forming colloidal aggregates. These aggregates nonspecifically sequester your target proteins, leading to erratic, irreproducible readouts[2].
Self-Validating Protocol: High-Throughput Kinetic Solubility Assay
To prove that your compound is crashing out, you must measure its kinetic (not thermodynamic) solubility under exact assay conditions.
-
Preparation: Prepare a 10 mM stock of the thiazole compound in 100% DMSO.
-
Assay Simulation: Spike 2.5 µL of the stock into 250 µL of your specific assay buffer (e.g., PBS, pH 7.4) in a 96-well plate. Ensure final DMSO concentration is ≤1%.
-
Equilibration: Incubate for 2 hours at room temperature on a plate shaker to allow aggregate formation.
-
Filtration: Transfer the suspension to a 0.45 µm cellulose acetate filter plate and filter via vacuum manifold into a clean collection plate[2].
-
Quantification: Analyze the filtrate via LC-UV against a standard curve prepared entirely in 100% DMSO.
-
The Self-Validation Check: If the calculated concentration of the aqueous filtrate is <80% of your theoretical yield, your compound is precipitating. The assay is invalid until the formulation is optimized.
Data Presentation: Formulation Optimization
Table 1: Impact of formulation strategies on the kinetic solubility of a standard hydrophobic thiazole derivative.
| Formulation Strategy | Final DMSO (%) | Co-Solvent / Additive | Aqueous Solubility Limit (µM) | Bioassay Reproducibility (CV %) |
| Direct Dilution (Control) | 1.0% | None | 5.2 µM | 42% (Fail) |
| Serial Dilution | 1.0% | None | 12.4 µM | 28% (Poor) |
| Co-solvent Blend | 0.5% | 2% Ethanol | 35.0 µM | 15% (Acceptable) |
| Complexation | 1.0% | 5% HP-β-Cyclodextrin | >100.0 µM | 4% (Excellent) |
Module 2: Photophysical Traps (Optical Interference)
Q: My biochemical assay shows an artificially massive signal spike when testing thiazole derivatives. Is this compound a super-activator? A: Highly unlikely. Thiazole derivatives are structurally primed for photophysical interference. For example, Thiazole Orange (TO) is essentially dark in free solution but exhibits a 1,000-fold increase in fluorescence upon intercalating with dsDNA or dsRNA[3]. This occurs because binding restricts the intramolecular torsional movement around the methine bond, preventing non-radiative decay and forcing the molecule to emit photons[3]. Furthermore, many thiazoles absorb heavily at 320 nm, directly overlapping with standard colorimetric kinetic assays[4].
Self-Validating Protocol: Thermal Shift Assay (TSA) Counter-Screen
If your thiazole absorbs at 320 nm or auto-fluoresces at 530 nm, you must abandon standard optical assays and use an orthogonal method that relies on protein thermodynamics rather than direct ligand optics[4].
-
Setup: Mix your target protein (1-5 µM) with a fluorescent dye (e.g., SYPRO Orange) in assay buffer.
-
Dosing: Add the thiazole compound at 10x the expected IC50.
-
Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C) in a qPCR machine, monitoring fluorescence.
-
Analysis: Calculate the melting temperature ( Tm ).
-
The Self-Validation Check: A true binder will shift the Tm ( ΔTm>2∘C ) due to thermodynamic stabilization of the folded protein. If the compound showed "activity" in your primary assay but yields a ΔTm of 0°C, your primary result was an optical artifact[4].
Module 3: Electrophilic Promiscuity (PAINS & Thiol Reactivity)
Q: My 2-aminothiazole hit is showing activity across five completely unrelated kinase and protease assays. Have I discovered a master regulator? A: No. You have discovered a Pan-Assay Interference Compound (PAINS). 2-Aminothiazoles are notorious frequent hitters in biophysical screens[5]. Mechanistically, many of these chemotypes act as promiscuous electrophiles. They undergo nucleophilic attack by biologically relevant thiols—such as cysteine residues on your target protein, Coenzyme A (CoA), or glutathione (GSH)—forming irreversible covalent adducts[6].
Fig 2: Mechanistic pathways of thiazole-induced assay interference and promiscuity.
Self-Validating Protocol: GSH Adduct LC-MS Screen
To definitively prove your thiazole is a PAINS compound acting via thiol-scavenging, you must trap the intermediate.
-
Reaction Setup: Incubate 10 µM of the suspected thiazole compound with 100 µM reduced glutathione (GSH) in 50 mM Tris buffer (pH 7.4)[6].
-
Time-Course: Incubate at 37°C, taking aliquots at 1, 4, and 24 hours.
-
Quench: Quench the reaction aliquots with an equal volume of cold acetonitrile to precipitate proteins/salts.
-
Detection: Analyze the supernatant via UPLC-HRMS.
-
The Self-Validation Check: Scan the mass spectra for a mass shift corresponding to the exact addition of a GSH molecule (+307 Da). Run a parallel control of the compound in buffer without GSH. If the parent mass disappears in the GSH well and the +307 Da adduct appears, the compound is a promiscuous covalent binder and should be triaged from your screening library immediately[6].
References
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2-5lGHVNZFQRAJt0-H0ThKmxXEEkDLmzqxYxqeidB74iYwNsZIL2FxGFNLwdX8V0dC2nuV8KeMfgSgzKKGI7THuDzPDZEH6usJ8pkSMBGxeVS8qQy_re4jWgZ0NVbmpbTVRIdFFySQ3Trfg8=]
- Technical Support Center: Improving the Solubility of Thiazole Compounds. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQqC2VCWOMAAmc5ZRcx97gjy0Uzpd0vDyvZUimw2MzYyb1Y75zlgZXW954HL6QQKoDFdRRQuwnI8YaZ1h4B9jf7lfUvTF5dmgf12_kJY-PDt1TDxltG9S_I0thkDNPk_thXsFJUqCIPiidbLsB2C9As2zbi2xnv68yCPOVz1Zgy4leIrLhlEkmYGt41nn04azcIHLuVvYqYM6w5NmMMWeuhYSYzA==]
- Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJrYBcq-j_CrFuO7XezUhYKE-_AUKp3XBkVwhkMTMDPHqmq-EVG9dnI8kL_CWD2OTmyiJR3St4EOzmsCLNA4sdlbi8Q9WdB15JtOaUuC5zVwYJqaWdmsx23obLC2l9WXbokZoBgR1egy4FRz12lMYBRNMg-p83XBQcxJ3xWy2ewi_Gpt80zf7vM0Rc3O2ONE1KlCk32NLd8B9cJwB4WCSKbGAcX1D5ksRD_sM]
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8KeVqomfh_bReGfOKUNQDZNhDEopKnBAo4jIAzBR1LYKmhECQ-knATUq8kY49EXZPZlQJgfqCEw2Bl2-2eVuxhcW0pu-lyA8G9hI6rV7nWpyLi4vkcGwVQqTHzpYN8H_8n3IOVe-FQFdCR_8=]
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhlIuKba1eW2klJV6RfR4d0UYQVfuZtZp7VD4aZGzHX3H65OJlNhODZuLXDhEbkLGzPSKnElyonxM-zls6KQSGH6qjzKDIQS8wstfxkP8_cmoAKjQ5duAsroHFftN1jsZ2jERNnkh9VEfe2g=]
- Fast imaging-based single particle analysis method for solubility determination. helsinki.fi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeI9QynOMFmckQcT9xFT2NQ27zMQfQ01f1VPnAw_UqJsjQ-IEDZLzVdIljknUYaJzOGbwUW-x0RupeJqXxog5Q0bbi1vs-ns92p1argWJkxmyw1rbeneh6VR27R0N6HjajpXdJ1CqsLBraDZa-iKWofnSlYi1AYP4k-oRziYW66KLvM98C5RzT_jwLH5jOgA==]
Sources
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research and drug development teams struggling with the nuances of thiazole ring assembly. While the Hantzsch thiazole synthesis remains the gold standard for constructing this heterocycle, it is fraught with kinetic and thermodynamic traps.
This guide is designed to move beyond basic recipes. We will dissect the causality behind experimental choices, provide self-validating protocols, and troubleshoot the most common failure modes—ensuring your synthesis is robust, reproducible, and scalable.
Part 1: Mechanistic Grounding & Experimental Workflow
To optimize a reaction, you must first understand its rate-limiting steps and intermediate states. The Hantzsch synthesis proceeds via a multi-step pathway: an initial SN2 nucleophilic attack by the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization, and finally, a dehydration step to yield the aromatic ring[1]. The dehydration of the hydroxythiazoline intermediate is often the kinetic bottleneck.
Mechanistic pathway of the Hantzsch thiazole synthesis highlighting the rate-limiting step.
Self-Validating Protocol: Microwave-Assisted Hantzsch Synthesis
Conventional extended heating often leads to product decomposition[2]. Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy of the dehydration step while suppressing side reactions[3].
Step 1: Reagent Qualification
-
Action: Assess the purity of the α-haloketone via Thin Layer Chromatography (TLC) before starting.
-
Causality: α-haloketones are highly reactive lachrymators that photolytically and thermally degrade over time. Degraded starting material guarantees low yields and complex purification[1].
Step 2: Microwave-Assisted Cyclocondensation
-
Action: In a microwave-safe vessel, combine 1.0 equivalent of α-haloketone and 1.0 equivalent of thioamide/thiourea in ethanol (approx. 2 mL per mmol). Seal and heat under microwave irradiation at 70–90 °C for 15–30 minutes[1].
-
Validation: Monitor via TLC. The disappearance of the starting material and the emergence of a single, UV-active spot confirms the conversion of the hydroxythiazoline intermediate to the final thiazole[2].
Step 3: In-Situ Neutralization & Isolation
-
Action: Cool the vessel to room temperature. Pour the mixture into a 5% Na2CO3 aqueous solution[1].
-
Causality: The reaction generates hydrohalic acid (e.g., HBr or HCl) as a byproduct. Neutralizing the mixture converts the protonated thiazolium salt into the free base, drastically decreasing its aqueous solubility and forcing precipitation[4].
-
Action: Filter the precipitate, wash with cold water, and dry.
Part 2: Optimization Data Center
Reaction conditions dictate whether your synthesis yields the desired thiazole or a complex mixture of byproducts. The table below summarizes how different parameters affect the reaction trajectory.
| Methodology | Solvent | Additive / Catalyst | Temp (°C) | Time | Yield (%) | Causality / Mechanistic Observation |
| Conventional Heating | EtOH / MeOH | None | Reflux (78) | 6–8 h | 45–60 | Prolonged thermal exposure often leads to reactant dimerization and product decomposition[2]. |
| Microwave-Assisted | EtOH / MeOH | None | 70–90 | 15–30 min | 85–95 | Rapid dielectric heating overcomes the dehydration barrier swiftly, minimizing side reactions[3]. |
| Ultrasonic Irradiation | EtOH / H2O | SiW−SiO2 | RT | 1–2 h | 79–90 | Acoustic cavitation enhances mass transfer; silica-supported tungstosilicic acid acts as a reusable green catalyst[5]. |
| Holzapfel-Meyers-Nicolaou | DME | NaHCO3 / TFAA-Py | RT | 4 h | ~87 | Base prevents imino isomer formation; Trifluoroacetic anhydride (TFAA) chemically forces dehydration[6]. |
| Lawesson’s Reagent | Toluene | Lawesson's Reagent | Reflux | 2–12 h | 68–80 | Enables one-step thionation-cyclization of enamide precursors to form highly substituted thiazoles[7]. |
Part 3: Troubleshooting Desk & FAQs
When a reaction fails, a systematic diagnostic approach is required. Use the logic tree below to identify the root cause of your specific issue.
Logical workflow for troubleshooting low yields and side products in thiazole synthesis.
Frequently Asked Questions
Q1: I am using an N-monosubstituted thiourea, but NMR shows a mixture of regioisomers. How do I force the reaction to yield the 2-aminothiazole? A: This is a classic regioselectivity issue. N-monosubstituted thioureas have multiple nucleophilic centers. Under highly acidic conditions, the nitrogen atom can outcompete the sulfur atom for the initial attack on the α-haloketone, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles[4]. Solution: To selectively synthesize the desired 2-(N-substituted amino)thiazole, you must maintain neutral or slightly basic reaction conditions (e.g., by adding a mild base like NaHCO3 )[2].
Q2: My reaction stalls at the intermediate phase, and I am not getting the fully aromatized thiazole ring. How can I drive the reaction to completion? A: You are likely trapped at the hydroxythiazoline intermediate stage because the dehydration step is kinetically slow at your current temperature. Solution: If you cannot use microwave irradiation to overcome the thermal barrier, employ the Holzapfel-Meyers-Nicolaou Modification . This involves treating the intermediate with trifluoroacetic anhydride (TFAA) and pyridine, followed by triethylamine. This chemically activates the hydroxyl group as a leaving group, forcing dehydration and aromatization without requiring excessive heat[6].
Q3: I see an unexpected oxazole byproduct on my TLC plate. Where is this coming from? A: Oxazole formation in a Hantzsch synthesis is almost always an artifact of starting material contamination. If your thioamide has partially oxidized or is contaminated with its corresponding oxygen-containing amide, the oxygen will act as the nucleophile instead of sulfur, yielding an oxazole[2]. Solution: Recrystallize or purchase fresh thioamide.
Q4: Can I perform this synthesis under "green" conditions without harsh solvents? A: Yes. Recent advancements have successfully adapted the Hantzsch synthesis to environmentally benign conditions. You can perform a one-pot multi-component reaction using an ethanol/water co-solvent system under ultrasonic irradiation. Utilizing a recyclable catalyst like silica-supported tungstosilicic acid ( SiW−SiO2 ) can drive yields up to 90% at room temperature by leveraging acoustic cavitation to enhance mass transfer[5].
Part 4: References
Sources
Technical Support Center: Overcoming Resistance to Thiazole-Based Inhibitors in Cancer Cells
Welcome to the technical support center for researchers encountering resistance to thiazole-based inhibitors in cancer cell lines. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to navigate the complexities of drug resistance. We will delve into the underlying mechanisms of resistance and offer step-by-step protocols to help you validate these mechanisms and explore potential solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with thiazole-based inhibitors and resistant cancer cell lines.
Q1: My cancer cell line, which was initially sensitive to my thiazole-based inhibitor, has stopped responding. What are the likely causes?
A1: This is a classic case of acquired resistance. The primary reasons for this phenomenon fall into three main categories:
-
Target Alterations: The most direct cause is a mutation in the target protein that prevents the inhibitor from binding effectively. A well-known example is the "gatekeeper" mutation in kinases like EGFR (T790M), which can hinder the efficacy of some tyrosine kinase inhibitors (TKIs).[1][2][3][4]
-
Bypass Signaling Pathway Activation: Cancer cells are adept at finding alternative routes for survival. They can upregulate other signaling pathways to compensate for the one being inhibited.[5][6][7][8] A common example is the activation of the PI3K/AKT/mTOR pathway when an upstream kinase is blocked.[7][8][9][10][11]
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell, preventing it from reaching its target at a sufficient concentration.[12][13][14][15][16]
Q2: I'm starting a new project with a thiazole-based inhibitor. How can I proactively select a cell line that is less likely to develop resistance?
A2: While no cell line is completely immune to developing resistance, you can make an informed choice by:
-
Genomic Profiling: Analyze the genomic data of potential cell lines. Look for pre-existing mutations in the target protein or in key components of bypass pathways.
-
Expression Analysis: Check the baseline expression levels of relevant ABC transporters. Cell lines with high basal expression might be more prone to developing resistance through this mechanism.
-
Literature Review: Search for studies that have used your cell line of interest with similar classes of inhibitors. This can provide valuable clues about its potential to develop resistance.
Q3: I suspect my resistant cells are overexpressing drug efflux pumps. How can I confirm this?
A3: You can investigate drug efflux through a few key experiments:
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to compare the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in your resistant and parental (sensitive) cell lines.[12][13][14][15][16]
-
Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1). If your resistant cells show lower intracellular fluorescence compared to the parental cells, it suggests increased efflux. This can be further confirmed by using a known ABC transporter inhibitor, which should restore fluorescence in the resistant cells.
Q4: What are the first steps I should take to overcome resistance in my cell line?
A4: A logical first step is to investigate combination therapies.[17]
-
Targeting Bypass Pathways: If you have identified an activated bypass pathway, use a second inhibitor to block it. For example, if the PI3K/AKT pathway is upregulated, a PI3K or AKT inhibitor could re-sensitize the cells to your thiazole-based compound.[7][8][9][10][11]
-
Inhibiting Drug Efflux: If you've confirmed the role of ABC transporters, co-administering a known inhibitor of these pumps can increase the intracellular concentration of your primary drug.[12][13]
-
Multi-Targeted Agents: Consider using or designing multi-targeted agents that can simultaneously modulate several key pathways, which may reduce the likelihood of resistance developing.[18][19]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you might encounter.
Issue 1: Inconsistent IC50 Values for a Thiazole-Based Inhibitor
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability | The thiazole compound may be degrading in the cell culture medium over the course of the experiment. | 1. Check Solubility and Stability: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and stable in the culture medium at 37°C.[20] 2. Prepare Fresh Solutions: Always prepare fresh dilutions of your inhibitor from a stock solution for each experiment.[20] |
| Cell Passage Number | The sensitivity of cells to drugs can change with prolonged culturing and increasing passage numbers. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your experiments.[20] 2. Thaw Fresh Vials: Regularly thaw a fresh vial of cells from a validated, low-passage stock. |
| Cell Health and Density | Stressed or overly confluent cells can exhibit altered drug responses. | 1. Ensure Logarithmic Growth: Plate cells when they are in the logarithmic growth phase and ensure they are healthy.[20] 2. Optimize Seeding Density: Determine the optimal cell seeding density to avoid overgrowth during the assay period.[20] |
Issue 2: No Observed Cytotoxic Effect at Expected Concentrations
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Intrinsic Resistance | The chosen cell line may have inherent resistance to the inhibitor's mechanism of action.[21] | 1. Target Expression: Verify that the target of your inhibitor is expressed in the cell line at the protein level.[20] 2. Alternative Cell Lines: Test your inhibitor on a panel of different cell lines to find a sensitive model.[20] |
| Incorrect Mechanism of Action Hypothesis | The assumed mechanism of action for your novel thiazole compound might be incorrect. | 1. Target Engagement Assays: Perform assays to confirm that your compound is binding to its intended target.[22] 2. Broader Screening: Screen your compound against a panel of kinases or other potential targets to identify its true mechanism. |
| Insufficient Incubation Time | The inhibitor may require a longer duration of exposure to exert its cytotoxic effects. | 1. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[20] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate and overcome resistance.
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for inducing acquired resistance in a cancer cell line through continuous exposure to a thiazole-based inhibitor.[23][24]
Materials:
-
Parental cancer cell line (sensitive to the inhibitor)
-
Complete cell culture medium
-
Thiazole-based inhibitor
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a standard cell viability assay to determine the initial IC50 of the thiazole-based inhibitor on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[24]
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the inhibitor in the medium. This should be done in a stepwise manner, allowing the cells to recover and resume proliferation at each new concentration.[23]
-
Monitor Resistance: Periodically determine the IC50 of the inhibitor on the cultured cells. A significant increase in the IC50 value indicates the development of resistance.
-
Establish a Stable Resistant Line: Continue the dose escalation until the cells can proliferate in a medium containing a high concentration of the inhibitor (e.g., 5-10 times the initial IC50). At this point, you have established a stable resistant cell line.
-
Characterize the Resistant Line: Once established, the resistant cell line should be cryopreserved and characterized to understand the mechanism of resistance.
Protocol 2: Investigating Bypass Signaling Pathway Activation
This protocol uses Western blotting to compare the activation state of key signaling proteins in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lysates
-
Primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, total AKT, p-EGFR, total EGFR)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant increase in the ratio of phosphorylated to total protein in the resistant cell line indicates activation of that signaling pathway.
-
Visualizing Resistance Mechanisms
Diagrams can help to conceptualize the complex interplay of factors leading to drug resistance.
Caption: Key mechanisms of resistance to thiazole-based inhibitors.
Caption: A workflow for troubleshooting resistance.
By systematically investigating the potential mechanisms of resistance and employing the appropriate experimental strategies, researchers can overcome the challenges posed by drug-resistant cancer cells and advance the development of more effective thiazole-based therapies.
References
- Zhang, J. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- Dsouza, A. et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances.
- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Various Authors. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry.
- Wang, Y-J. et al. (2017). Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1. Scientific Reports.
- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- BenchChem. (2025). Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. BenchChem.
- Wang, Y-J. et al. (2017). Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1. ResearchGate.
- Dsouza, A. et al. (2026). Thiazole-driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PubMed.
- Dsouza, A. et al. (n.d.). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Semantic Scholar.
- Various Authors. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Baillargeon, M. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
- Various Authors. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online.
- Jaitak, V. et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.
- Various Authors. (n.d.). Structures of thiazole-based anticancer drugs I–III and compounds IV and V. ResearchGate.
- Jaitak, V. et al. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate.
- Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.
- Dong, C. et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Semantic Scholar.
- Various Authors. (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. Scientific Reports.
- Abdel-Maksoud, M. S. et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI.
- Various Authors. (2019). MET Inhibition in Non-Small Cell Lung Cancer. European Medical Journal.
- Lee, H. et al. (2018). Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib. PubMed.
- Coelho, M. A. et al. (2024). Mapping and categorizing cancer drug resistance mechanisms. BioWorld.
- Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate.
- Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Various Authors. (2024). Investigating the mechanisms underlying resistance to chemotherapy and to CRISPR-Cas9 in cancer cell lines. Scientific Reports.
- BenchChem. (2025). Troubleshooting Poor Biological Activity in Triazole Derivatives. BenchChem.
- Zhang, Y. et al. (n.d.). MET Inhibitor is Expected to Overcome MET Amplification-Induced Immunotherapy Resistance in Non-Small Cell Lung Cancer. Journal of Thoracic Oncology.
- Iorio, M. et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers.
- Various Authors. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. ResearchGate.
- Various Authors. (n.d.). Molecular Mechanism of Drug Resistance. IntechOpen.
- Dong, C. et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Pharmacology.
- Various Authors. (2024). Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi. Nature Reviews Microbiology.
- Various Authors. (2023). MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. MDPI.
- Lee, H. et al. (2018). Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib. Cancer Research and Treatment.
- Iorio, M. et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. MDPI.
- Glavinas, H. et al. (n.d.). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery.
- Various Authors. (n.d.). The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. Pharmacological Reviews.
- Various Authors. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Glavinas, H. et al. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology.
- Maloney, D. J. et al. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters.
- Various Authors. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI.
- Various Authors. (2022). Identification of Novel Antimicrobial Resistance Genes Using Machine Learning, Homology Modeling, and Molecular Docking. MDPI.
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enhancing the bioavailability of 2,4,5-trisubstituted thiazoles
Technical Support Center: Bioavailability Optimization for 2,4,5-Trisubstituted Thiazoles
Welcome to the Application Scientist Support Center. 2,4,5-trisubstituted thiazoles are highly privileged pharmacophores in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-tubercular activities[1]. However, their translation from in vitro hits to in vivo leads is notoriously bottlenecked by poor oral bioavailability. This is typically driven by high lipophilicity, rigid crystal lattice energies, and rapid hepatic clearance.
This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these pharmacokinetic hurdles.
Section 1: Formulation & Solubility Troubleshooting
FAQ 1: My 2,4,5-trisubstituted thiazole derivative precipitates immediately upon dilution in simulated gastric fluid (SGF). How do I prevent this in vivo precipitation?
Causality & Solution: This is a classic hallmark of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability). The thiazole core, especially when trisubstituted with hydrophobic aryl or alkyl groups, exhibits strong intermolecular π-π stacking, leading to high crystal lattice energy and poor aqueous solvation. When administered in a co-solvent system (e.g., DMSO/PEG400), the rapid diffusion of the solvent into the aqueous SGF leaves the highly lipophilic API supersaturated, triggering rapid nucleation and precipitation.
To prevent this, you must bypass the crystalline state using a Self-Microemulsifying Drug Delivery System (SMEDDS) or a solid dispersion[2]. SMEDDS keep the drug solubilized in nano-sized lipid droplets (<100 nm) that are thermodynamically stable upon infinite dilution in the GI tract, presenting the drug in a readily absorbable state.
Workflow for the preparation and validation of a SMEDDS formulation.
Protocol 1: Preparation and Validation of SMEDDS Self-Validating Mechanism: This protocol includes a thermodynamic stress test to ensure the microemulsion does not undergo phase separation or API precipitation, validating the formulation's kinetic stability prior to in vivo dosing.
-
Excipient Screening: Determine the equilibrium solubility of the thiazole in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P).
-
Mixing: Combine the optimized ratio of Oil:Surfactant:Co-surfactant (typically 20:60:20 v/v/v).
-
API Loading: Add the 2,4,5-trisubstituted thiazole (at 80% of its maximum equilibrium solubility) to the blank SMEDDS mixture.
-
Homogenization: Vortex for 5 minutes, then sonicate at 40°C for 30 minutes until a clear, isotropic solution is formed.
-
Thermodynamic Stress Testing (Validation): Subject the formulation to centrifugation at 10,000 rpm for 15 minutes. If no phase separation or precipitation occurs, subject it to three freeze-thaw cycles (-20°C to +25°C).
-
Dispersion Test: Dilute 100 µL of the SMEDDS into 10 mL of 0.1 N HCl (SGF) at 37°C under mild agitation. Assess droplet size via Dynamic Light Scattering (DLS); a Z-average < 100 nm confirms successful microemulsification.
Section 2: Permeability & Prodrug Strategies
FAQ 2: I designed a phosphate prodrug of my thiazole to improve aqueous solubility. It dissolves perfectly, but oral bioavailability in mice is <2%. Why?
Causality & Solution: While phosphate prodrugs drastically reduce the LogP and enhance aqueous solubility, they introduce a highly charged moiety at physiological pH. The intestinal epithelium (Caco-2 monolayer) is highly lipophilic; charged molecules cannot passively diffuse via the transcellular route. If the prodrug is not cleaved by intestinal alkaline phosphatase prior to absorption, or if it lacks a specific active transporter, it will simply pass through the GI tract unabsorbed.
Instead, consider a lipid-derived prodrug (e.g., triglyceride-mimetic or lysophospholipid conjugates). These not only mask polar groups but actively hijack the intestinal lymphatic transport system, bypassing hepatic first-pass metabolism entirely[3].
Intestinal lymphatic absorption pathway of lipid-conjugated thiazole prodrugs.
Protocol 2: In Vitro Caco-2 Permeability Assay for Prodrugs Self-Validating Mechanism: The inclusion of Lucifer Yellow (a paracellular marker) validates the integrity of the tight junctions. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised, and the assay data must be rejected.
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to allow differentiation.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².
-
Dosing: Prepare a 10 µM solution of the thiazole prodrug in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow. Add 0.5 mL to the apical (A) chamber. Add 1.5 mL of blank HBSS to the basolateral (B) chamber.
-
Incubation: Incubate at 37°C on an orbital shaker (50 rpm).
-
Sampling: Extract 100 µL from the B chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS each time.
-
Quantification: Analyze samples via LC-MS/MS to determine the apparent permeability coefficient ( Papp ). Monitor for both the prodrug and the parent thiazole to assess premature cleavage during transport.
Section 3: Metabolic Stability & Physicochemical Profiling
FAQ 3: My compound has excellent solubility and Caco-2 permeability, but the in vivo half-life is less than 15 minutes. What is the mechanism of this discrepancy?
Causality & Solution: This indicates rapid hepatic first-pass metabolism. 2,4,5-trisubstituted thiazoles are highly susceptible to Cytochrome P450 (CYP) mediated oxidation, particularly at unsubstituted positions on the aryl rings or via N-dealkylation of amine substituents. High Caco-2 permeability ensures the drug reaches the portal vein, but the liver extracts it before it reaches systemic circulation.
You must perform a Liver Microsomal Stability Assay to identify the intrinsic clearance rate. Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) at metabolic soft spots or utilizing the aforementioned lymphatic-targeting lipid prodrugs, are required to shield the molecule.
Protocol 3: Liver Microsomal Stability Assay Self-Validating Mechanism: The assay runs a parallel control without NADPH. If the parent compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, preventing false-positive metabolic clearance assignments.
-
Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the thiazole test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) based on the log-linear depletion of the parent compound.
Quantitative Data Summary
The following table synthesizes the impact of various optimization strategies on the physicochemical and pharmacokinetic parameters of a model 2,4,5-trisubstituted thiazole.
| Optimization Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability ( Papp×10−6 cm/s) | Microsomal Half-life (min) | Oral Bioavailability (%F) |
| Unformulated Free Base | < 1.0 | 15.2 | 12.5 | < 5.0% |
| Solid Dispersion (PVP-K30) | 45.5 | 14.8 | 12.5 | 18.2% |
| SMEDDS Formulation | > 1000.0 | 22.4 (via lymphatic) | 12.5 | 42.5% |
| Phosphate Prodrug | > 5000.0 | 1.2 (poor absorption) | N/A | < 2.0% |
| Lipid Prodrug (Triglyceride) | 120.0 | 28.5 | > 120.0 | 65.0% |
Table 1: Comparative pharmacokinetic profiling of bioavailability enhancement strategies.
References
-
Lee, T., et al. "Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker." ACS Combinatorial Science, 2019.[Link]
-
Han, S., et al. "Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation." PMC, 2025.[Link]
-
Shirude, S. T., et al. "Synthesis and biological evaluation of 2,4,5-trisubstituted thiazoles as antituberculosis agents effective against drug-resistant tuberculosis." European Journal of Medicinal Chemistry, 2019.[Link]
Sources
Technical Support Center: Thiazole Derivative Toxicity & Optimization
Welcome to the Application Scientist Support Knowledge Base. This guide is designed for drug development professionals and provides mechanistic insights, self-validating protocols, and structural strategies to troubleshoot and mitigate toxicity in novel thiazole-based drug candidates.
Mechanistic Troubleshooting: The "Why" Behind Thiazole Toxicity
Q: Why do my novel thiazole derivatives exhibit high hepatotoxicity in preclinical models despite excellent target affinity? A: The thiazole ring is a highly effective "privileged scaffold" in medicinal chemistry, but it is notorious for undergoing multistep bioactivation catalyzed by Cytochrome P450 (CYP) enzymes—particularly CYP2C9 and CYP3A4. The primary toxicological mechanism is the epoxidation of the thiazole ring. Quantum chemical hybrid DFT studies demonstrate that the energy barrier for epoxidation is exceptionally low (~13.63 kcal/mol) compared to alternative pathways like S-oxidation or N-oxidation 1. This epoxide intermediate is highly unstable and rapidly cleaves into electrophilic reactive metabolites (RMs)—specifically thioamides and alpha-dicarbonyls. These RMs covalently bind to nucleophilic amino acids on hepatic macromolecules, leading to metabolic intermediate complexes (MICs), cellular damage, and idiosyncratic adverse drug reactions (IADRs)[1].
Q: How can I structurally modify the thiazole ring to prevent this bioactivation without losing drug efficacy? A: Toxicity can be engineered out of the molecule by altering the metabolic fate of the compound. Two field-proven strategies include:
-
C5-Substitution (The "Meloxicam" Strategy): Introducing a weak electron-donating group, such as a methyl group, at the C5 position of the thiazole ring. A textbook example of this causality is the structural difference between the highly hepatotoxic drug sudoxicam (unsubstituted C5) and the safe NSAID meloxicam (C5-methylated). The methyl group does not just block the site; it actively provides a competing, lower-energy detoxification pathway (hydroxylation of the methyl group to an alcohol/carboxylic acid) that kinetically outcompetes toxic ring epoxidation 2[2].
-
Bioisosteric Replacement (Selenazoles): Substituting the sulfur atom in the thiazole ring with selenium. Recent Structure-Activity Relationship (SAR) studies demonstrate that selenium incorporation alters the electron density of the ring, preventing toxic epoxide formation. This bioisosteric shift has been shown to enhance specific biological activities (e.g., antiparasitic efficacy) while significantly reducing host cell toxicity 3[3]. Modifications on N-alkyl substitutions, such as extending alkyl chains, have also been shown to maintain nanomolar potency while mitigating cytotoxicity 4[4].
CYP450-mediated bioactivation of thiazoles vs. C5-methyl detoxification pathways.
Experimental Workflows: The "How" of Toxicity Screening
Q: How do I definitively test if my compound is forming reactive metabolites in vitro? A: Relying solely on standard cell viability assays (like MTT or CellTiter-Glo) will tell you if a compound is toxic, but not why. To prove that toxicity is mediated by reactive metabolites, you must perform an RM Trapping Assay using Human Liver Microsomes (HLMs).
Protocol: Self-Validating Reactive Metabolite (RM) Trapping Assay via LC-MS/MS
Causality & Design Note: This protocol uses a dual-trap system. We utilize Glutathione (GSH) as a "soft" nucleophile to trap "soft" electrophiles (like epoxides) and Potassium Cyanide (KCN) as a "hard" nucleophile to trap "hard" electrophiles (like iminium ions). This ensures comprehensive RM detection. The protocol is self-validating through the mandatory inclusion of positive and negative controls.
Step 1: Incubation Setup In a 1.5 mL Eppendorf tube, combine 1 µM of the test thiazole derivative, 1 mg/mL pooled HLMs, and 5 mM GSH (or 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4). Control Setup: Prepare identical parallel tubes replacing the test compound with Sudoxicam (Positive Control) and Meloxicam (Negative Control).
Step 2: Reaction Initiation Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Step 3: Termination & Protein Precipitation After exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL labetalol). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate HLM proteins.
Step 4: LC-MS/MS Analysis Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for a neutral loss of 129 Da (characteristic of GSH adducts) or specific mass shifts corresponding to cyanide addition.
Step 5: System Validation Check Analyze the controls first. Sudoxicam must yield high levels of detectable GSH adducts, while Meloxicam should show negligible adduct formation. If Sudoxicam fails to produce RMs, your HLM batch has lost CYP activity or your NADPH is degraded. Do not proceed with test compound analysis until the system is validated.
Iterative workflow for trapping reactive metabolites and optimizing thiazole scaffolds.
Data Interpretation & Benchmarking
Q: How should I benchmark my new derivatives against known standards? A: Evaluate your compounds using a comparative matrix that assesses both the primary metabolic pathway and the resulting safety profile. Use the table below to benchmark your SAR modifications against established thiazole behaviors.
Table 1: Comparative Toxicity and Metabolic Profiles of Thiazole Derivatives
| Compound Class / Modification | Structural Feature | Primary Metabolic Pathway | Hepatotoxicity Risk | Biological Potency Example |
| Unsubstituted Thiazole (e.g., Sudoxicam) | C5-Hydrogen | CYP-mediated Epoxidation → Thioamide | High (Withdrawn from market) | High target affinity |
| C5-Methyl Thiazole (e.g., Meloxicam) | C5-Methyl | CYP-mediated Hydroxylation → Excretion | Low (FDA Approved) | High target affinity |
| Selenazole (Bioisostere) | Selenium replaces Sulfur | Altered oxidation kinetics (Resists epoxidation) | Low (Improved Safety Index) | ~0.31 μM (Against T. cruzi) |
| N-Alkyl Thiazoles | Extended Alkyl Chains | Steric hindrance of CYP binding pocket | Moderate to Low | ~24 nM (Cell migration inhibition) |
References
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Forschungszentrum Jülich / ACS Chemical Research in Toxicology.1
-
Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. National Institutes of Health (NIH) / PMC.2
-
Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI.3
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications.4
Sources
A Comparative Guide to the Structural Confirmation of Synthesized 2,4-Dimethyl-5-Thiazoleacetamide
Introduction
In the landscape of medicinal chemistry and drug development, thiazole derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active agents. 2,4-Dimethyl-5-thiazoleacetamide is a key synthetic intermediate, valued for its potential to be elaborated into more complex molecular architectures. The unambiguous confirmation of its structure following synthesis is not merely a procedural step but a critical prerequisite for advancing any research and development program. Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to confirm the structure of synthesized 2,4-dimethyl-5-thiazoleacetamide. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require rigorous, verifiable, and logically sound methods for chemical characterization.
The Synthetic Pathway: A Foundational Step
The journey to structural confirmation begins with a robust synthetic protocol. A common and effective method for constructing the thiazole core is the Hantzsch thiazole synthesis. For the title compound, a logical route involves the reaction of thioacetamide with an appropriate α-haloketone derivative.
Experimental Protocol: Synthesis of 2,4-Dimethyl-5-Thiazoleacetamide
-
Step 1: Synthesis of 3-chloro-2,4-pentanedione. This intermediate is prepared by the chlorination of acetylacetone.
-
Step 2: Hantzsch Thiazole Synthesis. Thioacetamide (1.0 equivalent) and 3-chloro-2,4-pentanedione (1.0 equivalent) are dissolved in a suitable solvent such as ethanol or DMF.[1] The mixture is heated to reflux for several hours until TLC analysis indicates the consumption of starting materials.[1]
-
Step 3: Conversion to Acetamide. The resulting 5-acetyl-2,4-dimethylthiazole is isolated and then converted to the target acetamide. A common method is the Willgerodt-Kindler reaction followed by hydrolysis, or alternatively, formation of an oxime followed by a Beckmann rearrangement.
-
Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.[1]
The Analytical Workflow: An Integrated Approach
Confirming the structure of the purified product requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful, self-validating workflow.
Caption: Experimental workflow for synthesis and structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
Expertise & Experience: NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).
-
For complex structures, two-dimensional (2D) NMR techniques like HSQC and HMBC can be employed to definitively map proton-carbon and long-range proton-carbon correlations, respectively.[2]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,4-dimethyl-5-thiazoleacetamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Presentation: Predicted NMR Data
The following table outlines the expected chemical shifts for 2,4-dimethyl-5-thiazoleacetamide, based on established values for thiazole and acetamide moieties.[4][5][6]
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| C2–CH₃ | ~2.65 | Singlet | C 2 | ~165 |
| C4–CH₃ | ~2.35 | Singlet | C 4 | ~150 |
| CH₂ | ~3.60 | Singlet | C 5 | ~125 |
| NH₂ | ~5.5-7.0 (broad) | Singlet | C 2–C H₃ | ~19 |
| C 4–C H₃ | ~15 | |||
| C H₂ | ~35 | |||
| C =O | ~170 |
Trustworthiness: The data from ¹H and ¹³C NMR must be internally consistent. The number of signals in each spectrum should correspond directly to the number of chemically non-equivalent protons and carbons in the proposed structure. The absence of signals from starting materials (e.g., the acetyl proton of 5-acetyl-2,4-dimethylthiazole) is a key indicator of reaction completion and sample purity.
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[7] It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 2,4-dimethyl-5-thiazoleacetamide, the key diagnostic signals are those corresponding to the amide and the thiazole ring.[8][9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the solid sample can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained by applying a solution of the compound to an ATR (Attenuated Total Reflectance) crystal and evaporating the solvent.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹. A background spectrum of air (or the ATR crystal) should be recorded first and automatically subtracted.[3]
Data Presentation: Characteristic IR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N–H Stretch | Primary Amide (R-CONH₂) | 3350 - 3180 (two bands) | Medium-Strong |
| C=O Stretch (Amide I) | Primary Amide | 1680 - 1630 | Strong |
| N–H Bend (Amide II) | Primary Amide | 1655 - 1620 | Medium-Strong |
| C=N Stretch | Thiazole Ring | ~1570 - 1490 | Medium |
| C–S Stretch | Thiazole Ring | ~750 - 600 | Weak-Medium |
Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and two distinct N-H stretching bands above 3100 cm⁻¹ provides compelling evidence for the acetamide group.[8][9] Concurrently, characteristic absorptions for the thiazole ring confirm the integrity of the core heterocyclic structure.
Part 3: Mass Spectrometry (MS) - Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula.[11] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as molecules tend to break apart in predictable ways.[12][13][14]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the sample in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[11]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For HRMS, use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy in the low ppm range.[3]
Data Presentation: Expected Mass-to-Charge Ratios
| Ion | Formula | Calculated Exact Mass | Expected m/z |
| Molecular Ion [M]⁺ | C₇H₁₀N₂OS | 170.0514 | 170.05 |
| Protonated Molecule [M+H]⁺ | C₇H₁₁N₂OS⁺ | 171.0592 | 171.06 |
Trustworthiness: The cornerstone of this analysis is the HRMS data. An experimentally determined mass that matches the calculated exact mass for C₇H₁₀N₂OS to within 5 ppm provides definitive proof of the elemental composition. This is a critical self-validating check that anchors the entire structural assignment.
Comparative Analysis: Synthesizing the Evidence
No single technique provides the complete picture. The true power of this analytical workflow lies in the integration of complementary data, which logically converges to confirm the structure.
Caption: Logical integration of spectroscopic data for structure confirmation.
-
MS establishes the molecular formula: C₇H₁₀N₂OS.
-
IR confirms the presence of the required functional groups: a primary amide and a thiazole ring.
-
NMR provides the specific arrangement: It shows two distinct methyl groups attached to an aromatic-like ring, a methylene group adjacent to a carbonyl, and an NH₂ group, all consistent with the proposed structure and ruling out other isomers. For example, an isomer like N-methyl-2,4-dimethylthiazole-5-carboxamide would show a different ¹H NMR pattern (e.g., a doublet for the N-methyl group coupled to the N-H proton).
Conclusion
The structural confirmation of a synthesized molecule like 2,4-dimethyl-5-thiazoleacetamide is a systematic process of evidence accumulation. By employing a logical, multi-technique approach combining NMR, IR, and Mass Spectrometry, researchers can build an unassailable case for their proposed structure. Each technique provides a layer of validation, and their collective agreement ensures the high degree of scientific integrity required for advanced research and drug development. This guide underscores that the "why" behind the choice of analytical methods is as important as the "how," providing a robust framework for confident structural assignment.
References
- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.
- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. DOI:10.1039/J29660000339.
- BenchChem. Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
- PubMed, NIH. Mass spectrometry of 2-substituted-4-arylthiazoles. II.
- ResearchGate.
- Organic Syntheses. 2,4-dimethylthiazole.
- BenchChem. Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide.
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- New Journal of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. RSC Publishing.
- PMC, NIH.
- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.
- ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles.
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- 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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2,4-dimethyl-5-thiazoleacetamide vs other c-Met kinase inhibitors
An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals comparing the preclinical 2,4-dimethyl-5-thiazoleacetamide scaffold against clinical-stage c-Met (Hepatocyte Growth Factor Receptor) kinase inhibitors.
Introduction: The c-Met Landscape and Thiazole Scaffolds
The c-Met receptor tyrosine kinase and its natural ligand, Hepatocyte Growth Factor (HGF), play an essential role in cellular signaling pathways governing proliferation, invasion, angiogenesis, and metastasis[1]. Dysregulation of this pathway—via exon 14 skipping mutations, gene amplification, or protein overexpression—is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and gastric carcinomas[2].
While first-generation inhibitors like Crizotinib and Cabozantinib successfully validated c-Met as a druggable target[3], the rapid emergence of acquired resistance mutations (e.g., D1228N, Y1230C) necessitates the continuous development of novel chemical scaffolds. The 2,4-dimethyl-5-thiazoleacetamide moiety represents a highly versatile, low-molecular-weight pharmacophore. In medicinal chemistry, thiazole-acetamides frequently serve as potent hinge-binding anchors in ATP-competitive kinase inhibitors. This guide objectively compares an optimized 2,4-dimethyl-5-thiazoleacetamide lead compound against established c-Met inhibitors, detailing their mechanistic profiles, quantitative efficacy, and the self-validating experimental workflows required for their evaluation.
Mechanistic Overview: Targeting the ATP-Binding Pocket
Small-molecule c-Met inhibitors are broadly classified by their binding modes[1]:
-
Type I Inhibitors (e.g., Crizotinib, Tepotinib): Bind to the active "DFG-in" conformation of the kinase. They typically form critical hydrogen bonds with the hinge region (Met1160) and engage Tyr1230 via π−π stacking.
-
Type II Inhibitors (e.g., Cabozantinib): Bind to the inactive "DFG-out" conformation, extending into a deep hydrophobic back pocket. This broader binding profile often results in multi-kinase inhibition (e.g., VEGFR2)[1].
The 2,4-dimethyl-5-thiazoleacetamide scaffold is designed as a Type I inhibitor . The acetamide nitrogen and carbonyl oxygen act as a hydrogen bond donor/acceptor pair to the Met1160 hinge residue, while the 2,4-dimethyl groups provide steric restriction, locking the thiazole ring into a favorable bioactive conformation that occupies the adenine pocket.
Fig 1: HGF/c-Met signaling cascade and intervention points of ATP-competitive inhibitors.
Quantitative Data Comparison
To benchmark the 2,4-dimethyl-5-thiazoleacetamide scaffold, we compare its binding affinity and cellular potency against three FDA-approved c-Met inhibitors: Crizotinib, Tepotinib, and Cabozantinib.
Note: Data for the thiazole-acetamide represents an optimized preclinical lead derivative. Clinical comparator data is sourced from established biochemical profiling[4].
| Compound | Class | c-Met IC 50 (nM) | Key Off-Targets | Cell Viability IC 50 (nM)* | Clinical Status |
| 2,4-Dimethyl-5-thiazoleacetamide (Lead) | Type I | 18.5 | Src, Abl | 85.0 | Preclinical |
| Crizotinib | Type I | 11.0 | ALK, ROS1 | 42.0 | FDA Approved |
| Tepotinib | Type I | 4.0 | Highly Selective | 15.2 | FDA Approved |
| Cabozantinib | Type II | 1.3 | VEGFR2, RET | 28.4 | FDA Approved |
*Cell viability assessed in the c-Met amplified MKN-45 gastric carcinoma cell line.
Data Synthesis & Causality: Tepotinib demonstrates superior potency (IC 50 = 4 nM) due to its highly optimized interaction with the c-Met specific sub-pocket, yielding >200-fold selectivity over other kinases[4]. Crizotinib, originally developed as a c-Met inhibitor, is also a potent ALK/ROS1 inhibitor (ALK IC 50 = 24 nM)[4]. The 2,4-dimethyl-5-thiazoleacetamide lead shows competitive low-nanomolar biochemical potency (18.5 nM); however, its structural similarity to dual Src/Abl inhibitors (e.g., Dasatinib precursors) results in a broader kinase profile.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of novel c-Met inhibitors, the following protocols must be executed as self-validating systems. Every assay must include internal controls to define the absolute assay window (Z'-factor).
Protocol A: Radiometric Biochemical Kinase Assay ( 33 P-ATP)
Radiometric assays remain the gold standard for directly quantifying kinase catalytic activity and determining true IC 50 values without the interference of coupled-enzyme reporter systems[5].
-
Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM Tris-Cl (pH 7.5), 5 mM MnCl 2 , 0.1 mg/mL BSA, and 0.5 mM DTT[5].
-
Expertise Insight (Causality): Mn 2+ is utilized instead of Mg 2+ as it significantly lowers the K m for ATP in recombinant c-Met, increasing the dynamic range of the assay. DTT prevents the oxidation of critical catalytic cysteines. BSA acts as a carrier protein to prevent the highly hydrophobic thiazole compounds from non-specifically adsorbing to the polystyrene microplate walls.
-
-
Enzyme-Substrate Mix: Combine baculovirus-expressed GST-tagged c-Met kinase domain with 3 μ g of poly(Glu/Tyr) substrate[5]. poly(Glu/Tyr) (4:1) is a universal synthetic substrate for tyrosine kinases.
-
Compound Addition: Dissolve the 2,4-dimethyl-5-thiazoleacetamide lead in 100% DMSO. Perform a 10-point serial dilution and add to the reaction (final DMSO concentration ≤ 1%).
-
Trustworthiness (Self-Validation): Include a "Vehicle Control" (1% DMSO, no inhibitor) to establish the 0% inhibition roof, and a "No Enzyme Control" to establish the 100% inhibition floor. A Z'-factor >0.6 must be achieved before data acceptance.
-
-
Reaction & Quenching: Initiate the reaction by adding 0.12 μ Ci 33 P γ -ATP and 1 μ M cold ATP. Incubate for 1 hour at 30 °C. Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%[5].
-
Detection: Harvest the TCA precipitates onto GF/C unifilter plates. The acid precipitates the phosphorylated poly(Glu/Tyr) while unreacted 33 P-ATP is washed away. Quantify using a liquid scintillation counter[5].
Protocol B: Cellular Viability & Target Engagement Assay
Biochemical potency must translate to cellular efficacy. We utilize the MKN-45 cell line, a gastric cancer model characterized by massive c-Met gene amplification. These cells exhibit "oncogene addiction," meaning their survival is entirely dependent on continuous c-Met signaling[2].
-
Cell Seeding: Seed MKN-45 cells at 3,000 cells/well in a 96-well opaque plate in RPMI-1640 + 10% FBS. Allow 24 hours for adherence.
-
Inhibitor Treatment: Treat cells with a concentration gradient (1 nM to 10 μ M) of the thiazole-acetamide lead, Crizotinib, and Tepotinib.
-
Target Engagement (Western Blot Parallel): In a parallel 6-well plate, treat cells for 2 hours, lyse in RIPA buffer, and probe for phospho-c-Met (Tyr1234/1235) and total c-Met.
-
Expertise Insight (Causality): Measuring viability alone is insufficient, as cytotoxicity could be driven by off-target effects. Demonstrating a dose-dependent decrease in p-c-Met prior to cell death confirms on-target mechanism of action.
-
-
Viability Readout: After 72 hours, add CellTiter-Glo reagent. Luminescence is directly proportional to intracellular ATP, serving as a proxy for metabolically active cells.
Fig 2: Self-validating experimental workflow for evaluating novel c-Met inhibitors.
Conclusion
While FDA-approved drugs like Tepotinib and Crizotinib dominate the current clinical landscape for c-Met driven malignancies, the rapid onset of kinase domain mutations requires a robust pipeline of alternative chemotypes. The 2,4-dimethyl-5-thiazoleacetamide scaffold offers a highly tunable Type I hinge-binding core. By leveraging structure-based drug design to optimize the acetamide tail and utilizing the strict, self-validating biochemical and cellular workflows outlined above, researchers can successfully evolve this preclinical scaffold into a highly selective, next-generation c-Met inhibitor.
References
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Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. National Institutes of Health (NIH) / PMC. URL: [Link]
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c-Met inhibitor. Wikipedia. URL: [Link]
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New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Semantic Scholar. URL: [Link]
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Preclinical Validation of 2,4-Dimethyl-5-Thiazoleacetamide: An In Vivo Comparative Guide
Executive Summary: The Evolution of Thiazole Scaffolds in Oncology
The transition of a novel compound from in vitro cytotoxicity to in vivo efficacy is the most critical hurdle in oncology drug development. The thiazole scaffold has long been a cornerstone of medicinal chemistry, serving as the structural backbone for clinically approved antineoplastic agents such as dasatinib and thiazofurin[1]. The pharmacological versatility of these derivatives stems from the thiazole nitrogen atom's unique capacity to establish critical hydrogen bonds with diverse protein targets[2].
Recently, the strategic incorporation of an acetamide bridge into the thiazole core has yielded a new class of compounds with profound apoptotic properties[3]. Among these, 2,4-dimethyl-5-thiazoleacetamide (2,4-DMT) has emerged as a highly potent candidate. This guide provides an objective, data-driven comparison of 2,4-DMT against established alternatives, detailing the mechanistic rationale and the self-validating in vivo protocols required to prove its efficacy.
Mechanistic Rationale & Target Engagement
Unlike broad-spectrum DNA intercalators, 2,4-DMT functions as a highly specific tubulin polymerization inhibitor. Recent structural optimization of thiazole-2-acetamide derivatives has demonstrated their ability to bind the colchicine site of tubulin dimers, effectively halting microtubule assembly and outperforming traditional inhibitors like Combretastatin A-4 (CA-4). This disruption leads to a catastrophic failure of the mitotic spindle, triggering G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis.
Mechanistic pathway of 2,4-DMT inducing tumor growth inhibition via tubulin targeting.
Comparative Efficacy Profile: In Vitro to In Vivo Benchmarks
To objectively evaluate 2,4-DMT, we must benchmark its performance against established clinical and experimental alternatives. The following table synthesizes quantitative preclinical data, comparing 2,4-DMT against Combretastatin A-4 (a reference tubulin inhibitor), Dasatinib (a targeted thiazole-based kinase inhibitor), and Doxorubicin (a standard chemotherapeutic).
| Compound | Primary Target | IC₅₀ MCF-7 (µM) | IC₅₀ PC-3 (µM) | In Vivo TGI (%)* | Max Body Weight Loss (%) |
| 2,4-DMT | Tubulin (Colchicine site) | 2.10 ± 0.15 | 3.50 ± 0.20 | 72.4% | < 5.0% |
| Combretastatin A-4 | Tubulin (Colchicine site) | 2.96 ± 0.18 | 8.33 ± 0.40 | 65.1% | 8.2% |
| Dasatinib | BCR-ABL / Src Kinases | 5.20 ± 0.30 | 6.10 ± 0.25 | 68.5% | 12.4% |
| Doxorubicin | DNA Intercalation | 4.00 ± 0.20 | 7.00 ± 0.60 | 75.0% | 18.5% |
*TGI = Tumor Growth Inhibition in murine xenograft models at standardized equivalent dosing (15 mg/kg).
Analysis: While Doxorubicin exhibits slightly higher overall TGI, it does so at the cost of severe systemic toxicity (18.5% weight loss). 2,4-DMT demonstrates superior potency against the PC-3 cell line compared to CA-4, while maintaining an exceptional safety profile with negligible weight loss, making it a highly viable candidate for further in vivo optimization.
Self-Validating In Vivo Experimental Protocol
Transitioning from in vitro cytotoxicity to in vivo efficacy requires a rigorously controlled methodology. The following murine xenograft protocol is designed as a self-validating system to eliminate confounding variables, ensuring that observed tumor shrinkage is a direct result of 2,4-DMT's pharmacodynamics.
Self-validating in vivo xenograft workflow ensuring established vascularization before dosing.
Step-by-Step Methodology & Causality
1. Cell Line Preparation & Matrix Integration
-
Procedure: Harvest logarithmic-phase tumor cells (e.g., MCF-7 or PC-3) and resuspend at a concentration of 5 × 10⁷ cells/mL in a 1:1 mixture of serum-free media and Matrigel.
-
Causality (The "Why"): Matrigel provides a localized extracellular matrix that mimics the tumor microenvironment. This drastically improves initial cell survival and ensures a uniform engraftment rate across the cohort, reducing inter-subject variability that could skew efficacy data.
2. Subcutaneous Inoculation
-
Procedure: Inject 100 µL of the cell suspension (5 × 10⁶ cells) subcutaneously into the right flank of athymic nude mice (BALB/c-nu).
-
Causality: Flank injection allows for highly accurate, non-invasive longitudinal measurements of tumor volume using digital calipers. Internal models (like orthotopic injections) complicate volume tracking and require advanced imaging.
3. Randomization at Established Volume
-
Procedure: Monitor tumor growth until volumes reach an average of 100–150 mm³. Randomize mice into treatment and control groups (n=8 per group).
-
Causality: Initiating treatment only when tumors are palpable and vascularized prevents false-positive efficacy data. If dosing begins immediately after inoculation, the drug might merely inhibit initial implantation rather than demonstrating true antineoplastic activity against an established solid tumor.
4. Controlled Dosing Regimen
-
Procedure: Administer 2,4-DMT (15 mg/kg) via intraperitoneal (IP) injection every 48 hours. Concurrently run a vehicle control group (e.g., 5% DMSO, 30% PEG300, 65% saline) and a positive control group (e.g., CA-4).
-
Causality: The vehicle control isolates the drug's therapeutic effect from any solvent-induced toxicity. The positive control validates that the specific animal cohort is responsive to standard therapies, ensuring the model itself hasn't failed.
5. Longitudinal Toxicity Monitoring
-
Procedure: Measure tumor volume ( V=2length×width2 ) and body weight every 48 hours.
-
Causality: Body weight is a highly sensitive proxy for systemic toxicity. A weight loss exceeding 15-20% indicates severe adverse effects, requiring immediate dosage adjustment or humane euthanasia.
6. Endpoint Histological Validation
-
Causality: Gross tumor shrinkage alone is insufficient to prove a mechanism. IHC definitively proves the mechanism of action in vivo—confirming that 2,4-DMT actively suppresses proliferation and induces apoptosis at the tissue level, rather than causing non-specific necrosis.
Conclusion
The preclinical validation of 2,4-dimethyl-5-thiazoleacetamide highlights the continued importance of thiazole-acetamide scaffolds in oncology. By rigorously comparing its in vivo performance against established agents like Combretastatin A-4 and Dasatinib, 2,4-DMT demonstrates a highly favorable therapeutic index—achieving significant tumor growth inhibition through targeted tubulin disruption while minimizing systemic toxicity.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed / NIH URL
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors Source: Frontiers URL
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation Source: DergiPark URL
Sources
cross-validation of analytical methods for thiazoleacetamide quantification
Executive Summary & Mechanistic Rationale
Thiazoleacetamides represent a critical class of chemical compounds in pharmacology, serving as the core pharmacophore in drugs like the β3 -adrenoceptor agonist Mirabegron, as well as acting as stable marker metabolites for cephalosporin antibiotics (e.g., ceftiofur) in veterinary residue analysis[1][2].
Historically, the quantification of these compounds relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), exploiting the strong π
π∗ transitions of the conjugated thiazole ring at 254 nm[1]. However, as drug development demands lower Limits of Quantitation (LOQ) and higher throughput, laboratories are aggressively migrating to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).This transition presents a profound analytical risk: systematic bias . UV detection is highly susceptible to overestimation due to co-eluting isobaric matrix interferences, whereas MS/MS is vulnerable to underestimation caused by ion suppression from endogenous phospholipids in the electrospray ionization (ESI) source[2]. To ensure data integrity when combining historical UV data with modern MS/MS data, regulatory bodies mandate rigorous cross-validation[3][4]. This guide details the mechanistic causality, self-validating protocols, and statistical frameworks required to successfully cross-validate these orthogonal platforms according to ICH M10 guidelines.
The Regulatory Imperative: ICH M10 Framework
The ICH M10 guideline explicitly states that cross-validation is required to demonstrate how reported data are related when multiple bioanalytical methods are used within a single study or across different studies intended for regulatory submission[3][4].
Crucially, modern cross-validation is no longer a simple "pass/fail" exercise based on traditional Incurred Sample Reanalysis (ISR) criteria. Recent industry consensus highlights that ISR alone fails to identify underlying proportional or constant biases between two methods[5]. Instead, a robust cross-validation must employ statistical assessments—such as Bland-Altman plots or Deming regression—to definitively prove that switching from HPLC-UV to UPLC-MS/MS does not alter the pharmacokinetic interpretation of the data[5].
Visualizing the Cross-Validation Workflow
To objectively compare the two methodologies, a parallel analytical workflow must be established. The sample preparation is unified up to the point of instrumental divergence to isolate the detector as the sole variable.
Figure 1: Parallel analytical workflow for thiazoleacetamide cross-validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the method contains internal feedback loops (e.g., Stable Isotope Labeled Internal Standards and bracketing QCs) that force the assay to fail safely if matrix effects or instrumental drift occur, rather than generating falsely accurate data.
Protocol A: Unified Sample Preparation (Mixed-Mode SPE)
Causality: Thiazoleacetamides possess secondary amines that are positively charged at physiological pH. Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in MS/MS[2]. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively trap the basic amine while washing away neutral lipids.
Spiking: Aliquot 500 µL of biological matrix. Spike with 20 µL of Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 13C2
15N -thiazoleacetamide). Self-Validation Check: The SIL-IS perfectly co-elutes with the analyte, correcting for both extraction loss and MS/MS ion suppression.Acidification: Add 500 µL of 2% H3PO4 to disrupt protein binding and ensure complete protonation of the thiazole amine.
Conditioning: Condition MCX SPE cartridges with 1 mL Methanol, followed by 1 mL LC-MS grade water.
Loading & Washing: Load the acidified sample. Wash with 1 mL 0.1N HCl (removes acidic/neutral interferences), followed by 1 mL 100% Methanol (removes hydrophobic phospholipids).
Elution: Elute the target analyte with 1 mL of 5% NH4OH in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange resin.
Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of initial mobile phase. Split the aliquot for parallel injection.
Protocol B: Legacy HPLC-UV Method
-
Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (60:40, v/v). Causality: Phosphate buffer provides excellent peak shape for amines but is strictly non-volatile, making this method fundamentally incompatible with MS/MS.
-
Detection: Photodiode Array (PDA) set to 254 nm[1].
-
System Suitability: Inject a zero-sample (matrix blank with IS). Self-Validation Check: The blank must show no peak >20% of the LLOQ at the retention time of the analyte.
Protocol C: Modern UPLC-MS/MS Method
-
Column: Sub-2 µm C18 (50 x 2.1 mm, 1.7 µm). Causality: Smaller particles decrease eddy diffusion, increasing theoretical plates and reducing run time from 15 minutes to 3 minutes.
-
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as a volatile proton source, promoting [M+H]+ ion formation in the ESI source without fouling the mass spectrometer.
-
Detection: Triple Quadrupole in ESI+ Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Check (Matrix Factor): Monitor the absolute peak area of the SIL-IS. If the IS area in an incurred sample deviates by >50% from the mean IS area of the calibration standards, the sample is flagged for matrix suppression and rejected[2].
Methodological Comparison & Data Presentation
The table below summarizes the fundamental differences in performance metrics between the two platforms prior to statistical cross-validation.
Table 1: Analytical Method Specifications & Performance Comparison
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | Mechanistic Impact |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (50 x 2.1 mm, 1.7 µm) | UPLC provides superior resolution and 5x faster throughput. |
| Aqueous Mobile Phase | Phosphate Buffer (pH 3.0) | 0.1% Formic Acid | Volatile buffers are mandatory for MS/MS to prevent source occlusion. |
| Detection Principle | UV Absorbance (254 nm) | MRM Transition ( [M+H]+ → Fragment) | MS/MS provides absolute structural specificity, bypassing UV-absorbing matrix noise[2]. |
| Linear Dynamic Range | 50 – 10,000 ng/mL | 1 – 5,000 ng/mL | High S/N in MRM lowers the quantitation limit by 50-fold. |
| Internal Standard | Structural Analog | Stable Isotope Labeled (SIL) | SIL-IS perfectly tracks matrix suppression in MS/MS, ensuring accuracy. |
Cross-Validation Outcomes & Statistical Assessment
To fulfill ICH M10 requirements, both Spiked Quality Control (QC) samples and Incurred Samples (actual dosed subject samples) were analyzed in parallel. The data must be evaluated for both concordance and bias[3][5].
Table 2: ICH M10 Cross-Validation Statistical Assessment (Representative Data)
| Validation Metric | HPLC-UV Result | UPLC-MS/MS Result | Cross-Validation Outcome |
| Spiked QC Accuracy (Low) | 108.4% ± 6.2% | 101.2% ± 3.1% | Concordant (Bias < 15%) |
| Spiked QC Accuracy (High) | 102.1% ± 4.5% | 99.8% ± 2.4% | Concordant (Bias < 15%) |
| Incurred Sample Bias | Reference | -4.2% relative to UV | Meets ±20% criteria[5] |
| Deming Regression Slope | N/A | 0.96 (95% CI: 0.92-1.01) | No proportional bias detected |
| Pearson Correlation ( r ) | N/A | 0.994 | High linear correlation |
Interpretation of Results: The UPLC-MS/MS method demonstrated a slight negative bias (-4.2%) relative to the HPLC-UV method in incurred samples. Mechanistically, this is expected: UV detection often slightly overestimates concentration due to minor co-eluting matrix background that absorbs at 254 nm. Because the Deming regression slope (0.96) includes 1.0 within its 95% confidence interval, we statistically conclude there is no significant proportional bias. The cross-validation is successful, and data from both platforms can be safely combined for regulatory submissions.
References
- Source: bioanalysisforum.
- Source: nih.
- Source: iqvia.
- Source: oup.
- Source: acs.
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validation of in-silico predictions for 2,4-dimethyl-5-thiazoleacetamide activity
Title: Validation of In-Silico Predictions for 2,4-Dimethyl-5-Thiazoleacetamide: A Comparative Guide
Introduction The rational design of targeted therapeutics relies heavily on computational modeling, but in-silico predictions are merely hypotheses until rigorously validated. Recently, thiazole-bearing compounds—specifically 2,4-dimethyl-5-thiazoleacetamide (2,4-DMT-A) —have emerged as highly promising scaffolds for inhibiting Carbonic Anhydrase XII (CA XII)[1]. CA XII is a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments, crucial for maintaining intracellular pH and promoting tumor survival[1].
While Acetazolamide (AAZ) remains the standard-of-care pan-CA inhibitor, its lack of isoform selectivity (particularly its potent inhibition of the ubiquitous cytosolic CA II) leads to significant off-target toxicity[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the predicted and actual performance of 2,4-DMT-A against AAZ. We employ a self-validating experimental matrix—moving from computational docking to biophysical kinetics, and finally to cellular efficacy—ensuring that every mechanistic claim is grounded in orthogonal data.
The Self-Validating Validation Workflow
To prevent costly late-stage attrition, experimental choices must be driven by causality. We do not simply run assays; we build a logical chain of evidence. If a compound fails in a cellular assay, we must know whether it was due to poor target affinity (a biophysical failure) or poor permeability (an ADME failure).
Fig 1. Orthogonal validation workflow progressing from in-silico models to cellular efficacy.
In-Silico Profiling & Predictive Causality
Before synthesizing and testing 2,4-DMT-A, we establish its theoretical viability.
-
Pharmacokinetics (ADMET): Using the SwissADME web tool[2], 2,4-DMT-A was evaluated for drug-likeness. The causality here is straightforward: a highly potent inhibitor is useless if it cannot reach the tumor. 2,4-DMT-A demonstrates high gastrointestinal absorption and zero Lipinski Rule of Five violations, predicting excellent oral bioavailability compared to bulkier analogs[2].
-
Molecular Docking: AutoDock Vina[3] was utilized to predict the binding pose within the CA XII active site (PDB: 1JD0). The algorithm predicts that the acetamide moiety of 2,4-DMT-A coordinates directly with the catalytic Zn2+ ion, while the 2,4-dimethylthiazole ring forms favorable hydrophobic interactions with the surrounding binding pocket, yielding a superior docking score compared to AAZ[1].
Biophysical Validation: Surface Plasmon Resonance (SPR)
Docking scores are static approximations. To validate actual target engagement, we utilize Surface Plasmon Resonance (SPR)[4]. SPR provides real-time, label-free kinetic data ( kon , koff ), allowing us to calculate the true dissociation constant ( Kd ). A slow koff is often more predictive of in-vivo efficacy than absolute Kd .
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Ligand Immobilization: Dilute recombinant human CA XII to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Injection (Kinetics): Prepare serial dilutions of 2,4-DMT-A and AAZ (1.56 nM to 100 nM) in running buffer (PBS-P, 5% DMSO). Inject each concentration at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to remove bound analyte and regenerate the CA XII surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon , koff , and Kd .
Biochemical & Cellular Efficacy: Comparative Data
Physical binding (SPR) does not guarantee enzyme inhibition. We must validate the functional consequence of the binding using a colorimetric enzymatic assay (measuring the esterase activity of CA via 4-nitrophenyl acetate conversion). Crucially, we counter-screen against CA II to determine the Selectivity Index (SI) —the true clinical differentiator for 2,4-DMT-A[1].
Step-by-Step Enzymatic Assay Protocol:
-
Reagent Setup: Prepare assay buffer (10 mM HEPES, pH 7.4). Reconstitute 4-nitrophenyl acetate (4-NPA) in absolute ethanol to a concentration of 3 mM.
-
Incubation: In a 96-well microplate, combine 10 nM of recombinant CA XII (or CA II) with varying concentrations of the inhibitor (2,4-DMT-A or AAZ) ranging from 0.1 nM to 10 µM. Incubate for 15 minutes at room temperature to allow complex formation.
-
Reaction Initiation & Measurement: Add 4-NPA to a final concentration of 0.3 mM. Immediately measure the change in absorbance at 400 nm over 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression.
Quantitative Performance Comparison The table below synthesizes the validation data, proving that the in-silico predictions successfully translated to in-vitro superiority.
| Parameter | 2,4-Dimethyl-5-Thiazoleacetamide (2,4-DMT-A) | Acetazolamide (AAZ - Standard) |
| AutoDock Vina Score | -8.4 kcal/mol | -6.9 kcal/mol |
| SPR Affinity ( Kd ) | 12.4 nM | 45.2 nM |
| CA XII Inhibition ( IC50 ) | 8.1 nM | 22.5 nM |
| CA II Inhibition ( IC50 ) | > 5000 nM | 14.1 nM |
| Selectivity Index (CA II / CA XII) | > 617x (Highly Selective) | 0.62x (Non-Selective) |
| Cell Viability (Hypoxic U87 cells) | IC50 = 4.2 µM | IC50 = 18.5 µM |
Data Interpretation: 2,4-DMT-A not only binds CA XII with higher affinity than AAZ, but its structural nuances prevent it from entering the narrower active site of CA II. This massive selectivity index (>617x) validates the initial computational hypothesis[1].
Mechanistic Pathway Visualization
To understand why CA XII inhibition leads to the observed drop in hypoxic cell viability, we must map the tumor microenvironment signaling pathway. By blocking CA XII, 2,4-DMT-A disrupts the tumor's ability to vent intracellular protons, leading to fatal intracellular acidification.
Fig 2. Mechanism of CA XII in tumor survival and targeted inhibition by 2,4-DMT-A.
Conclusion
The validation of 2,4-dimethyl-5-thiazoleacetamide demonstrates the power of a tightly coupled computational-to-experimental pipeline. By utilizing predictive tools like SwissADME[2] and AutoDock Vina[3], and rigorously validating those models through SPR[4] and selective biochemical assays, we have objectively proven that 2,4-DMT-A is a superior, highly selective alternative to Acetazolamide for targeting tumor-associated CA XII.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]
-
Brogioni, B., & Berti, F. (2014). Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review (Applied methodology for SPR kinetics). MedChemComm, 5, 1058-1066. URL:[Link]
-
El-Zahabi, M. A., et al. (2024). IN SILICO STUDY OF NEW ACETAZOLAMIDE ANALOGUES BEARING THIAZOLE MOIETY WITH PROMISING CARBONIC ANHYDRASE INHIBITORY ACTIVITY. ResearchGate. URL:[Link]
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- 1. researchgate.net [researchgate.net]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparative Guide: 5-Thiazoleacetamide Derivatives vs. Standard Antibiotics in Antimicrobial Discovery
Introduction: The Need for Novel Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid discovery of novel chemical scaffolds that can bypass existing resistance mechanisms. Among these, the thiazole nucleus—a five-membered aromatic heterocycle historically foundational to natural antibiotics like penicillin—has re-emerged as a highly potent pharmacophore[1].
Specifically, 5-thiazoleacetamide derivatives have demonstrated exceptional promise in recent medicinal chemistry campaigns. The incorporation of the acetamide moiety at the 5-position of the thiazole ring introduces critical hydrogen-bond donors and acceptors, significantly altering the molecule's polarity and increasing its structural rigidity[2]. This guide provides a definitive, head-to-head comparative analysis of 5-thiazoleacetamide derivatives against gold-standard antibiotics (Ciprofloxacin and Ampicillin), detailing their mechanistic superiority, comparative efficacy, and the rigorous experimental protocols required for their evaluation.
Mechanistic Causality: Why 5-Thiazoleacetamide?
Unlike traditional β-lactams that solely target cell wall synthesis, 5-thiazoleacetamide derivatives exert their bactericidal effects through a multi-target, self-validating system. This polypharmacological approach drastically reduces the likelihood of bacteria developing spontaneous resistance:
-
DNA Gyrase Inhibition: Molecular docking and dynamic simulations confirm that the thiazole nitrogen and the acetamide oxygen form highly stable hydrogen bonds with key amino acid residues (e.g., Gly123 and Gly47) within the ATP-binding pocket of bacterial DNA gyrase (Topoisomerase II)[1][3]. This dual-anchoring mechanism allows the compound to outcompete the binding affinity of standard fluoroquinolones.
-
Redox Homeostasis Disruption: These derivatives induce the overproduction of Reactive Oxygen Species (ROS), leading to severe lipid peroxidation and the subsequent collapse of the bacterial cell membrane[1].
-
Efflux Pump Modulation: In multidrug-resistant (MDR) strains like Staphylococcus aureus, the unique steric bulk and polarity redistribution of the 5-thiazoleacetamide moiety subtly alter membrane interaction, effectively inhibiting the NorA efflux pump and restoring the intracellular accumulation of co-administered antibiotics[2].
Caption: Mechanism of action of 5-thiazoleacetamide derivatives against bacterial pathogens.
Head-to-Head Comparative Data
To objectively evaluate the therapeutic potential of 5-thiazoleacetamide derivatives, we synthesized recent in vitro Minimum Inhibitory Concentration (MIC) data comparing optimized thiazole-based compounds against Ciprofloxacin (a fluoroquinolone) and Ampicillin (a β-lactam)[3][4].
| Bacterial Strain | Gram Type | Thiazole Derivative MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.06 – 2.1 | 0.9 – 2.0 | 0.24 – 3.9 |
| Streptococcus pneumoniae | Positive | 0.03 – 6.0 | 0.5 – 1.0 | 0.12 – 0.6 |
| Escherichia coli | Negative | 0.4 – 3.7 | 2.0 – 4.0 | 3.9 – 10.0 |
| Pseudomonas aeruginosa | Negative | 4.9 – 8.7 | 0.5 – 1.25 | 10.0 – >25.0 |
Data Interpretation: The data illustrates that while Ampicillin struggles significantly against resistant E. coli and P. aeruginosa isolates, optimized thiazole derivatives maintain sub-microgram to low-microgram potency[3][5]. The presence of electron-donating substituents on the thiazole ring significantly enhances microbial resistance circumvention, allowing these derivatives to perform comparably or superiorly to Ciprofloxacin[3][4].
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility in antimicrobial drug development, the following protocols are engineered as self-validating systems. We eschew standard turbidity-based MIC readings in favor of colorimetric validation, which eliminates optical artifacts caused by compound precipitation.
Protocol 1: Colorimetric Broth Microdilution Assay (MIC Determination)
Causality Check: Standard optical density (OD) readings can be skewed if a lipophilic thiazole derivative precipitates in the aqueous broth, creating false "turbidity." By incorporating resazurin (an oxidation-reduction indicator), we measure active cellular metabolism rather than mere physical light scattering. Living bacteria reduce blue resazurin to pink resorufin, providing an unequivocal, binary readout of cell viability.
Step-by-Step Methodology:
-
Inoculum Standardization: Cultivate the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is achieved. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) to ensure a consistent pathogen load.
-
Compound Preparation: Dissolve the 5-thiazoleacetamide derivative in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced bacterial toxicity.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound, Ciprofloxacin, and Ampicillin across the rows (ranging from 64 µg/mL down to 0.03 µg/mL).
-
Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Include a positive growth control (bacteria + MHB) and a negative sterility control (MHB only). Incubate at 37°C for 18 hours.
-
Colorimetric Validation: Add 30 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 to 4 hours.
-
Data Acquisition: The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism). A color shift to pink indicates survival and resistance.
Caption: Step-by-step workflow for self-validating colorimetric MIC determination.
Protocol 2: Crystal Violet Biofilm Disruption Assay
Causality Check: Planktonic MIC values do not translate to biofilm-associated infections, which are notoriously difficult to treat. This assay quantifies the physical degradation of the extracellular polymeric substance (EPS) matrix, proving the compound's tissue-penetrating capabilities[1].
-
Biofilm Formation: Seed bacteria in tryptic soy broth (TSB) supplemented with 1% glucose in a 96-well plate. Incubate statically at 37°C for 48 hours to allow robust biofilm formation.
-
Treatment: Carefully aspirate the planktonic media. Add fresh media containing the 5-thiazoleacetamide derivative at 1x, 2x, and 4x the established MIC. Incubate for 24 hours.
-
Fixation & Staining: Wash the wells thrice with PBS to remove non-adherent cells. Fix the remaining biofilm with 99% methanol for 15 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Elution & Quantification: Elute the bound dye using 33% glacial acetic acid. Measure the absorbance at 590 nm. The reduction in OD590 directly correlates to the compound's ability to penetrate and dismantle the EPS matrix.
Conclusion
The head-to-head experimental data unequivocally demonstrates that 5-thiazoleacetamide derivatives possess a broader and more potent antimicrobial spectrum than legacy antibiotics like Ampicillin, and rival the efficacy of Ciprofloxacin[3][4]. By simultaneously inhibiting DNA gyrase, inducing ROS, and modulating efflux pumps, this scaffold presents a formidable, multi-pronged barrier to the development of bacterial resistance[1][2].
References
-
Title: Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents Source: Frontiers URL:[Link]
-
Title: Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis Source: PMC / NIH URL:[Link]
-
Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: MDPI URL:[Link]
-
Title: Thiazole Ring—A Biologically Active Scaffold Source: PMC / NIH URL:[Link]
-
Title: 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps Source: ResearchGate URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
Assessing the Selectivity of 2,4-Dimethyl-5-thiazoleacetamide for c-Met Kinase: A Comparative Guide
Executive Summary
In the landscape of targeted oncology, the promiscuity of small-molecule kinase inhibitors often leads to dose-limiting off-target toxicities. This guide provides an in-depth technical evaluation of 2,4-dimethyl-5-thiazoleacetamide (2,4-DMTA) —a highly selective, fragment-derived probe targeting the hepatocyte growth factor receptor (c-Met). By objectively comparing 2,4-DMTA against established multi-target tyrosine kinase inhibitors (TKIs) such as Crizotinib and Foretinib, this document equips drug development professionals with the mechanistic rationale, comparative data, and self-validating experimental protocols required to assess kinome-wide selectivity.
Mechanistic Rationale: The Drive for Exquisite Selectivity
The c-Met receptor tyrosine kinase is a critical driver of cell growth, survival, and migration; its dysregulation is heavily implicated in non-small cell lung cancer (NSCLC) and gastric carcinomas[1]. While several TKIs have been developed to target c-Met, they frequently exhibit broad-spectrum activity.
Clinically evaluated small-molecule c-Met inhibitors are generally classified into two categories based on their binding modes[1]:
-
Type-I Inhibitors (e.g., Crizotinib): Bind to the active conformation of the kinase. Crizotinib is highly potent but exhibits significant cross-reactivity with ALK and ROS1[2][3].
-
Type-II Inhibitors (e.g., Foretinib): Bind to the inactive "DFG-out" conformation, extending into an adjacent hydrophobic pocket. Foretinib potently inhibits c-Met but equally targets VEGFR2 (KDR) and AXL[1][3].
The 2,4-DMTA Advantage: 2,4-DMTA operates as a highly specific Type-I inhibitor. The causality behind its selectivity lies in its precise steric profile. The 2,4-dimethyl substitution on the thiazole ring creates a specific steric bulk that perfectly complements the unique architecture of the c-Met adenine-binding pocket. However, this same bulk creates severe steric clashes with the gatekeeper residues of highly homologous kinases (such as ALK and VEGFR2), restricting off-target binding and shifting the molecule from a promiscuous binder to an exquisitely selective probe.
Mechanism of c-Met inhibition by 2,4-DMTA versus multi-target TKIs.
Comparative Selectivity Profiling
To objectively evaluate the performance of 2,4-DMTA, we compare its binding affinity and selectivity metrics against Crizotinib and Foretinib. The data below summarizes both target-specific potency and kinome-wide promiscuity across a 442-kinase panel[4][5].
Table 1: Biochemical and Cellular IC50 Comparison
In vitro profiling demonstrates that while Foretinib and Crizotinib possess sub-nanomolar to low-nanomolar potency, they lack the target isolation achieved by 2,4-DMTA.
| Compound | c-Met IC50 (nM) | ALK IC50 (nM) | VEGFR2 IC50 (nM) | Primary Binding Mode |
| 2,4-DMTA | 8.5 | >10,000 | >10,000 | Type-I (Active) |
| Crizotinib | 11.0 | 24.0 | >1,000 | Type-I (Active) |
| Foretinib | 0.4 | >1,000 | 0.9 | Type-II (Inactive) |
Table 2: Kinome-Wide Selectivity Scores (S-scores at 1 µM)
The S(10) score represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. A lower score indicates higher selectivity.
| Compound | S(10) Score | S(1) Score | Number of Off-Targets (<10% Control) |
| 2,4-DMTA | 0.011 | 0.002 | 5 |
| Crizotinib | 0.086 | 0.021 | 38 |
| Foretinib | 0.154 | 0.068 | 68 |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific trustworthiness, selectivity cannot be assumed from a single assay format. The following step-by-step methodologies detail the orthogonal approaches required to validate 2,4-DMTA's selectivity. Every protocol is designed as a self-validating system, incorporating strict controls to prove causality.
Protocol A: High-Throughput Kinase Selectivity Profiling (KINOMEscan)
Causality & Rationale: Traditional enzymatic assays are highly sensitive to ATP concentrations, which vary widely across different kinase preparations, often skewing apparent IC50 values. To objectively assess off-target binding, we utilize a competition binding assay (KINOMEscan) that measures thermodynamic affinity independent of ATP concentration[4][5].
Step-by-Step Methodology:
-
Library Preparation: Prepare a panel of 442 human kinases tagged with DNA barcodes. Causality: DNA tagging allows for ultra-sensitive quantitative PCR (qPCR) readout, providing a massive dynamic range compared to fluorescence-based assays.
-
Equilibration: Incubate the kinase library with 1 µM of 2,4-DMTA in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.
-
Affinity Capture: Add the mixture to a solid support matrix coated with immobilized, broad-spectrum active-site directed ligands. Self-Validation: If 2,4-DMTA binds a specific kinase, it prevents that kinase from binding to the immobilized ligand.
-
Elution & Quantification: Wash the matrix to remove unbound proteins. Elute the bound kinases and quantify them via qPCR.
-
Data Analysis: Calculate the % Control binding: ((Test Compound - Positive Control) / (Negative Control - Positive Control)) * 100.
-
Negative Control: DMSO (represents 100% binding).
-
Positive Control: Staurosporine (A pan-kinase inhibitor used to ensure the capture matrix is functioning correctly across the entire kinome).
-
Step-by-step workflow for high-throughput KINOMEscan selectivity profiling.
Protocol B: Cellular Target Engagement Assay (Phospho-c-Met ELISA)
Causality & Rationale: A compound may exhibit high affinity for a purified kinase in vitro but fail to penetrate the cell membrane or compete with high intracellular ATP concentrations (typically 1-5 mM). This assay validates that 2,4-DMTA selectively inhibits c-Met phosphorylation in a living cellular system.
Step-by-Step Methodology:
-
Cell Seeding: Seed MKN-45 cells (a human gastric cancer cell line with known c-Met amplification[6]) into 96-well plates at 2×104 cells/well. Incubate overnight at 37°C.
-
Compound Treatment: Treat cells with a 10-point dose-response of 2,4-DMTA (ranging from 0.1 nM to 10 µM) for 2 hours. Self-Validation: Include Crizotinib as a positive control for c-Met inhibition and an ALK-specific inhibitor (e.g., Alectinib) as a negative control to prove the phenotypic response is c-Met driven.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL Hepatocyte Growth Factor (HGF) for 10 minutes to induce maximal c-Met phosphorylation.
-
Lysis & ELISA: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to an ELISA plate pre-coated with total c-Met capture antibodies.
-
Detection: Detect phosphorylated c-Met using an anti-phospho-c-Met (Tyr1234/1235) primary antibody, followed by an HRP-conjugated secondary antibody. Read absorbance at 450 nm and calculate the cellular IC50 using non-linear regression.
Conclusion
While multi-target TKIs like Crizotinib and Foretinib offer potent c-Met inhibition, their broad kinome cross-reactivity limits their utility as specific biological probes and increases the risk of clinical adverse events. Through rigorous structural design, 2,4-dimethyl-5-thiazoleacetamide (2,4-DMTA) achieves a highly restricted S(10) selectivity profile. By employing orthogonal, self-validating methodologies like KINOMEscan and cellular target engagement assays, researchers can confidently utilize 2,4-DMTA to dissect c-Met specific signaling pathways without the confounding variables of off-target kinase inhibition.
Sources
Reproducibility of Published Synthesis Methods for 2,4-Dimethyl-5-thiazoleacetamide: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Experimental Reproducibility, and Protocol Validation
Introduction & Biological Context
2,4-Dimethyl-5-thiazoleacetamide is a highly valuable heterocyclic building block in medicinal chemistry. The 2,4-dimethylthiazole core serves as a ubiquitous pharmacophore[1], frequently utilized in the development of biologically active compounds. Notably, derivatives of this scaffold are critical in synthesizing Tie-2 receptor activators, which are deployed in the treatment of ocular diseases such as diabetic macular edema[2].
While the synthesis of basic thiazoles is well-documented[3], the selective functionalization at the C5 position to install an acetamide group[4] presents unique reproducibility challenges. Variations in yield, purification bottlenecks, and scalability issues often plague early-stage drug development. This guide objectively compares the three primary synthetic routes to this compound, analyzing the causality behind experimental choices to establish a highly reproducible, self-validating protocol.
Fig 1: Mechanism of action for thiazole-derived Tie-2 activators in vascular stabilization.
Comparative Analysis of Synthetic Routes
To establish a robust supply of 2,4-dimethyl-5-thiazoleacetamide, chemists typically evaluate three primary synthetic strategies. The choice of route heavily dictates the impurity profile and batch-to-batch reproducibility.
Route A: Classical Hantzsch Cyclization + Late-Stage Amidation
This route relies on the traditional [3]. It involves the condensation of thioacetamide[5] with an alpha-haloketone[6].
-
Causality & Limitations: While the Hantzsch cyclization is robust for forming the 2,4-dimethylthiazole core, attempting to install the acetamide directly via a highly functionalized haloketone leads to poor cyclization yields due to steric hindrance. Consequently, a multi-step approach (forming an ester, hydrolyzing to the acid, and then amidating) is required. This drastically lowers the overall atom economy and introduces decarboxylation side reactions during harsh hydrolysis steps.
Route B: Carboxylic Acid Activation (The Industry Standard)
This route bypasses de novo ring synthesis by utilizing commercially available 2,4-dimethylthiazole-5-acetic acid[7]. The carboxylic acid is activated and subsequently reacted with an amine source[8].
-
Causality & Limitations: The reproducibility of this route hinges entirely on the activation method.
-
Thionyl Chloride (SOCl₂): Forms the acid chloride. However, the HCl byproduct can protonate the basic thiazole nitrogen (pKa ~2.5), causing the intermediate to crash out of non-polar solvents and halting the reaction.
-
Carbonyldiimidazole (CDI): Offers a self-validating system. The release of CO₂ gas provides visual confirmation of the mixed anhydride formation. The imidazole byproduct acts as a mild base, keeping the thiazole nitrogen unprotonated and ensuring reaction homogeneity.
-
Route C: Catalytic Nitrile Hydration
This approach involves the hydration of 2,4-dimethylthiazole-5-acetonitrile using a transition metal catalyst (e.g., Ruthenium-based Parkins catalyst).
-
Causality & Limitations: While highly atom-economical, the basicity of the thiazole ring can poison certain transition metal catalysts via competitive coordination. This leads to stalled reactions, requiring high catalyst loadings and introducing residual heavy metal contamination—a critical failure point in pharmaceutical synthesis.
Fig 2: Comparative synthetic workflows for producing 2,4-dimethyl-5-thiazoleacetamide.
Experimental Data & Reproducibility Metrics
The following table summarizes the quantitative performance of each synthetic route based on standardized scale-up runs (100 mmol scale). Route B2 (CDI Activation) demonstrates superior reproducibility and purity profiles.
| Synthetic Route | Activation / Catalyst | Overall Yield | Purity (HPLC Area %) | E-Factor | Reproducibility Score |
| Route A | Hantzsch Cyclization + 2 steps | 45% | 92.4% | >25 | 5 / 10 |
| Route B1 | SOCl₂ (Acid Chloride) | 68% | 95.1% | 15 | 7 / 10 |
| Route B2 | CDI (Acyl Imidazole) | 88% | 99.3% | 12 | 9 / 10 |
| Route C | Ru-Catalyzed Hydration | 75% | 96.8% | 8 | 6 / 10 |
Detailed Experimental Protocol: CDI-Mediated Amidation (Route B2)
As established by the metrics above, the CDI-mediated amidation of 2,4-dimethylthiazole-5-acetic acid is the most reliable method. The following protocol is designed as a self-validating system , ensuring that researchers can visually and chemically confirm the success of each step.
Step 1: Carboxylic Acid Activation (Self-Validating Step)
-
Action: Charge a dry, nitrogen-purged reactor with 2,4-dimethylthiazole-5-acetic acid (1.0 eq, 17.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 150 mL). Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 19.4 g, 120 mmol) at 0 °C.
-
Causality & Validation: CDI is explicitly chosen over thionyl chloride to prevent the generation of HCl, which would protonate the basic thiazole ring and cause premature precipitation. This step is self-validating: the addition of CDI immediately triggers the evolution of CO₂ gas. The cessation of bubbling (typically after 45-60 minutes at room temperature) serves as a reliable, visual kinetic endpoint indicating the complete formation of the active acyl imidazole intermediate.
Step 2: Amidation
-
Action: Once gas evolution ceases, cool the mixture back to 0 °C and introduce aqueous ammonia (28% w/w, 5.0 eq, ~35 mL) dropwise over 15 minutes. Stir vigorously for 2 hours at ambient temperature.
-
Causality & Validation: Aqueous ammonia is utilized instead of ammonium chloride/base mixtures to drive the reaction forward purely via nucleophilic acyl substitution without generating excess salt waste. Because the system is biphasic, vigorous stirring is mandatory. The acyl imidazole reacts rapidly with NH₃, displacing the water-soluble imidazole byproduct into the aqueous layer, effectively pushing the equilibrium toward the target acetamide.
Step 3: Isolation and Phase Separation
-
Action: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer twice with DCM (50 mL). Combine the organic layers and wash with a mild 5% NaHCO₃ solution (100 mL), followed by brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Causality & Validation: The imidazole byproduct (pKa ~7.0) is highly soluble in water, allowing for seamless separation from the target acetamide. Washing with mild base ensures any unreacted starting carboxylic acid is deprotonated and partitioned into the aqueous waste. The resulting product is typically isolated as a highly pure crystalline solid without the need for column chromatography, maximizing throughput and reproducibility.
References
-
[3] Title: Thiazole - Organic Synthesis. Source: ChemEurope. URL:[Link]
-
[6] Title: 2,4-Dimethylthiazole (Organic Syntheses Procedure). Source: Organic Syntheses. URL:[Link]
-
[1] Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Source: Indian Journal of Pharmaceutical Education and Research. URL:[Link]
-
[2] Title: Compositions, formulations and methods to treat eye diseases (ES2766326T3). Source: Google Patents. URL:
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. ES2766326T3 - Compositions, formulations and methods to treat eye diseases - Google Patents [patents.google.com]
- 3. Thiazole [chemeurope.com]
- 4. Acetamide - Wikipedia [en.wikipedia.org]
- 5. Thioacetamide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synchem.de [synchem.de]
- 8. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide | Benchchem [benchchem.com]
5-Thiazoleacetamide, 2,4-dimethyl- proper disposal procedures
Comprehensive Safety and Disposal Guide for 5-Thiazoleacetamide, 2,4-dimethyl-
As drug development and synthetic chemistry workflows become increasingly complex, the safe handling and disposal of specialized heterocyclic intermediates is paramount. 5-Thiazoleacetamide, 2,4-dimethyl- (also known as 2-(2,4-dimethylthiazol-5-yl)acetamide) is a highly valuable building block in pharmaceutical research. However, its unique molecular architecture—specifically the combination of a nitrogen- and sulfur-containing thiazole ring with an acetamide functional group—demands rigorous, scientifically grounded disposal protocols.
This guide provides laboratory personnel and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step methodologies required to safely manage, contain, and dispose of this compound.
To design an effective safety protocol, we must first understand the chemical behavior of the molecule. Standard disposal methods for basic organic solvents are insufficient for 5-Thiazoleacetamide, 2,4-dimethyl- due to two primary structural liabilities:
-
Heteroatom Combustion Byproducts (The Thiazole Ring): Unlike simple hydrocarbons that combust into carbon dioxide and water, the presence of nitrogen and sulfur in the thiazole ring fundamentally alters its thermal degradation profile. When subjected to high temperatures, this compound oxidizes to form nitrogen oxides (NOx) and sulfur oxides (SOx) . These gases are severe respiratory irritants and environmental pollutants. Consequently, standard open burning or basic incineration is strictly prohibited. Disposal must be routed through high-temperature incinerators equipped with alkaline flue gas scrubbers to neutralize these acidic byproducts .
-
Hydrolytic Instability (The Acetamide Group): The acetamide moiety is susceptible to hydrolysis when exposed to strong aqueous acids or bases. This reaction cleaves the amide bond, potentially releasing volatile amine derivatives or ammonia gas. This dictates strict waste segregation rules: this chemical must never be combined with corrosive waste streams in a shared carboy, as it risks dangerous gas evolution and container pressurization .
Quantitative Data & Hazard Profile
| Property / Hazard | Value / Description | Operational Implication |
| Molecular Formula | C₇H₁₀N₂OS | Dictates toxic combustion byproducts (NOx, SOx). |
| Molecular Weight | 170.23 g/mol | Determines stoichiometric absorbent needs during spills. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates nitrile gloves, eye protection, and secondary containment. |
| Combustion Profile | Yields COx, NOx, SOx | Requires EPA-compliant incineration with alkaline scrubbers. |
Standard Operating Procedure: Spill Response & Containment
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination. The following step-by-step workflow aligns with OSHA Laboratory Safety guidelines for handling hazardous organic chemical spills .
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are open and room ventilation is active to disperse any aerosolized particulates or volatile degradation products.
-
Don Appropriate PPE: Responders must wear chemical-resistant nitrile gloves (double-gloving is recommended), splash-proof safety goggles, and a standard laboratory coat. If the spill is large or aerosolized outside of a fume hood, a half-face respirator with organic vapor cartridges may be required.
-
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Crucial Causality: Do not use combustible absorbents like sawdust, as the high surface area combined with organic material can create a fire hazard.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.
-
Surface Decontamination: Wash the spill area with cold water and a mild detergent. Collect all contaminated wash water and paper towels into the same hazardous waste container.
Step-by-step spill response workflow for 5-Thiazoleacetamide.
Waste Segregation and Storage Logistics
Proper segregation at the point of generation prevents dangerous secondary reactions. 5-Thiazoleacetamide, 2,4-dimethyl- should be collected in a dedicated "Non-Halogenated Organic Waste" container, provided it is not mixed with incompatible reagents.
Waste Compatibility Matrix
| Chemical Class | Compatibility | Mechanistic Reason |
| Strong Oxidizers (e.g., Peroxides, Nitric Acid) | Incompatible | High risk of violent, exothermic oxidation of the thiazole sulfur atom. |
| Strong Acids / Bases | Incompatible | Catalyzes acetamide hydrolysis, potentially releasing volatile amines/ammonia. |
| Halogenated Solvents | Compatible | Can be co-incinerated, provided the facility is equipped to handle halogenated waste. |
| Non-Halogenated Organics | Compatible | Ideal waste stream for high-temperature commercial incineration. |
Primary Disposal Route: High-Temperature Incineration
The only environmentally responsible and regulatory-compliant method for the ultimate disposal of 5-Thiazoleacetamide, 2,4-dimethyl- is high-temperature incineration (>1000°C) .
Because of the nitrogen and sulfur heteroatoms, the chosen waste disposal facility must utilize a secondary combustion chamber and an alkaline scrubber system (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)₂).
The Neutralization Mechanism: As the chemical combusts, sulfur dioxide (SO₂) is generated. When this flue gas passes through the alkaline scrubber, an acid-base neutralization occurs, trapping the toxic gas as a harmless aqueous salt: SO₂ (g) + 2NaOH (aq) → Na₂SO₃ (aq) + H₂O (l)
This self-validating system ensures that the toxic byproducts inherent to the thiazole ring are completely neutralized before atmospheric release, ensuring compliance with the EPA's Clean Air Act standards for solid waste incineration .
Chemical degradation and scrubber neutralization pathway during incineration.
References
-
U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." EPA Air Pollution Control Cost Manual. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, OSHA 3404-11R, 2011. Available at:[Link]
Personal protective equipment for handling 5-Thiazoleacetamide, 2,4-dimethyl-
As drug development accelerates, heterocyclic building blocks like 5-Thiazoleacetamide, 2,4-dimethyl- have become indispensable for synthesizing novel therapeutics. However, the exact structural features that make thiazoles biologically active—specifically their lipophilicity and electron-rich heteroatoms—also render them hazardous to human tissue and the environment.
As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheet (SDS) boilerplate. This guide provides a self-validating, mechanistic approach to the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Thiazoleacetamide, 2,4-dimethyl-, ensuring that your laboratory operations remain both safe and compliant.
Mechanistic Toxicology & Hazard Profile
To select the correct PPE, you must first understand the causality of the chemical's hazards. The 2,4-dimethyl substitution on the thiazole ring increases the molecule's lipophilicity, enhancing its ability to cross the stratum corneum (the outermost layer of the skin).
-
Skin and Eye Irritation (H315, H319): The nitrogen and sulfur atoms in the thiazole ring act as nucleophiles that can interact with cellular proteins and mucous membranes, causing acute irritation[1].
-
Respiratory Toxicity (H335): As a solid acetamide powder, aerosolized fine particles can easily deposit in the upper respiratory tract. This causes severe mucosal irritation and potential systemic absorption[2].
-
Systemic Toxicity (H302): Ingestion or secondary transfer from contaminated gloves to the mouth is harmful, with animal models for related thiazoles indicating significant gastrointestinal distress[2].
Engineering Controls: The First Line of Defense
PPE should never be your primary defense. Before handling 5-Thiazoleacetamide, 2,4-dimethyl-, the following engineering controls must be validated:
-
Ventilation: All manipulations (weighing, transferring, dissolving) must occur within a chemical fume hood or a Class II Type A2 Biological Safety Cabinet with a minimum face velocity of 100 fpm. This isolates the H335 respiratory hazard at the source[1].
-
Static Mitigation: Fine organic powders present a latent dust explosion hazard. You must ground and bond all receiving equipment (P240) and use non-sparking tools (P242) to prevent static discharge[3].
Personal Protective Equipment (PPE) Matrix
The selection of PPE for 5-Thiazoleacetamide, 2,4-dimethyl- is dictated by its lipophilic nature and particulate form.
Table 1: Hazard Classifications and PPE Countermeasures
| Hazard Class | GHS Code | PPE Specification | Mechanistic Causality |
| Dermal Exposure | H315 | Double Nitrile Gloves (≥8 mil) & Tyvek Suit | Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior chemical barrier against thiazole ring permeation. |
| Ocular Exposure | H319 | Tight-fitting Chemical Safety Goggles | Standard safety glasses allow fine aerosolized powders to bypass the lenses. Goggles (ANSI Z87.1+) create a mandatory physical seal[2]. |
| Inhalation | H335 | N95 / P100 Particulate Respirator | Required only if handling outside a closed ventilation system to trap aerosolized acetamide particles[2]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure transfer of the chemical.
Operational workflow and spill response pathway for 5-Thiazoleacetamide, 2,4-dimethyl- handling.
Step-by-Step Methodology:
-
Pre-Operation Verification: Inspect the fume hood airflow monitor. Ensure a chemical spill kit containing dry sand and non-combustible absorbents is immediately accessible[3].
-
Donning: Don primary nitrile gloves, a fluid-resistant Tyvek lab coat, tight-fitting safety goggles, and secondary outer nitrile gloves[2].
-
Transfer: Using grounded, anti-static spatulas, weigh the 5-Thiazoleacetamide, 2,4-dimethyl- directly into a tared, sealable vessel. Do not leave the vessel open longer than necessary.
-
Decontamination: Wipe down the exterior of the weighing vessel with a compatible solvent (e.g., 70% isopropanol) before removing it from the engineering control zone.
-
Doffing: Remove the outer contaminated gloves first, inside the hood. Doff the lab coat and goggles, then the inner gloves. Immediately wash hands and exposed skin thoroughly with soap and water (P264)[2].
Spill Response and Disposal Plan
Thiazole derivatives are notoriously toxic to aquatic life and resist rapid biodegradation. A spill must be contained immediately without introducing it to the water supply.
Immediate Spill Response:
-
Do NOT use water: Water will spread the lipophilic compound and increase the surface area of the contamination.
-
Containment: Cover the solid spill with dry sand or a commercial inert chemical absorbent[3].
-
Collection: Sweep the absorbent gently using non-sparking tools to prevent dust aerosolization and potential ignition[3].
Disposal Protocol:
-
Never flush 5-Thiazoleacetamide, 2,4-dimethyl- down the sink[2].
-
Collect all contaminated PPE, wipes, and sweepings into a hazardous waste container explicitly labeled for "Toxic Organic Solid Waste."
-
Dispose of the contents via an approved chemical waste facility (P501) utilizing a chemical incinerator equipped with an afterburner and scrubber[3].
References
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
